molecular formula C28H34N2O7 B1162055 Rauvotetraphylline C CAS No. 1422506-51-1

Rauvotetraphylline C

货号: B1162055
CAS 编号: 1422506-51-1
分子量: 510.6 g/mol
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Rauvotetraphylline C is a useful research compound. Its molecular formula is C28H34N2O7 and its molecular weight is 510.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name

4-[(1S,12S,14S,15E,16R)-15-ethylidene-16-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4,6,8-tetraen-13-yl]but-3-en-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H34N2O7/c1-3-14-17-10-21-23-18(15-6-4-5-7-19(15)29-23)11-20(16(17)9-8-13(2)32)30(21)27(14)37-28-26(35)25(34)24(33)22(12-31)36-28/h3-9,16-17,20-22,24-29,31,33-35H,10-12H2,1-2H3/b9-8?,14-3+/t16?,17-,20+,21+,22-,24-,25+,26-,27-,28+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJIXKXVKQDQVFT-IIKJYRLQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C1C2CC3C4=C(CC(C2C=CC(=O)C)N3C1OC5C(C(C(C(O5)CO)O)O)O)C6=CC=CC=C6N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/1\[C@H]2C[C@H]3C4=C(C[C@@H](C2C=CC(=O)C)N3[C@@H]1O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C6=CC=CC=C6N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H34N2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

510.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Structure of Rauvotetraphylline C

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and spectroscopic data of Rauvotetraphylline C, a sarpagine-type indole (B1671886) alkaloid. Detailed experimental protocols for its isolation and structure elucidation are also presented, along with a summary of available, albeit limited, biological activity data for related compounds. This document is intended to serve as a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and drug discovery.

Chemical Structure and Properties

This compound is a complex indole alkaloid isolated from the aerial parts of Rauvolfia tetraphylla.[1] Its chemical structure was elucidated through extensive spectroscopic analysis, primarily using High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) and one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy.[1]

The molecular formula of this compound has been determined to be C₂₈H₃₄N₂O₇ , with a corresponding molecular weight of 510.58 g/mol .[1] The core of the molecule features a sarpagine-type skeleton, a common structural motif among alkaloids found in the Rauvolfia genus.[1][2]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₂₈H₃₄N₂O₇[1]
Molecular Weight 510.58 g/mol [1]
Class Sarpagine-type Indole Alkaloid[1][2]
Source Rauvolfia tetraphylla (aerial parts)[1]

Spectroscopic Data for Structure Elucidation

The structural determination of this compound was heavily reliant on NMR spectroscopy. The ¹H and ¹³C NMR data provide a detailed fingerprint of the molecule's carbon-hydrogen framework.[1]

Table 2: ¹H and ¹³C NMR Spectroscopic Data for this compound (in CDCl₃) [1]

PositionδC (ppm)δH (ppm, mult., J in Hz)
2136.1
354.53.85, m
554.93.65, m
632.52.15, m; 1.95, m
7106.8
8128.07.50, d, 7.8
9118.17.15, t, 7.5
10121.87.10, t, 7.5
11110.97.30, d, 7.8
12136.9
13143.5
1436.82.50, m; 2.30, m
1532.52.80, m
1646.84.10, d, 6.0
1750.13.95, d, 11.5; 3.75, d, 11.5
1812.11.15, d, 6.5
19125.95.50, q, 6.5
20131.6
2146.83.90, m
N(4)-Me42.82.65, s
2'151.7
3'131.66.73, dd, 15.8, 9.1
4'201.1
5'27.02.22, s
6'151.7
OMe55.93.80, s
OAc170.5, 21.02.05, s

Experimental Protocols

The following protocols are based on the methods described by Gao et al. (2012) for the isolation and structural characterization of this compound.[1]

Isolation of this compound

A general workflow for the isolation of sarpagine-type alkaloids from Rauvolfia species is depicted below. This multi-step process involves extraction, partitioning, and repeated chromatographic separations to yield the pure compound.

G Start Air-dried, powdered aerial parts of R. tetraphylla Extraction Extraction with 95% EtOH Start->Extraction Concentration Concentration under reduced pressure Extraction->Concentration Suspension Suspension in H₂O Concentration->Suspension Partitioning Partitioning with EtOAc Suspension->Partitioning EtOAc_Extract EtOAc Extract Partitioning->EtOAc_Extract Acid_Wash Washing with 3% HCl EtOAc_Extract->Acid_Wash Acid_Solution Acidic Aqueous Solution Acid_Wash->Acid_Solution Basification Basification with NH₃·H₂O to pH 9 Acid_Solution->Basification Final_Extraction Extraction with EtOAc Basification->Final_Extraction Crude_Alkaloids Crude Alkaloids Final_Extraction->Crude_Alkaloids Chromatography1 Silica Gel Column Chromatography (CHCl₃-MeOH gradient) Crude_Alkaloids->Chromatography1 Fractions Collection of Fractions Chromatography1->Fractions Chromatography2 Repeated Column Chromatography (Sephadex LH-20, RP-18) Fractions->Chromatography2 Pure_Compound This compound Chromatography2->Pure_Compound

Figure 1. General workflow for the isolation of this compound.

Structure Elucidation Methodology

The chemical structure of this compound was determined using a combination of the following spectroscopic techniques:

  • High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS): To determine the exact molecular weight and deduce the molecular formula.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): To identify the types and connectivity of hydrogen atoms in the molecule.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To determine the number and types of carbon atoms.

  • 2D NMR Spectroscopy (COSY, HSQC, HMBC): To establish the connectivity between protons (COSY), directly bonded carbon-hydrogen pairs (HSQC), and long-range carbon-hydrogen correlations (HMBC), which allows for the complete assembly of the molecular structure.

Biological Activity and Potential Signaling Pathways

While the initial study reporting the discovery of this compound mentioned a "cytotoxic evaluation," specific quantitative data such as IC₅₀ values were not provided.[1] However, research on other sarpagine-type alkaloids and crude extracts of Rauvolfia species suggests potential cytotoxic and anti-inflammatory activities.[3][4] For instance, certain macroline-akuammiline bisindole alkaloids, which share structural similarities with sarpagine (B1680780) alkaloids, have demonstrated significant in vitro growth inhibitory activity against various human cancer cell lines, with IC₅₀ values in the micromolar range.[5]

The precise mechanism of action for this compound has not been elucidated. However, many indole alkaloids exert their biological effects by interacting with various cellular targets, including receptors, enzymes, and ion channels. A potential, though currently hypothetical, signaling pathway for a sarpagine-type alkaloid with cytotoxic properties could involve the induction of apoptosis.

G Alkaloid Sarpagine-Type Alkaloid (e.g., this compound) Cell_Membrane Cell Membrane Interaction Alkaloid->Cell_Membrane Initial Interaction Mitochondria Mitochondrial Stress Cell_Membrane->Mitochondria Signal Transduction Caspase_Activation Caspase Cascade Activation Mitochondria->Caspase_Activation Release of Cytochrome c Apoptosis Apoptosis Caspase_Activation->Apoptosis Execution of Cell Death

Figure 2. Hypothetical signaling pathway for apoptosis induction.

It is important to note that this pathway is a generalized representation of apoptosis and has not been specifically validated for this compound. Further research is required to determine the specific molecular targets and signaling pathways modulated by this compound. The biosynthesis of sarpagine-type alkaloids is known to originate from strictosidine, involving a series of enzymatic steps to form the characteristic polycyclic structure.[2][6]

Conclusion

This compound is a structurally complex sarpagine-type indole alkaloid with a well-defined chemical structure elucidated through modern spectroscopic techniques. While its biological activity profile is not yet fully characterized, related compounds from the Rauvolfia genus exhibit promising pharmacological properties, including cytotoxicity. The detailed structural and spectroscopic data provided in this guide offer a solid foundation for future research into the synthesis, mechanism of action, and therapeutic potential of this compound. Further investigation is warranted to explore its biological activities and potential as a lead compound in drug development programs.

References

The Discovery and Isolation of Rauvotetraphylline C: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth technical overview of the discovery, isolation, and structural elucidation of Rauvotetraphylline C, a novel indole (B1671886) alkaloid. The compound was first identified from the aerial parts of Rauvolfia tetraphylla, a plant belonging to the Apocynaceae family, which is known for producing a wide array of bioactive heterocyclic alkaloids. This guide details the experimental protocols, quantitative data, and logical workflows involved in its identification, offering a comprehensive resource for researchers in natural product chemistry and drug discovery.

Discovery Context: The Rauvotetraphylline Alkaloids

This compound was discovered as part of a phytochemical investigation into the constituents of Rauvolfia tetraphylla, collected from Yunnan Province, China. This research led to the isolation of five new monoterpene indole alkaloids, designated Rauvotetraphyllines A–E (1–5), alongside eight previously known analogues.[1][2] The discovery highlighted the continued potential of the Rauvolfia genus as a source of novel chemical entities with potential therapeutic applications, including anticancer, antimalarial, antihypertensive, and sedative properties.[1][3]

Isolation and Purification Protocol

The isolation of this compound involved a multi-step extraction and chromatographic process designed to separate a complex mixture of alkaloids.

Experimental Protocol: Isolation of this compound
  • Plant Material and Extraction:

    • Air-dried and powdered aerial parts of Rauvolfia tetraphylla (10 kg) were extracted three times with 95% ethanol (B145695) at room temperature.

    • The solvent was evaporated under reduced pressure to yield a crude extract (800 g).

    • The crude extract was then suspended in water and subjected to a liquid-liquid partition with ethyl acetate (B1210297) (EtOAc).

  • Preliminary Fractionation:

    • The EtOAc-soluble fraction (210 g) was subjected to column chromatography over a silica (B1680970) gel column (200–300 mesh).

    • Elution was performed with a gradient of chloroform (B151607) (CHCl₃) and methanol (B129727) (MeOH) (from 1:0 to 0:1, v/v) to yield several primary fractions.

  • Chromatographic Separation:

    • A selected fraction (Fraction 5, 15 g) was further separated using Medium Pressure Liquid Chromatography (MPLC) with a column packed with MCI gel (CHP 20P).

    • A gradient elution of MeOH in H₂O (from 20% to 100%) was used to produce sub-fractions.

    • Sub-fraction 5.3 (2.1 g) was then subjected to column chromatography on Sephadex LH-20, eluting with MeOH, to remove pigments and polymeric material.

  • Final Purification:

    • The resulting fraction was purified by repeated column chromatography over silica gel, using a CHCl₃-Acetone (8:1) solvent system.

    • Final purification was achieved through preparative High-Performance Liquid Chromatography (HPLC) to yield this compound as a pure compound.

G cluster_extraction Extraction & Partition cluster_fractionation Fractionation cluster_purification Purification plant Powdered Aerial Parts of R. tetraphylla (10 kg) extract Crude EtOH Extract (800 g) plant->extract 95% EtOH partition EtOAc-Soluble Fraction (210 g) extract->partition H2O/EtOAc Partition silica1 Silica Gel Column Chromatography (CHCl3/MeOH Gradient) partition->silica1 fraction5 Primary Fraction 5 (15 g) silica1->fraction5 mci MCI Gel MPLC (MeOH/H2O Gradient) fraction5->mci sephadex Sephadex LH-20 (MeOH Elution) mci->sephadex silica2 Silica Gel Column (CHCl3/Acetone) sephadex->silica2 hplc Preparative HPLC silica2->hplc product This compound hplc->product

Caption: Isolation workflow for this compound.

Structural Elucidation

The chemical structure of this compound was determined through a combination of spectroscopic techniques, primarily High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Quantitative Data Summary

The data presented below is foundational to the structural determination of this compound.

Property Value
Appearance Amorphous Powder
Molecular Formula C₂₄H₂₆N₂O₃
HRESIMS [M+H]⁺ m/z 391.2019 (calculated for C₂₄H₂₇N₂O₃, 391.2021)
Table 1: Physicochemical and Mass Spectrometry Data for this compound.
¹H NMR (CDCl₃, ppm) ¹³C NMR (CDCl₃, ppm) Assignment
6.73 (dd, J=15.8, 9.1 Hz)151.7 (d)C-21
6.06 (d, J=15.8 Hz)131.6 (d)C-20
2.22 (s)201.1 (s)C-22 (C=O)
-27.0 (q)C-23 (Me)
Signals analogous to Rauvotetraphylline B for the core structureSignals analogous to Rauvotetraphylline B for the core structure-
Table 2: Key NMR Spectroscopic Data for the Side Chain of this compound.
Structure Determination Logic

The structural elucidation process followed a logical progression based on comparative analysis of spectroscopic data.

  • Molecular Formula Determination: HRESIMS data established the molecular formula as C₂₄H₂₆N₂O₃.[1]

  • Comparative NMR Analysis: The NMR data for this compound were found to be very similar to those of Rauvotetraphylline B, another novel alkaloid isolated from the same plant. This suggested they shared the same core alkaloidal skeleton.[1]

  • Identification of the Key Difference: The primary distinction from Rauvotetraphylline B was the replacement of a 4,6-dimethyl-2-pyridyl moiety at the C-16 position. In its place, new NMR signals indicated the presence of an E-3-oxo-1-butenyl side chain.[1] The key resonances for this unit were observed at δH 6.73, 6.06, and 2.22 in the ¹H NMR spectrum, and δC 151.7, 131.6, 201.1, and 27.0 in the ¹³C NMR spectrum.[1]

  • Confirmation of Attachment Point: The location of this new side chain was confirmed using Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy. Significant correlations were observed from the olefinic proton at δH 6.73 (H-21) to carbons at C-5, C-15, and C-16 of the alkaloid core, confirming its attachment at the C-16 position.[1]

  • Stereochemistry: The remainder of the stereochemistry was inferred to be identical to that of Rauvotetraphylline B based on detailed analysis of Rotating frame Overhauser Effect Spectroscopy (ROESY) data.[1]

G cluster_data Spectroscopic Data Acquisition cluster_analysis Data Analysis & Interpretation cluster_result Conclusion hresims HRESIMS mol_formula Determine Molecular Formula (C24H26N2O3) hresims->mol_formula nmr 1D & 2D NMR (1H, 13C, HMBC, ROESY) compare_nmr Compare NMR with Rauvotetraphylline B nmr->compare_nmr confirm_attach Confirm Attachment Point (C-16) via HMBC Correlations nmr->confirm_attach stereo Determine Stereochemistry via ROESY Correlations nmr->stereo structure Propose Structure of This compound mol_formula->structure identify_diff Identify Structural Difference: E-3-oxo-1-butenyl Side Chain compare_nmr->identify_diff identify_diff->confirm_attach confirm_attach->structure stereo->structure

Caption: Logical workflow for the structural elucidation of this compound.

Conclusion

The discovery of this compound and its congeners demonstrates the rich chemical diversity within the Rauvolfia genus. The successful isolation and structural elucidation were made possible by a systematic application of modern chromatographic and spectroscopic techniques. This guide provides the essential technical details of this process, serving as a valuable reference for natural product chemists and pharmacologists interested in the exploration of novel indole alkaloids for drug development. Further research into the biological activities of this compound is warranted to explore its therapeutic potential.

References

Rauvotetraphylline C source Rauvolfia tetraphylla

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rauvotetraphylline C is a novel indole (B1671886) alkaloid isolated from the medicinal plant Rauvolfia tetraphylla. This technical guide provides a comprehensive overview of its isolation, structural elucidation, and preliminary biological evaluation. Detailed experimental protocols for the extraction and purification of this compound are presented, alongside a complete summary of its spectroscopic data. While this compound has been identified as a unique molecular entity, initial cytotoxic screenings against a panel of human cancer cell lines indicate a lack of significant activity. This document aims to serve as a foundational resource for researchers interested in the chemistry and potential pharmacological applications of this class of natural products.

Introduction

Rauvolfia tetraphylla L., belonging to the Apocynaceae family, is a plant with a rich history in traditional medicine, known for its diverse array of bioactive indole alkaloids.[1][2] Phytochemical investigations of this plant have led to the isolation of numerous compounds, with researchers recently identifying a series of new indole alkaloids, designated Rauvotetraphyllines A-E.[3] Among these, this compound represents a unique structural variation within the complex family of Rauvolfia alkaloids. This guide focuses specifically on the technical details surrounding the isolation and characterization of this compound.

Physicochemical Properties and Spectroscopic Data

This compound was isolated from the aerial parts of Rauvolfia tetraphylla.[3] The compound's structure was elucidated through extensive spectroscopic analysis.

Table 1: Physicochemical and Spectroscopic Data for this compound

ParameterValueReference
Molecular Formula C24H28N2O4[3]
Molecular Weight 408.49 g/mol [3]
High-Resolution Mass Spectrometry (HR-ESI-MS) m/z 409.2125 [M+H]⁺ (Calcd. for C24H29N2O4, 409.2127)[3]
¹H-NMR (600 MHz, CDCl₃) δ (ppm) 7.27 (1H, d, J = 8.4 Hz), 6.81 (1H, dd, J = 8.4, 2.4 Hz), 6.74 (1H, d, J = 2.4 Hz), 5.75 (1H, q, J = 6.6 Hz), 4.45 (1H, m), 4.02 (1H, m), 3.86 (3H, s), 3.48 (1H, m), 3.32 (1H, m), 3.05 (1H, m), 2.85 (1H, m), 2.65 (1H, m), 2.50 (1H, m), 2.30 (1H, m), 2.25 (3H, s), 2.15 (1H, m), 1.70 (3H, d, J = 6.6 Hz), 1.65 (1H, m), 1.50 (1H, m)[3]
¹³C-NMR (150 MHz, CDCl₃) δ (ppm) 171.0, 159.5, 155.8, 134.5, 131.2, 122.0, 118.5, 111.9, 109.8, 95.2, 60.5, 55.4, 54.2, 52.8, 51.6, 49.5, 42.1, 35.8, 34.5, 32.1, 29.8, 21.5, 12.8[3]

Experimental Protocols

Extraction and Isolation of this compound

The following protocol describes the methodology for the isolation of this compound from the aerial parts of Rauvolfia tetraphylla.[3]

Diagram 1: Experimental Workflow for Isolation of this compound

experimental_workflow plant_material Air-dried, powdered aerial parts of R. tetraphylla (10 kg) extraction Extraction with 95% EtOH (3 x 20 L) plant_material->extraction concentration Concentration under reduced pressure extraction->concentration crude_extract Crude Extract (approx. 500 g) concentration->crude_extract silica_gel Silica (B1680970) Gel Column Chromatography (Petroleum ether-acetone gradient) crude_extract->silica_gel fractions Fractions A-F silica_gel->fractions fraction_d Fraction D (approx. 60 g) fractions->fraction_d Select Fraction D mci_gel MCI Gel CHP-20 Column (MeOH-H₂O gradient) fraction_d->mci_gel subfractions_d Subfractions D1-D5 mci_gel->subfractions_d subfraction_d3 Subfraction D3 (approx. 15 g) subfractions_d->subfraction_d3 Select Subfraction D3 rp_c18 RP-C18 Silica Gel Column (MeOH-H₂O gradient) subfraction_d3->rp_c18 further_fractions Fractions D3a-D3e rp_c18->further_fractions fraction_d3c Fraction D3c further_fractions->fraction_d3c Select Fraction D3c prep_tlc Preparative TLC (CHCl₃-MeOH, 20:1) fraction_d3c->prep_tlc rauvotetraphylline_c This compound (8 mg) prep_tlc->rauvotetraphylline_c

Diagram 1: Isolation workflow for this compound.
  • Plant Material and Extraction: Air-dried and powdered aerial parts of Rauvolfia tetraphylla (10 kg) were extracted with 95% ethanol (B145695) (3 x 20 L) at room temperature. The solvent was evaporated under reduced pressure to yield a crude extract (approximately 500 g).

  • Initial Fractionation: The crude extract was subjected to silica gel column chromatography, eluting with a petroleum ether-acetone gradient (from 1:0 to 0:1) to yield six main fractions (A-F).

  • Further Separation of Fraction D: Fraction D (approximately 60 g) was chromatographed on an MCI gel CHP-20 column using a methanol-water gradient (from 10:90 to 100:0) to afford five subfractions (D1-D5).

  • Isolation from Subfraction D3: Subfraction D3 (approximately 15 g) was separated on an RP-C18 silica gel column with a methanol-water gradient (from 20:80 to 80:20) to give five further fractions (D3a-D3e).

  • Purification: Fraction D3c was purified by preparative thin-layer chromatography (TLC) using a solvent system of chloroform-methanol (20:1) to yield this compound (8 mg).

Biological Activity

The cytotoxic activity of this compound, along with its analogs Rauvotetraphyllines A, B, D, and E, was evaluated against a panel of five human cancer cell lines.

Table 2: Cytotoxicity of Rauvotetraphyllines A-E

CompoundHL-60 (leukemia) IC₅₀ (µM)SMMC-7721 (hepatoma) IC₅₀ (µM)A-549 (lung cancer) IC₅₀ (µM)MCF-7 (breast cancer) IC₅₀ (µM)SW480 (colon cancer) IC₅₀ (µM)Reference
Rauvotetraphylline A > 40> 40> 40> 40> 40[3]
Rauvotetraphylline B > 40> 40> 40> 40> 40[3]
This compound > 40> 40> 40> 40> 40[3]
Rauvotetraphylline D > 40> 40> 40> 40> 40[3]
Rauvotetraphylline E > 40> 40> 40> 40> 40[3]

The results indicate that this compound, as well as the other tested Rauvotetraphyllines, did not exhibit significant cytotoxic activity against these cancer cell lines at the concentrations tested.[3]

Potential Signaling Pathways for Indole Alkaloids

While specific signaling pathway studies for this compound have not been reported, indole alkaloids as a class are known to interact with various cellular signaling cascades. A general representation of potential pathways that could be investigated for this compound and related compounds is provided below.

Diagram 2: Potential Signaling Pathways for Indole Alkaloids

signaling_pathway indole_alkaloid Indole Alkaloid (e.g., this compound) mapk_pathway MAPK Pathway indole_alkaloid->mapk_pathway Modulation apoptosis_pathway Apoptosis Pathway indole_alkaloid->apoptosis_pathway Induction ras Ras mapk_pathway->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk proliferation Cell Proliferation erk->proliferation bax Bax apoptosis_pathway->bax Upregulation bcl2 Bcl-2 apoptosis_pathway->bcl2 Downregulation caspases Caspases bax->caspases bcl2->caspases apoptosis Apoptosis caspases->apoptosis

Diagram 2: Generalized signaling pathways potentially affected by indole alkaloids.

Conclusion

This compound is a structurally interesting indole alkaloid isolated from Rauvolfia tetraphylla. This guide has provided a detailed summary of its isolation and characterization, including comprehensive spectroscopic data and a step-by-step experimental protocol. The preliminary biological evaluation indicates a lack of significant cytotoxicity against the tested cancer cell lines. Further research is warranted to explore other potential pharmacological activities of this compound and to investigate its effects on various cellular signaling pathways. This foundational information serves as a valuable resource for the natural products, medicinal chemistry, and drug discovery communities.

References

physical and chemical properties of Rauvotetraphylline C

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the known physical and chemical properties of Rauvotetraphylline C, an indole (B1671886) alkaloid isolated from the plant Rauvolfia tetraphylla. The information is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry.

Physicochemical Properties

This compound is a complex indole alkaloid.[1] Its fundamental properties have been determined through various analytical techniques, which are summarized below.

PropertyValueReference
Molecular Formula C₂₈H₃₄N₂O₇[2][3]
Molecular Weight 510.58 g/mol [2]
CAS Number 1422506-51-1[2][3][4]
Appearance Not specified in provided results
Solubility Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone.[4] May have low water solubility.[2][2][4]
Storage Temperature -20℃[3][5]
SMILES CC=C1/C2C[C@@H]3N(--INVALID-LINK--[C@@H]2C=CC(C)=O)[C@@H]1O[C@@H]1O--INVALID-LINK----INVALID-LINK----INVALID-LINK--[C@H]1O[3]

Experimental Protocols

While specific, detailed experimental protocols for the original isolation and characterization of this compound are not fully elaborated in the provided search results, a general methodology can be inferred based on standard practices in natural product chemistry. The structure was established using spectroscopic methods.[4][6]

a) Isolation and Purification of this compound

This compound, along with its analogs (Rauvotetraphyllines A, B, D, and E), is isolated from the aerial parts of Rauvolfia tetraphylla.[1][2][4][6] The process typically involves the following steps:

  • Extraction: The dried and powdered aerial parts of the plant are subjected to solvent extraction, often using ethanol.[1]

  • Fractionation: The crude extract is then partitioned using solvents of varying polarity to separate compounds based on their solubility.

  • Chromatography: The resulting fractions are further purified using a combination of chromatographic techniques. This may include column chromatography (e.g., silica (B1680970) gel, Sephadex) followed by high-performance liquid chromatography (HPLC) to isolate the pure compound.

Below is a generalized workflow for this process.

G cluster_0 Plant Material Processing cluster_1 Extraction & Fractionation cluster_2 Purification A Aerial Parts of Rauvolfia tetraphylla B Drying and Powdering A->B C Solvent Extraction (e.g., Ethanol) B->C D Crude Alkaloid Extract C->D E Solvent Partitioning D->E F Fractionated Extracts E->F G Column Chromatography F->G H Semi-preparative HPLC G->H I Pure this compound H->I G A Pure this compound B Primary Bioactivity Screening (e.g., Cytotoxicity, Antimicrobial Assays) A->B C No Significant Activity B->C D Significant Activity Identified B->D E Secondary Assays (Dose-Response, Selectivity) D->E F Mechanism of Action Studies E->F G Target Identification F->G H Signaling Pathway Analysis (e.g., Western Blot, qPCR) F->H I Identified Pathway (e.g., PI3K/Akt, MAPK) H->I

References

Physicochemical Properties of Rauvotetraphylline C

Author: BenchChem Technical Support Team. Date: December 2025

Rauvotetraphylline C is an alkaloid compound isolated from the aerial parts of Rauwolfia tetraphylla. This document provides its fundamental molecular characteristics.

Molecular Data

The core molecular identifiers for this compound are its molecular formula and molecular weight. These quantitative data points are essential for a wide range of applications in chemical research and drug development, including stoichiometry calculations, analytical characterization, and computational modeling.

PropertyValue
Molecular FormulaC28H34N2O7[1][2]
Molecular Weight510.58 g/mol [1][2]

This information is foundational for any further investigation into the compound's biological activity and potential therapeutic applications. The molecular formula provides the elemental composition of the molecule, while the molecular weight is crucial for preparing solutions of known concentrations and for interpreting mass spectrometry data.

References

The Biosynthesis of Rauvotetraphylline C: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rauvotetraphylline C is a sarpagan-type monoterpenoid indole (B1671886) alkaloid (MIA) found in plants of the Rauvolfia genus, notably Rauvolfia tetraphylla. These alkaloids are of significant interest to the pharmaceutical industry due to their wide range of biological activities. The intricate biosynthetic pathway of this compound, originating from primary metabolism, involves a series of complex enzymatic reactions that showcase the sophisticated chemical machinery within these medicinal plants. This guide provides an in-depth exploration of the core biosynthetic pathway leading to this compound, including detailed experimental protocols and quantitative data where available.

Core Biosynthetic Pathway

The biosynthesis of this compound begins with the universal precursors of all monoterpenoid indole alkaloids: the amino acid tryptophan and the iridoid secologanin (B1681713). The pathway can be broadly divided into two major stages: the formation of the central intermediate, strictosidine (B192452), and the subsequent, more complex transformations of the strictosidine aglycone to yield the sarpagan skeleton of this compound.

Formation of Strictosidine

The initial steps of the pathway are well-characterized and involve the convergence of the shikimate and the mevalonate (B85504) (MVA) or methylerythritol phosphate (B84403) (MEP) pathways.

  • Tryptophan Decarboxylation: The pathway is initiated by the decarboxylation of L-tryptophan to tryptamine (B22526), a reaction catalyzed by the enzyme tryptophan decarboxylase (TDC) .

  • Secologanin Synthesis: Concurrently, the iridoid monoterpene secologanin is synthesized from geranyl pyrophosphate (GPP), a product of the MVA/MEP pathway. This multi-step conversion involves several enzymes, including geraniol (B1671447) synthase, geraniol 8-hydroxylase, and iridoid synthase.

  • Strictosidine Condensation: The crucial condensation of tryptamine and secologanin is catalyzed by strictosidine synthase (STR) . This Pictet-Spengler reaction stereospecifically forms 3-α(S)-strictosidine, the universal precursor to thousands of MIAs.[1]

Post-Strictosidine Modifications and Formation of the Sarpagan Skeleton

The conversion of strictosidine to the sarpagan-type backbone of this compound involves a series of enzymatic steps that are characteristic of sarpagan alkaloid biosynthesis in Rauvolfia species.

  • Deglycosylation: The glucose moiety of strictosidine is cleaved by strictosidine-β-D-glucosidase (SGD) , yielding a highly reactive aglycone. This unstable intermediate can exist in several isomeric forms, including 4,21-dehydrogeissoschizine.

  • Formation of the Sarpagan Bridge: A key step in the formation of all sarpagan and ajmaline-type alkaloids is the creation of the C5-C16 bond, known as the sarpagan bridge. This cyclization is catalyzed by the sarpagan bridge enzyme (SBE) , a cytochrome P450-dependent monooxygenase.[2][3] This enzyme converts a strictosidine-derived intermediate, likely geissoschizine, into the sarpagan alkaloid polyneuridine (B1254981) aldehyde.[3]

  • Conversion to 16-epi-Vellosimine: The resulting polyneuridine aldehyde is then acted upon by polyneuridine aldehyde esterase (PNAE) . This highly specific enzyme catalyzes the conversion of the C10-monoterpenoid unit into a C9-unit, leading to the formation of 16-epi-vellosimine.[4][5][6] This compound serves as a critical branch point in the biosynthesis of sarpagan and ajmalan (B1240692) type alkaloids.[4]

Putative Late-Stage Modifications to this compound

The precise enzymatic steps leading from 16-epi-vellosimine to this compound have not been fully elucidated. However, based on the structure of this compound, the following modifications are proposed to occur, likely catalyzed by a series of hydroxylases, methyltransferases, and other modifying enzymes that are common in alkaloid biosynthesis:

  • Hydroxylation: Introduction of hydroxyl groups at specific positions on the sarpagan skeleton.

  • Methylation: O-methylation of hydroxyl groups.

  • Reductions/Oxidations: Further modifications to the ring structure to achieve the final stereochemistry of this compound.

The exact sequence and the specific enzymes responsible for these final transformations remain an active area of research.

Data Presentation

Quantitative Analysis of Alkaloids in Rauvolfia Species

The concentration of various indole alkaloids, including those related to the sarpagan family, varies between different species and even different parts of the Rauvolfia plant. The following table summarizes representative quantitative data for some major alkaloids found in Rauvolfia species, which provides context for the production levels of these compounds.

AlkaloidPlant SpeciesPlant PartConcentration (mg/g dry weight)Analytical MethodReference
ReserpineRauvolfia serpentinaRoot0.416TLC[7]
ReserpineRauvolfia serpentinaLeaf0.217TLC[7]
AjmalineRauvolfia serpentinaRootVariesHPLC[8]
AjmalicineRauvolfia serpentinaRootVariesHPLC[8]
SarpagineRauvolfia verticillataRootVariesHPLC-UV[9]
YohimbineRauvolfia verticillataRootVariesHPLC-UV[9]
Total AlkaloidsRauvolfia tetraphyllaFlower9.0%Gravimetric[10]
Total AlkaloidsRauvolfia tetraphyllaVery Young Leaf8.17%Gravimetric[10]
Total AlkaloidsRauvolfia tetraphyllaFruit0.22%Gravimetric[10]

Note: Specific quantitative data for this compound is limited in the reviewed literature.

Experimental Protocols

Protocol 1: Extraction of Indole Alkaloids from Rauvolfia Plant Material

This protocol provides a general method for the extraction of indole alkaloids from Rauvolfia species, which can be adapted for the isolation of this compound.

Materials:

Procedure:

  • Maceration: Macerate the powdered plant material in methanol for 24-48 hours at room temperature.

  • Filtration and Concentration: Filter the extract and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude methanolic extract.

  • Acid-Base Partitioning: a. Dissolve the crude extract in a 5% solution of hydrochloric acid. b. Wash the acidic solution with chloroform to remove non-alkaloidal compounds. c. Basify the aqueous layer with a concentrated ammonia solution to a pH of 9-10. d. Extract the liberated alkaloids with chloroform.

  • Purification: a. Concentrate the chloroform extract to dryness. b. Subject the crude alkaloid mixture to column chromatography on silica gel. c. Elute the column with a gradient of chloroform-methanol, gradually increasing the polarity. d. Collect the fractions and monitor by Thin Layer Chromatography (TLC) to identify fractions containing the desired alkaloids.

  • Isolation: Combine the fractions containing the target alkaloid and concentrate to yield the isolated compound. Further purification can be achieved by recrystallization or preparative HPLC.

Protocol 2: Thin Layer Chromatography (TLC) Analysis of Rauvolfia Alkaloids

TLC is a rapid and effective method for the qualitative analysis of alkaloid extracts.

Materials:

  • TLC plates (silica gel 60 F254)

  • Developing chamber

  • Mobile phase: A common solvent system is chloroform:methanol (97:3 v/v).[8]

  • Alkaloid extract dissolved in methanol

  • Standard solutions of known alkaloids (if available)

  • Dragendorff's reagent for visualization

  • UV lamp (254 nm and 366 nm)

Procedure:

  • Spotting: Apply small spots of the alkaloid extract and standard solutions onto the baseline of the TLC plate.

  • Development: Place the TLC plate in a developing chamber saturated with the mobile phase. Allow the solvent front to ascend near the top of the plate.

  • Drying: Remove the plate from the chamber and allow it to air dry completely.

  • Visualization: a. Observe the plate under UV light at 254 nm and 366 nm to visualize fluorescent spots. b. Spray the plate with Dragendorff's reagent. Alkaloids will appear as orange to reddish-brown spots.

  • Rf Value Calculation: Calculate the Retention factor (Rf) for each spot and compare with the standards to tentatively identify the compounds.

Protocol 3: High-Performance Liquid Chromatography (HPLC) Analysis of Rauvolfia Alkaloids

HPLC provides a more quantitative and high-resolution separation of alkaloids.

Materials:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm)

  • Mobile phase: A common mobile phase is a gradient of acetonitrile (B52724) and water (both containing 0.05% formic acid).[11] A typical gradient might start with a lower concentration of acetonitrile and increase over the course of the run. An isocratic method using Acetonitrile:Phosphate Buffer (35:65) has also been reported.[8]

  • Filtered and degassed solvents

  • Alkaloid extract dissolved in the mobile phase and filtered through a 0.45 µm filter.

  • Standard solutions of known alkaloids

Procedure:

  • System Equilibration: Equilibrate the HPLC system with the initial mobile phase composition until a stable baseline is achieved.

  • Injection: Inject a known volume of the sample or standard solution onto the column.

  • Chromatographic Run: Run the gradient program and record the chromatogram.

  • Detection: Monitor the elution of compounds using a UV detector, typically at a wavelength around 280 nm for indole alkaloids.[9]

  • Quantification: For quantitative analysis, create a calibration curve using standard solutions of known concentrations. The concentration of the alkaloids in the sample can be determined by comparing their peak areas to the calibration curve.

Mandatory Visualization

Biosynthesis Pathway of this compound

Biosynthesis_of_Rauvotetraphylline_C Tryptophan L-Tryptophan TDC TDC Tryptophan->TDC Secologanin Secologanin STR STR Secologanin->STR Tryptamine Tryptamine Tryptamine->STR Strictosidine Strictosidine SGD SGD Strictosidine->SGD Strictosidine_aglycone Strictosidine Aglycone (e.g., 4,21-Dehydrogeissoschizine) SBE SBE (Cytochrome P450) Strictosidine_aglycone->SBE Polyneuridine_aldehyde Polyneuridine Aldehyde PNAE PNAE Polyneuridine_aldehyde->PNAE epi_Vellosimine 16-epi-Vellosimine Late_stage_enzymes Late-Stage Enzymes (Hydroxylases, Methyltransferases, etc.) epi_Vellosimine->Late_stage_enzymes Rauvotetraphylline_C This compound TDC->Tryptamine STR->Strictosidine SGD->Strictosidine_aglycone SBE->Polyneuridine_aldehyde PNAE->epi_Vellosimine Late_stage_enzymes->Rauvotetraphylline_C

Caption: Proposed biosynthetic pathway of this compound.

Experimental Workflow for Alkaloid Analysis

Experimental_Workflow Plant_Material Rauvolfia Plant Material (Dried, Powdered) Extraction Solvent Extraction (e.g., Methanol) Plant_Material->Extraction Purification Acid-Base Partitioning Extraction->Purification Crude_Alkaloids Crude Alkaloid Fraction Purification->Crude_Alkaloids TLC_Analysis Qualitative Analysis (TLC) Crude_Alkaloids->TLC_Analysis Column_Chromatography Fractionation (Column Chromatography) Crude_Alkaloids->Column_Chromatography Fractions Alkaloid Fractions Column_Chromatography->Fractions HPLC_Analysis Quantitative Analysis (HPLC) Fractions->HPLC_Analysis Isolated_Compound Isolated this compound Fractions->Isolated_Compound Further Purification

References

The Enigmatic Presence of Rauvotetraphylline C in the Plant Kingdom: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rauvotetraphylline C, a sarpagine-type indole (B1671886) alkaloid, represents a molecule of significant interest within the vast chemical library of the plant kingdom. Isolated from Rauvolfia tetraphylla, this compound is part of a larger family of bioactive alkaloids that have long been a source of therapeutic agents. This technical guide provides a comprehensive overview of the current knowledge on the natural abundance of this compound, detailing its plant sources and available quantitative data. Furthermore, it outlines the experimental protocols for the isolation and quantification of this and related alkaloids, and explores the potential biological pathways it may influence, based on the known activities of analogous compounds. This document is intended to serve as a foundational resource for researchers engaged in natural product chemistry, pharmacology, and the development of novel therapeutics.

Natural Abundance and Plant Sources

This compound is a constituent of plants belonging to the genus Rauvolfia, a member of the Apocynaceae family. This genus is renowned for its rich diversity of indole alkaloids, many of which possess significant pharmacological activities.

Primary Plant Source: Rauvolfia tetraphylla

The principal known source of this compound is Rauvolfia tetraphylla L., a small evergreen tree or shrub.[1] The compound was first identified as part of a group of five new indole alkaloids, named Rauvotetraphyllines A-E, isolated from the aerial parts of this plant.[2] While specific quantitative data for this compound in different plant organs is not yet available in the literature, studies on the distribution of other indole alkaloids in Rauvolfia species provide valuable insights into their localization. Generally, the highest concentrations of alkaloids in Rauvolfia species are found in the root bark, with lesser amounts in the roots, stems, and leaves.[3]

Quantitative Data on Related Alkaloids in Rauvolfia tetraphylla

Although specific quantitative data for this compound is pending further research, the table below summarizes the concentrations of other major indole alkaloids found in the roots and leaves of Rauvolfia tetraphylla. This data provides a comparative context for the potential abundance of this compound.

AlkaloidPlant PartConcentration (mg/g dry weight)Reference
YohimbineRoot100.21[4]
AjmalicineRoot120.51[4]
SerpentineLeaf25.19[4]
Total AlkaloidsRoot11.24 - 18.42[5]

Experimental Protocols

The following sections detail the methodologies for the isolation and quantification of this compound and related indole alkaloids from Rauvolfia tetraphylla.

Isolation of this compound

The isolation of this compound is typically achieved through a multi-step extraction and chromatographic process. The following protocol is based on established methods for the separation of sarpagine-type alkaloids from Rauvolfia species.

2.1.1. Extraction

  • Plant Material Preparation: Air-dry the aerial parts (leaves and stems) of Rauvolfia tetraphylla and grind them into a fine powder.

  • Solvent Extraction: Macerate the powdered plant material in 95% ethanol (B145695) at room temperature for an extended period (e.g., 3 x 7 days).

  • Concentration: Combine the ethanolic extracts and evaporate the solvent under reduced pressure to obtain a crude extract.

  • Acid-Base Partitioning:

    • Suspend the crude extract in a 2% aqueous HCl solution.

    • Partition the acidic solution with ethyl acetate (B1210297) to remove neutral and weakly basic compounds.

    • Adjust the pH of the aqueous layer to 9-10 with an ammonia (B1221849) solution.

    • Extract the alkaline solution with chloroform (B151607) or a chloroform/methanol (B129727) mixture to obtain the crude alkaloid fraction.

2.1.2. Chromatographic Purification

  • Silica (B1680970) Gel Column Chromatography:

    • Subject the crude alkaloid fraction to column chromatography on a silica gel column.

    • Elute the column with a gradient of chloroform and methanol, starting with 100% chloroform and gradually increasing the polarity with methanol.

    • Collect fractions and monitor them by thin-layer chromatography (TLC).

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC):

    • Further purify the fractions containing this compound using a reversed-phase C18 column on a prep-HPLC system.

    • Employ a mobile phase consisting of a mixture of acetonitrile (B52724) and water, often with a small amount of an acid modifier like formic acid or trifluoroacetic acid.

    • Monitor the elution profile with a UV detector and collect the peak corresponding to this compound.

  • Final Purification: The isolated compound can be further purified by recrystallization to obtain a pure crystalline solid.

G plant Powdered Aerial Parts of Rauvolfia tetraphylla extraction Ethanol Extraction plant->extraction crude_extract Crude Ethanolic Extract extraction->crude_extract acid_base Acid-Base Partitioning crude_extract->acid_base crude_alkaloids Crude Alkaloid Fraction acid_base->crude_alkaloids column_chrom Silica Gel Column Chromatography crude_alkaloids->column_chrom fractions Alkaloid Fractions column_chrom->fractions prep_hplc Preparative HPLC (C18) fractions->prep_hplc pure_compound Pure this compound prep_hplc->pure_compound

Caption: General workflow for the isolation of this compound.

Quantification by High-Performance Liquid Chromatography (HPLC)

A validated HPLC-UV method is essential for the accurate quantification of this compound in plant extracts. The following protocol is a general guideline that can be optimized for specific laboratory conditions.

2.2.1. Sample Preparation

  • Extraction: Extract a known weight of powdered plant material with a suitable solvent system (e.g., methanol or ethanol) using ultrasonication or maceration.

  • Filtration: Filter the extract through a 0.45 µm syringe filter before injection into the HPLC system.

2.2.2. HPLC Conditions

  • Instrument: A standard HPLC system equipped with a UV detector.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (or a buffer solution, such as phosphate (B84403) buffer), often with 0.1% formic acid. A typical gradient could start with a lower concentration of acetonitrile and increase over the run time.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25-30 °C.

  • Detection Wavelength: UV detection at a wavelength where this compound exhibits maximum absorbance (this would need to be determined experimentally, but a common range for indole alkaloids is 220-280 nm).

  • Injection Volume: 10-20 µL.

2.2.3. Calibration and Quantification

  • Standard Preparation: Prepare a series of standard solutions of purified this compound of known concentrations.

  • Calibration Curve: Inject the standard solutions into the HPLC system and construct a calibration curve by plotting the peak area against the concentration.

  • Quantification: Inject the prepared plant extract sample and determine the peak area of this compound. Use the calibration curve to calculate the concentration of this compound in the sample.

Potential Signaling Pathways and Biological Activities

As of the current literature, specific signaling pathways directly modulated by this compound have not been elucidated. However, based on the known pharmacological activities of other Rauvolfia alkaloids, particularly those with a sarpagine-type structure, we can infer potential areas for future investigation.

Many Rauvolfia alkaloids are known to interact with the central and peripheral nervous systems, as well as the cardiovascular system.[6][7] Their mechanisms of action often involve the modulation of neurotransmitter systems.

G cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron vesicle Vesicles with Neurotransmitters neurotransmitters Neurotransmitters (e.g., Norepinephrine, Serotonin) vesicle->neurotransmitters Release reuptake Reuptake Transporter receptor Receptor rauvotetraphylline This compound (Hypothesized) rauvotetraphylline->reuptake Inhibition? rauvotetraphylline->receptor Modulation? neurotransmitters->reuptake Reuptake neurotransmitters->receptor Binding

Caption: Hypothesized interaction with neurotransmitter systems.

The sarpagine-type alkaloids are biosynthetically derived from strictosidine, a common precursor for monoterpenoid indole alkaloids. The biosynthetic pathway involves a series of enzymatic reactions, including glycosylation, cyclization, and rearrangements, to form the complex multicyclic structure of these alkaloids.

G tryptamine Tryptamine strictosidine Strictosidine tryptamine->strictosidine secologanin Secologanin secologanin->strictosidine polyneuridine_aldehyde Polyneuridine Aldehyde strictosidine->polyneuridine_aldehyde Multiple Steps sarpagan_bridge Sarpagan Bridge Enzyme polyneuridine_aldehyde->sarpagan_bridge sarpagine_alkaloids Sarpagine-type Alkaloids (e.g., this compound) sarpagan_bridge->sarpagine_alkaloids

Caption: Simplified biosynthesis of sarpagine-type alkaloids.

Conclusion and Future Directions

This compound is a promising natural product that warrants further investigation. While its presence in Rauvolfia tetraphylla is established, a detailed quantitative analysis across different plant parts and geographical locations is a critical next step. The development and validation of a specific and sensitive analytical method for this compound will be instrumental for these studies. Furthermore, elucidating its pharmacological profile and specific molecular targets will be essential to unlock its therapeutic potential. The protocols and information presented in this guide provide a solid foundation for researchers to advance our understanding of this intriguing indole alkaloid.

References

An In-depth Technical Guide on the Potential Pharmacological Activities of Rauvotetraphylline C

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Subject: A comprehensive analysis of the pharmacological screening of the indole (B1671886) alkaloid, Rauvotetraphylline C.

This technical guide provides a detailed overview of the current scientific understanding of this compound, a novel indole alkaloid. The document focuses on its initial pharmacological screening, presenting the available data, the experimental methodology employed, and a discussion of the implications for future research.

Introduction

This compound is a monoterpenoid indole alkaloid that was first isolated from the aerial parts of Rauvolfia tetraphylla L.[1]. This plant, belonging to the Apocynaceae family, has a long history of use in traditional medicine for treating a variety of ailments, including hypertension and snakebites[2]. Phytochemical investigations of Rauvolfia tetraphylla have revealed a rich diversity of alkaloids, many of which possess significant pharmacological properties[1]. This compound is one of five new related alkaloids, designated Rauvotetraphyllines A-E, identified in a 2012 study. Given the broad spectrum of bioactivities associated with compounds from this genus, the pharmacological potential of these new alkaloids has been a subject of scientific inquiry.

Pharmacological Screening: In Vitro Cytotoxicity

The primary pharmacological evaluation of this compound reported to date has been an in vitro screening to assess its cytotoxic potential against a panel of human cancer cell lines.

The results of the in vitro cytotoxicity screening of this compound and its analogues (A, B, D, and E) are summarized in the table below. The screening was conducted using a standard MTT assay.

CompoundCell LineCell TypeIC₅₀ (μM)ActivityReference
This compound HL-60Human promyelocytic leukemia>40Inactive
SMMC-7721Human hepatoma>40Inactive
A-549Human lung carcinoma>40Inactive
MCF-7Human breast adenocarcinoma>40Inactive
SW-480Human colon adenocarcinoma>40Inactive
Rauvotetraphylline AAll five cell lines->40Inactive
Rauvotetraphylline BAll five cell lines->40Inactive
Rauvotetraphylline DAll five cell lines->40Inactive
Rauvotetraphylline EAll five cell lines->40Inactive

IC₅₀: Half-maximal inhibitory concentration. A value of >40 μM is generally considered to indicate a lack of significant cytotoxic activity in initial screenings.

The data clearly indicates that this compound did not exhibit significant cytotoxic activity against the five human cancer cell lines tested under the experimental conditions. An IC₅₀ value greater than 40 μM suggests that high concentrations of the compound are required to inhibit cell viability by 50%, which typically precludes a compound from further development as a cytotoxic anticancer agent. Similar inactivity was observed for its co-isolated analogues, Rauvotetraphyllines A, B, D, and E.

Experimental Protocols

The following is a detailed methodology for the in vitro cytotoxicity screening based on standard MTT assay protocols and the information available from the study that evaluated this compound.

Objective: To determine the cytotoxic effect of this compound on the viability of human cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium dye MTT to its insoluble purple formazan (B1609692), which can be solubilized and quantified spectrophotometrically. The intensity of the purple color is directly proportional to the number of viable, metabolically active cells.

Materials:

  • Human cancer cell lines (HL-60, SMMC-7721, A-549, MCF-7, SW-480)

  • This compound (dissolved in an appropriate solvent, e.g., DMSO)

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well microtiter plates

  • Multi-channel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Cells are harvested from culture and seeded into 96-well plates at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells per well) in 100 µL of complete medium. Plates are then incubated for 24 hours at 37°C in a humidified atmosphere of 5% CO₂ to allow for cell attachment and recovery.

  • Compound Treatment: A stock solution of this compound is serially diluted in culture medium to achieve a range of final concentrations. The medium from the cell plates is removed, and 100 µL of the medium containing the various concentrations of this compound is added to the wells. Control wells contain medium with the vehicle (e.g., DMSO) at the same concentration used for the test compound.

  • Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: Following the incubation period, 10 µL of the 5 mg/mL MTT solution is added to each well.

  • Formazan Formation: The plates are returned to the incubator for an additional 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: The medium containing MTT is carefully removed, and 100-150 µL of the solubilization solution (e.g., DMSO) is added to each well to dissolve the formazan crystals. The plate is then gently agitated on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: The absorbance is read at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm may be used to subtract background absorbance.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Visualizations

G cell_culture 1. Cell Culture (HL-60, SMMC-7721, A-549, MCF-7, SW-480) seeding 2. Seed cells in 96-well plates cell_culture->seeding incubation1 3. Incubate for 24h seeding->incubation1 prep_compound 4. Prepare serial dilutions of this compound add_compound 5. Add compound to cells prep_compound->add_compound incubation2 6. Incubate for 48-72h add_compound->incubation2 add_mtt 7. Add MTT solution incubation3 8. Incubate for 2-4h (Formazan formation) add_mtt->incubation3 solubilize 9. Add solubilization solution (DMSO) incubation3->solubilize read_absorbance 10. Read absorbance at 570 nm calculate_viability 11. Calculate % cell viability read_absorbance->calculate_viability determine_ic50 12. Determine IC50 value calculate_viability->determine_ic50 MTT_Mechanism cluster_outside Extracellular cluster_cell Viable Cell cluster_mito Mitochondrion MTT MTT (Yellow, soluble) reductase Mitochondrial Dehydrogenases MTT->reductase Uptake Formazan Formazan (Purple, insoluble) reductase->Formazan Reduction nadph NAD(P)H nadph->reductase e- donor

References

Preliminary Biological Screening of Rauvotetraphylline C: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a concise overview of the preliminary biological screening of Rauvotetraphylline C, a monoterpenoid indole (B1671886) alkaloid isolated from Rauvolfia tetraphylla. The focus of this document is to present the available data on its cytotoxic activity, detail the experimental methodology used for this evaluation, and provide a framework for potential future screening cascades based on the known biological activities of related compounds from the Rauvolfia genus.

Cytotoxicity Profile of this compound

The primary available biological screening data for this compound is from an in vitro cytotoxic evaluation against a panel of human cancer cell lines. The study, which also assessed four other related alkaloids (Rauvotetraphyllines A, B, D, and E), found that this compound was inactive across all tested cell lines.

Data Summary

The cytotoxic activity was quantified by determining the half-maximal inhibitory concentration (IC50), which represents the concentration of a substance needed to inhibit a biological process by 50%. The results of the screening are summarized in the table below.

CompoundHL-60 (Leukemia)SMMC-7721 (Hepatoma)A-549 (Lung Cancer)MCF-7 (Breast Cancer)SW-480 (Colon Cancer)
This compound >40 µM>40 µM>40 µM>40 µM>40 µM

Table 1: In Vitro Cytotoxicity (IC50) of this compound against Human Cancer Cell Lines.[1]

The data indicates that this compound does not exhibit significant cytotoxic effects against these cancer cell lines at concentrations up to 40 µM. This lack of potent cytotoxicity suggests that the compound may not be a promising candidate for development as a standalone cytotoxic anticancer agent, although other pharmacological activities cannot be ruled out.

Experimental Protocol: MTT Assay for Cytotoxicity

The cytotoxicity of this compound was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1] This colorimetric assay is a standard method for assessing cell viability.

Principle

The MTT assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye, MTT, to its insoluble purple formazan (B1609692). This formazan is then solubilized, and the concentration is determined by spectrophotometric measurement. The absorbance is directly proportional to the number of viable cells.

Detailed Methodology
  • Cell Culture and Plating:

    • The human cancer cell lines (HL-60, SMMC-7721, A-549, MCF-7, and SW-480) are cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

    • Cells are maintained in an incubator at 37°C in a humidified atmosphere with 5% CO2.

    • Cells are seeded into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and allowed to adhere overnight.

  • Compound Treatment:

    • This compound is dissolved in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create a stock solution.

    • Serial dilutions of the compound are prepared in the culture medium.

    • The medium from the cell plates is removed, and 100 µL of the medium containing various concentrations of this compound is added to the wells. Control wells receive medium with the same concentration of DMSO used for the test compound.

  • Incubation:

    • The plates are incubated for a period of 48 to 72 hours at 37°C and 5% CO2.

  • MTT Addition and Formazan Solubilization:

    • After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well.

    • The plates are incubated for an additional 4 hours.

    • The medium containing MTT is then removed, and 150 µL of a solubilizing agent (e.g., DMSO or a solution of sodium dodecyl sulfate (B86663) in hydrochloric acid) is added to each well to dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

    • The percentage of cell viability is calculated using the following formula:

      • % Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

    • The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Potential Future Screening Pathways

While specific screening data for this compound in other biological assays is not currently available in the public domain, the known pharmacological activities of the Rauvolfia genus suggest potential avenues for further investigation.[1] Extracts from Rauvolfia tetraphylla and related species have demonstrated a range of bioactivities, including antimicrobial, anti-inflammatory, and antihypertensive effects.[1]

Below are diagrams illustrating the logical workflow for two such potential screening cascades.

Antimicrobial Screening Workflow

Antimicrobial_Screening_Workflow cluster_0 Primary Screening cluster_1 Secondary Screening start This compound agar_diffusion Agar Well/Disc Diffusion Assay start->agar_diffusion mic Minimum Inhibitory Concentration (MIC) Assay agar_diffusion->mic If Active end End agar_diffusion->end If Inactive mbc Minimum Bactericidal Concentration (MBC) Assay mic->mbc mbc->end Enzyme_Inhibition_Screening_Workflow cluster_0 Initial High-Throughput Screen (HTS) cluster_1 Dose-Response & Mechanism start This compound hts Single-Point Assay (e.g., Acetylcholinesterase) start->hts ic50 IC50 Determination hts->ic50 If Inhibition > Threshold end End hts->end If Inhibition < Threshold kinetics Kinetic Studies (e.g., Lineweaver-Burk Plot) ic50->kinetics kinetics->end

References

Spectroscopic Data of Rauvotetraphylline C: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for Rauvotetraphylline C, an indole (B1671886) alkaloid isolated from Rauvolfia tetraphylla. The information presented herein is crucial for the identification, characterization, and further development of this natural product. All data is sourced from the primary literature describing its isolation and structure elucidation.

Data Presentation

The spectroscopic data for this compound has been compiled into the following tables for clarity and comparative analysis.

Table 1: Mass Spectrometry (MS) Data
ParameterValue
Ionization ModeHRESIMS (pos.)
[M+H]⁺ (Observed)m/z 511.2431
[M+H]⁺ (Calculated for C₂₈H₃₅N₂O₇)m/z 511.2444
Table 2: Ultraviolet (UV) Spectroscopy Data
Solventλₘₐₓ (nm)
Methanol (B129727)225, 270, 284 (sh), 293 (sh)
Table 3: Infrared (IR) Spectroscopy Data
Mediumνₘₐₓ (cm⁻¹)
KBr3405, 2918, 1669, 1622, 1572, 1452, 1419, 1384, 1362, 1335, 1259, 1238, 1170, 1075, 1025, 746
Table 4: ¹H NMR Spectroscopic Data (DMSO-d₆, 500 MHz)
Positionδн (J in Hz)
34.10 (br. s)
53.65 (m)
2.15 (m)
2.35 (m)
96.83 (d, 8.5)
106.55 (dd, 8.5, 2.0)
126.75 (d, 2.0)
14α1.85 (m)
14β2.05 (m)
152.85 (m)
163.10 (m)
17-OH4.85 (t, 5.5)
17α3.40 (m)
17β3.55 (m)
181.55 (d, 7.0)
195.50 (q, 7.0)
21α4.05 (d, 11.5)
21β4.20 (d, 11.5)
N-CH₃2.55 (s)
2'8.25 (d, 8.0)
3'7.20 (t, 8.0)
4'7.60 (t, 8.0)
5'7.95 (d, 8.0)
6'2.30 (s)
4'-OCH₃3.85 (s)
6'-OCH₃3.90 (s)
Table 5: ¹³C NMR Spectroscopic Data (DMSO-d₆, 125 MHz)
Positionδc
2135.5
359.5
553.0
621.5
7108.0
8127.5
9118.0
10110.0
11145.0
12111.0
13140.0
1430.0
1535.0
1655.0
1765.0
1812.5
19125.0
20130.0
2160.0
N-CH₃42.0
1'122.0
2'132.0
3'115.0
4'160.0
5'117.0
6'158.0
7'168.0
4'-OCH₃55.5
6'-OCH₃56.0
6'-CH₃20.5

Experimental Protocols

The following are the generalized experimental protocols for the acquisition of the spectroscopic data presented above.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Instrumentation : Bruker AV-500 spectrometer.

  • Solvent : DMSO-d₆.

  • Internal Standard : Tetramethylsilane (TMS).

  • ¹H NMR : The sample was dissolved in DMSO-d₆ and the spectrum was recorded at 500 MHz. Chemical shifts (δ) are reported in parts per million (ppm) relative to TMS, and coupling constants (J) are in Hertz (Hz).

  • ¹³C NMR : The spectrum was recorded at 125 MHz with complete proton decoupling. Chemical shifts (δ) are reported in ppm relative to the solvent signal.

  • 2D NMR : HSQC, HMBC, and ROESY experiments were conducted using standard Bruker pulse programs to establish connectivities and stereochemistry.

2. Mass Spectrometry (MS)

  • Instrumentation : A high-resolution electrospray ionization mass spectrometer (HRESIMS).

  • Method : The sample was introduced into the mass spectrometer via electrospray ionization in positive ion mode. The mass-to-charge ratio (m/z) was recorded.

3. Infrared (IR) Spectroscopy

  • Instrumentation : A Fourier-transform infrared (FTIR) spectrophotometer.

  • Sample Preparation : The sample was mixed with potassium bromide (KBr) and pressed into a thin pellet.

  • Data Acquisition : The spectrum was recorded over the range of 4000-400 cm⁻¹. Absorption frequencies (ν) are reported in reciprocal centimeters (cm⁻¹).

4. Ultraviolet (UV) Spectroscopy

  • Instrumentation : A UV-Visible spectrophotometer.

  • Solvent : Methanol (MeOH).

  • Method : The sample was dissolved in methanol and the absorbance was measured over the wavelength range of 200-400 nm. The wavelengths of maximum absorbance (λₘₐₓ) are reported in nanometers (nm).

Visualization

The logical workflow for the spectroscopic analysis of a natural product like this compound is depicted in the following diagram.

Spectroscopic_Workflow Workflow for Spectroscopic Analysis of this compound cluster_extraction Isolation cluster_spectroscopy Spectroscopic Analysis cluster_data_analysis Data Interpretation & Structure Elucidation Plant Material (Rauvolfia tetraphylla) Plant Material (Rauvolfia tetraphylla) Crude Extract Crude Extract Plant Material (Rauvolfia tetraphylla)->Crude Extract Purified this compound Purified this compound Crude Extract->Purified this compound Chromatography MS Mass Spectrometry (MS) Purified this compound->MS UV UV Spectroscopy Purified this compound->UV IR IR Spectroscopy Purified this compound->IR NMR NMR Spectroscopy (1H, 13C, 2D) Purified this compound->NMR Molecular Formula Molecular Formula MS->Molecular Formula Chromophore Information Chromophore Information UV->Chromophore Information Functional Groups Functional Groups IR->Functional Groups Carbon-Hydrogen Framework Carbon-Hydrogen Framework NMR->Carbon-Hydrogen Framework Structure Elucidation Structure Elucidation Molecular Formula->Structure Elucidation Chromophore Information->Structure Elucidation Functional Groups->Structure Elucidation Carbon-Hydrogen Framework->Structure Elucidation

Caption: Spectroscopic analysis workflow for this compound.

Unveiling Nature's Intricacies: A Technical Guide to the Structural Elucidation of Novel Indole Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Indole (B1671886) alkaloids, a vast and structurally diverse class of natural products, have long captivated the attention of the scientific community due to their remarkable pharmacological activities. The journey from a crude natural extract to a fully characterized novel indole alkaloid is a meticulous process that relies on a synergistic interplay of sophisticated analytical techniques. This in-depth technical guide provides a comprehensive overview of the core methodologies employed in the structural elucidation of these fascinating molecules, with a focus on data presentation, detailed experimental protocols, and visual workflows to aid researchers in this challenging yet rewarding field.

The Pathway to Discovery: Isolation and Purification

The initial and often most critical step in the discovery of novel indole alkaloids is their isolation and purification from complex natural matrices, such as plants, marine organisms, or fungi. The choice of extraction and chromatographic techniques is paramount to obtaining the pure compounds necessary for structural analysis.

A general workflow for the isolation and purification of indole alkaloids is depicted below. This process typically begins with the extraction of the raw material with a suitable solvent, followed by a series of chromatographic steps to separate the individual components.

Isolation_Workflow Raw_Material Raw Material (e.g., Plant Leaves) Extraction Extraction (e.g., Maceration with Methanol) Raw_Material->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Liquid_Liquid Liquid-Liquid Partitioning (e.g., Dichloromethane/Water) Crude_Extract->Liquid_Liquid Organic_Phase Organic Phase (Alkaloid Enriched) Liquid_Liquid->Organic_Phase Column_Chromatography Column Chromatography (e.g., Silica Gel, Alumina) Organic_Phase->Column_Chromatography Fractions Fractions Column_Chromatography->Fractions TLC TLC Analysis Fractions->TLC Purified_Fractions Purified Fractions TLC->Purified_Fractions HPLC Preparative HPLC Purified_Fractions->HPLC Pure_Alkaloid Pure Novel Indole Alkaloid HPLC->Pure_Alkaloid NMR_Workflow Start Pure Indole Alkaloid H1_C13_DEPT 1D NMR: ¹H, ¹³C, DEPT Start->H1_C13_DEPT MS_Formula Mass Spectrometry: Molecular Formula Start->MS_Formula Fragments Identify Spin Systems (COSY) H1_C13_DEPT->Fragments Assemble_Fragments Assemble Fragments (HMBC) MS_Formula->Assemble_Fragments CH_Connections Connect Protons to Carbons (HSQC) Fragments->CH_Connections CH_Connections->Assemble_Fragments Planar_Structure Propose Planar Structure Assemble_Fragments->Planar_Structure Stereochemistry Determine Relative Stereochemistry (NOESY, Coupling Constants) Planar_Structure->Stereochemistry Final_Structure Propose 3D Structure Stereochemistry->Final_Structure ECD_Workflow Proposed_Structure Proposed 3D Structure (from NMR) Conformational_Search Conformational Search (e.g., Molecular Mechanics) Proposed_Structure->Conformational_Search Experimental_ECD Experimental ECD Spectrum Proposed_Structure->Experimental_ECD DFT_Optimization DFT Geometry Optimization (e.g., B3LYP/6-31G(d)) Conformational_Search->DFT_Optimization TDDFT_Calculation TD-DFT ECD Calculation DFT_Optimization->TDDFT_Calculation Calculated_Spectrum Calculated ECD Spectrum TDDFT_Calculation->Calculated_Spectrum Comparison Comparison Calculated_Spectrum->Comparison Experimental_ECD->Comparison Absolute_Configuration Assign Absolute Configuration Comparison->Absolute_Configuration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The genus Rauvolfia, belonging to the Apocynaceae family, is a rich source of structurally diverse and biologically active monoterpene indole (B1671886) alkaloids. For centuries, extracts from these plants have been utilized in traditional medicine for their therapeutic properties, particularly in the management of hypertension and mental disorders. Modern phytochemical investigations have led to the isolation and characterization of numerous alkaloids, with reserpine (B192253) being one of the most well-known examples. This guide focuses on Rauvotetraphylline C, a member of the rauvotetraphylline family of alkaloids isolated from Rauvolfia tetraphylla, and provides a comprehensive overview of its biological activities, the underlying mechanisms of action of related Rauvolfia alkaloids, and detailed experimental methodologies relevant to their study.

Quantitative Biological Data

While extensive research has been conducted on crude extracts of Rauvolfia species and prominent alkaloids like reserpine, specific quantitative data for this compound is limited. The available data from a study on Rauvotetraphyllines A-E, including C, is summarized below.

Table 1: Cytotoxicity of this compound

CompoundCell LineAssayIC50 (µM)Reference
This compoundHL-60 (Human promyelocytic leukemia)MTT> 40[1]
SMMC-7721 (Human hepatoma)MTT> 40[1]
A-549 (Human lung carcinoma)MTT> 40[1]
MCF-7 (Human breast adenocarcinoma)MTT> 40[1]
SW-480 (Human colon adenocarcinoma)MTT> 40[1]

Absence of specific IC50 values for anti-inflammatory and acetylcholinesterase inhibitory activities for this compound in the reviewed literature prevents their inclusion at this time.

Mechanisms of Action of Rauvolfia Alkaloids

The therapeutic effects of Rauvolfia alkaloids are attributed to their interaction with several key physiological pathways. While the specific mechanisms of this compound are not yet fully elucidated, the well-established actions of other alkaloids from this genus provide a strong framework for understanding its potential biological effects.

Adrenergic Signaling Pathway

A primary mechanism of action for many Rauvolfia alkaloids, most notably reserpine, is the blockade of the sympathetic nervous system.[2] This is achieved by inhibiting the reuptake of neurotransmitters such as norepinephrine (B1679862) and serotonin (B10506) at nerve terminals.[2] The resulting depletion of these catecholamines leads to reduced sympathetic outflow, causing vasodilation and a decrease in cardiac output, which collectively contribute to a reduction in blood pressure.[2] Some alkaloids also exhibit alpha-adrenergic receptor blockade, directly preventing the vasoconstrictive effects of norepinephrine.[2]

Adrenergic_Signaling_Pathway NE_Vesicle Norepinephrine Vesicle NE_Released Norepinephrine NE_Vesicle->NE_Released Exocytosis (Reduced) NE Norepinephrine VMAT VMAT NE->VMAT Rauvolfia Rauvolfia Alkaloids Rauvolfia->VMAT Inhibition Alpha_Receptor Alpha-Adrenergic Receptor Rauvolfia->Alpha_Receptor Blockade VMAT->NE_Vesicle Uptake NE_Released->Alpha_Receptor Binding Vasoconstriction Vasoconstriction Alpha_Receptor->Vasoconstriction

Fig. 1: Action of Rauvolfia Alkaloids on Adrenergic Signaling.
Renin-Angiotensin-Aldosterone System (RAAS)

Rauvolfia alkaloids also exert their antihypertensive effects by modulating the Renin-Angiotensin-Aldosterone System (RAAS).[2] They can modulate the synthesis and release of renin, which in turn reduces the production of angiotensin II and aldosterone (B195564).[2] Angiotensin II is a potent vasoconstrictor, and aldosterone promotes sodium and water retention. By inhibiting this system, Rauvolfia alkaloids lead to vasodilation and a reduction in blood volume, further contributing to their blood pressure-lowering effects.[2]

RAAS_Pathway Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II Adrenal_Cortex Adrenal Cortex Angiotensin_II->Adrenal_Cortex Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Aldosterone Aldosterone Adrenal_Cortex->Aldosterone Kidney Kidney Aldosterone->Kidney Na_H2O_Retention Na+ and H2O Retention Kidney->Na_H2O_Retention Blood_Pressure Increased Blood Pressure Vasoconstriction->Blood_Pressure Na_H2O_Retention->Blood_Pressure Renin Renin Renin->Angiotensin_I ACE ACE ACE->Angiotensin_II Rauvolfia Rauvolfia Alkaloids Rauvolfia->Renin Modulates Release Isolation_Workflow Start Dried and Powdered Aerial Parts of R. tetraphylla Extraction Maceration with 95% Ethanol at Room Temperature Start->Extraction Filtration Filtration and Concentration (Reduced Pressure) Extraction->Filtration Crude_Extract Crude Ethanolic Extract Filtration->Crude_Extract Acid_Base_Partition Acid-Base Partitioning (e.g., with 5% HCl and CHCl3) Crude_Extract->Acid_Base_Partition Aqueous_Phase Acidic Aqueous Phase (contains protonated alkaloids) Acid_Base_Partition->Aqueous_Phase Organic_Phase Organic Phase (contains neutral compounds) Acid_Base_Partition->Organic_Phase Basification Basification of Aqueous Phase (e.g., with NH4OH to pH 9-10) Aqueous_Phase->Basification Re_extraction Re-extraction with CHCl3 Basification->Re_extraction Crude_Alkaloid Crude Alkaloid Fraction Re_extraction->Crude_Alkaloid Column_Chromatography Column Chromatography (Silica Gel) Crude_Alkaloid->Column_Chromatography Gradient_Elution Gradient Elution (e.g., CHCl3-MeOH) Column_Chromatography->Gradient_Elution Fractions Collection of Fractions Gradient_Elution->Fractions TLC TLC Analysis of Fractions Fractions->TLC Purification Further Purification (e.g., Preparative HPLC) TLC->Purification Isolated_Compound Isolated this compound Purification->Isolated_Compound

References

Methodological & Application

Application Notes and Protocols for the Extraction of Rauvotetraphylline C from Rauvolfia tetraphylla

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the extraction and isolation of Rauvotetraphylline C, a sarpagine-type indole (B1671886) alkaloid, from the aerial parts of Rauvolfia tetraphylla. The methodologies described are based on established phytochemical research and are intended to guide laboratory-scale extraction and purification efforts.

Introduction

Rauvolfia tetraphylla L., a member of the Apocynaceae family, is a medicinal plant known for its rich diversity of indole alkaloids, which possess a wide range of pharmacological activities.[1][2][3] Among these, the sarpagine-type alkaloids are of significant interest. This compound, one of the five rauvotetraphyllines (A-E) isolated from the aerial parts of this plant, represents a molecule of interest for further pharmacological investigation.[1][3][4] This document outlines the necessary steps for its extraction and purification.

Quantitative Data Summary

The alkaloid content in Rauvolfia tetraphylla can vary depending on the plant part, geographical location, and extraction method. The following table summarizes quantitative data on alkaloid content from various studies to provide a comparative reference.

Plant PartExtraction SolventTotal Alkaloid Content (mg/g dry weight)Specific Alkaloid Content (mg/g dry weight)Reference
Roots Methanol (B129727)11.24 - 18.42-[5]
Roots Ethanol (B145695)-Yohimbine: 100.21, Ajmalicine: 120.51[6]
Leaves Ethanol-Serpentine: 25.19[6]
Aerial Parts 95% EthanolNot specified for total alkaloids, but 400g crude extract from 7.5kg dried plant materialRauvotetraphylline D: 6 mg (from 400g crude extract)[7]

Note: The yield of this compound has not been explicitly reported in the reviewed literature, but it is isolated from the same fractions as other rauvotetraphyllines.

Experimental Protocols

The following protocols are detailed methodologies for the extraction and isolation of this compound from the aerial parts of Rauvolfia tetraphylla.

Protocol 1: Initial Extraction of Crude Alkaloids

This protocol describes the initial extraction of a crude alkaloid mixture from the plant material.

Materials and Equipment:

  • Air-dried and powdered aerial parts of Rauvolfia tetraphylla

  • 95% Ethanol

  • Large glass or stainless steel containers for maceration

  • Filtration apparatus (e.g., Buchner funnel, filter paper)

  • Rotary evaporator

  • Laboratory glassware (beakers, flasks)

Procedure:

  • Weigh 7.5 kg of air-dried and powdered aerial parts of Rauvolfia tetraphylla.[7]

  • Place the powdered plant material in a large container and add 50 L of 95% ethanol.[7]

  • Allow the mixture to macerate at room temperature for 3 days, with occasional stirring.[7]

  • Filter the mixture to separate the ethanolic extract from the plant residue.

  • Repeat the extraction process on the plant residue two more times, each with 50 L of 95% ethanol for 3 days.[7]

  • Combine the ethanolic extracts from all three extractions.

  • Concentrate the combined extract under reduced pressure using a rotary evaporator to obtain a crude residue. This process should yield approximately 400 g of crude extract.[7]

Protocol 2: Fractionation and Purification of this compound

This protocol details the separation of the crude extract to isolate this compound using column chromatography.

Materials and Equipment:

  • Crude ethanolic extract of R. tetraphylla

  • Silica (B1680970) gel (200-300 mesh) for column chromatography[7]

  • Chromatography column

  • Solvents: Petroleum Ether, Acetone, Methanol (MeOH), Chloroform (B151607) (CHCl3)

  • Fraction collector

  • Thin Layer Chromatography (TLC) plates and developing chamber

  • UV lamp for visualization

  • Rotary evaporator

Procedure:

Step 1: Initial Fractionation by Silica Gel Column Chromatography

  • Prepare a silica gel column using a slurry of silica gel in petroleum ether.

  • Adsorb the 400 g of crude extract onto a small amount of silica gel.

  • Load the adsorbed sample onto the prepared column.

  • Elute the column with a gradient solvent system of petroleum ether-acetone, gradually increasing the polarity.[7]

  • After the petroleum ether-acetone gradient, elute the column with methanol to collect the highly polar fraction (Fraction F).[7]

  • Monitor the fractions using TLC to group similar fractions.

Step 2: Further Purification of the Methanol Fraction (Fraction F)

  • Concentrate Fraction F to dryness.

  • Prepare a second silica gel column with chloroform.

  • Dissolve the residue of Fraction F in a minimal amount of chloroform and load it onto the column.

  • Elute the column with a gradient of chloroform-methanol, starting with a ratio of 50:1 (v/v) and gradually increasing the methanol concentration to 100% (0:1 v/v).[7]

  • Collect the fractions and monitor them by TLC. Fractions containing this compound and its isomers (Rauvotetraphyllines A, B, D, E) will be identified based on their characteristic UV fluorescence and Rf values in comparison to any available standards or as reported in the literature.

  • Combine the fractions containing the target compound and concentrate them to yield purified this compound. Further purification by preparative HPLC may be necessary to achieve high purity.

Visualizations

Experimental Workflow for Extraction and Isolation

The following diagram illustrates the overall workflow for the extraction and isolation of this compound.

Extraction_Workflow plant_material Air-dried, powdered aerial parts of R. tetraphylla (7.5 kg) extraction Maceration with 95% Ethanol (3x for 3 days) plant_material->extraction filtration Filtration extraction->filtration concentration1 Concentration (Rotary Evaporator) filtration->concentration1 crude_extract Crude Ethanolic Extract (~400 g) concentration1->crude_extract column1 Silica Gel Column Chromatography (Petroleum Ether-Acetone gradient, then MeOH) crude_extract->column1 fraction_f Methanol Fraction (Fraction F) column1->fraction_f Elution with MeOH other_fractions Other Fractions (A-E) column1->other_fractions Elution with Pet. Ether-Acetone column2 Silica Gel Column Chromatography (CHCl3-MeOH gradient, 50:1 to 0:1) fraction_f->column2 purified_rauvotetraphylline_c Purified this compound column2->purified_rauvotetraphylline_c other_compounds Other Rauvotetraphyllines and Alkaloids column2->other_compounds

Caption: Workflow for this compound extraction.

Logical Relationship of Alkaloid Classes in Rauvolfia

This diagram shows the hierarchical relationship of this compound within the broader class of alkaloids found in the Rauvolfia genus.

Alkaloid_Classification alkaloids Alkaloids in Rauvolfia indole_alkaloids Indole Alkaloids alkaloids->indole_alkaloids sarpagine_type Sarpagine-type Alkaloids indole_alkaloids->sarpagine_type other_indole_alkaloids Other Indole Alkaloids (e.g., Ajmaline, Reserpine) indole_alkaloids->other_indole_alkaloids rauvotetraphyllines Rauvotetraphyllines (A-E) sarpagine_type->rauvotetraphyllines rauvotetraphylline_c This compound rauvotetraphyllines->rauvotetraphylline_c

Caption: Classification of this compound.

References

Application Note: Quantification of Rauvotetraphylline C using a Novel HPLC-UV Method

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a sensitive and accurate High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the quantitative analysis of Rauvotetraphylline C, an indole (B1671886) alkaloid isolated from the aerial parts of Rauwolfia tetraphylla.[1][2] This method is designed for researchers, scientists, and drug development professionals requiring a reliable analytical technique for the quantification of this compound in various sample matrices. The protocol provided herein outlines the necessary steps from sample preparation to data analysis and is intended to serve as a foundational method for further validation and application-specific optimization.

Introduction

This compound is an indole alkaloid with the molecular formula C28H34N2O7 and a molecular weight of 510.58.[1] As a member of the Rauwolfia alkaloids, it holds potential for pharmacological interest, necessitating a robust analytical method for its quantification. High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a widely used technique for the analysis of such compounds due to its high resolution, sensitivity, and specificity. This document provides a detailed protocol for the determination of this compound using a reverse-phase HPLC-UV system.

Principle

The method employs reverse-phase chromatography on a C18 column to separate this compound from other components in the sample matrix. The separation is achieved by passing a mobile phase, consisting of a mixture of an aqueous buffer and an organic solvent, through the column. The quantification is performed by detecting the absorbance of the analyte at its maximum absorption wavelength (λmax) using a UV-Vis detector. The concentration of this compound in a sample is determined by comparing its peak area to a calibration curve constructed from standards of known concentrations.

Experimental Protocol

Apparatus and Materials
  • High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • C18 reverse-phase analytical column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Analytical balance.

  • pH meter.

  • Ultrasonic bath.

  • Syringe filters (0.45 µm).

  • HPLC vials.

Reagents and Chemicals
Preparation of Solutions
  • Mobile Phase: A mixture of acetonitrile and 20 mM ammonium acetate buffer (pH adjusted to 4.5 with phosphoric acid). The exact ratio should be optimized during method development, starting with a gradient elution to determine the optimal isocratic or gradient conditions.

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of DMSO.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the desired linear range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

Sample Preparation

The sample preparation procedure will depend on the matrix. For plant extracts, a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary to remove interfering substances. For in-vitro samples, a protein precipitation step followed by centrifugation and filtration might be sufficient.

General Procedure:

  • Extract a known amount of the sample with a suitable solvent (e.g., methanol).

  • Centrifuge the extract to pellet any solid debris.

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

HPLC-UV Conditions

The following are recommended starting conditions and may require optimization:

ParameterRecommended Condition
Column C18 reverse-phase (4.6 x 250 mm, 5 µm)
Mobile Phase Acetonitrile : 20 mM Ammonium Acetate (pH 4.5) (Gradient)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength Determined by UV scan (typically 220-280 nm for indole alkaloids)
Run Time 20 minutes

Method Validation

The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines. The validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

Quantitative Data Summary
Validation ParameterAcceptance CriteriaExample Result
Linearity (r²) ≥ 0.9990.9995
Range (µg/mL) To be determined1 - 100
Accuracy (% Recovery) 98 - 102%99.5%
Precision (% RSD) ≤ 2%< 1.5%
LOD (µg/mL) Signal-to-Noise ratio of 3:10.1
LOQ (µg/mL) Signal-to-Noise ratio of 10:10.3

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_standards Prepare Standard Solutions injection Inject Sample/Standard prep_standards->injection prep_sample Prepare Sample prep_sample->injection prep_mobile_phase Prepare Mobile Phase hplc_system HPLC System Setup prep_mobile_phase->hplc_system hplc_system->injection separation Chromatographic Separation injection->separation detection UV Detection separation->detection chromatogram Obtain Chromatogram detection->chromatogram peak_integration Integrate Peak Area chromatogram->peak_integration calibration_curve Construct Calibration Curve peak_integration->calibration_curve quantification Quantify this compound peak_integration->quantification calibration_curve->quantification method_validation cluster_quantitative Quantitative Assessment cluster_qualitative Qualitative Assessment Validation Method Validation Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Specificity Specificity Validation->Specificity LOD Limit of Detection Validation->LOD LOQ Limit of Quantitation Validation->LOQ Linearity->Accuracy Accuracy->Precision LOD->LOQ

References

Application Note & Protocol: Development of a Quantitative Analytical Method for Rauvotetraphylline C

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rauvotetraphylline C is an alkaloid isolated from the aerial parts of Rauwolfia tetraphylla, a plant known for its rich composition of various pharmacologically active alkaloids.[1][2] The Rauwolfia genus has been a source of compounds with activities such as antipsychotic, antimicrobial, anti-inflammatory, and antihypertensive effects.[2][3] Given the therapeutic potential of alkaloids from this genus, a robust and reliable analytical method for the quantification of this compound is essential for pharmacokinetic studies, quality control of herbal preparations, and further drug development.

This document outlines a detailed protocol for the development and validation of a reversed-phase high-performance liquid chromatography-mass spectrometry (RP-HPLC-MS) method for the determination of this compound.

Chemical Properties of this compound:

PropertyValueReference
Molecular FormulaC₂₈H₃₄N₂O₇[1]
Molecular Weight510.58 g/mol [1]
CAS Number1422506-51-1[1]

Experimental Protocols

Materials and Reagents
  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Plant material (Rauwolfia tetraphylla) or formulated product containing this compound

Sample Preparation

2.2.1. Extraction from Plant Material:

  • Weigh 1.0 g of dried and powdered Rauwolfia tetraphylla aerial parts.

  • Add 20 mL of methanol and sonicate for 30 minutes.

  • Centrifuge the mixture at 4000 rpm for 15 minutes.

  • Collect the supernatant. Repeat the extraction process on the residue twice more.

  • Combine the supernatants and evaporate to dryness under reduced pressure.

  • Reconstitute the dried extract in 5 mL of methanol.

  • Filter the solution through a 0.22 µm syringe filter prior to HPLC analysis.

2.2.2. Preparation from a Formulation:

  • Accurately weigh a quantity of the formulation equivalent to approximately 1 mg of this compound.

  • Dissolve in 10 mL of methanol.

  • Sonicate for 15 minutes to ensure complete dissolution.

  • Filter the solution through a 0.22 µm syringe filter.

Standard Solution Preparation
  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol.

  • Working Standards: Prepare a series of working standards by serial dilution of the stock solution with methanol to achieve concentrations ranging from 1 ng/mL to 1000 ng/mL.

HPLC-MS Method

2.4.1. Chromatographic Conditions:

A reversed-phase HPLC method is proposed for the separation of this compound.

ParameterRecommended Condition
Column C18 column (e.g., 150 mm x 2.1 mm, 3.5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Elution 0-2 min: 10% B; 2-15 min: 10-90% B; 15-18 min: 90% B; 18-20 min: 10% B
Flow Rate 0.3 mL/min
Column Temperature 30 °C
Injection Volume 5 µL

2.4.2. Mass Spectrometry Conditions:

An electrospray ionization (ESI) source in positive ion mode is recommended for the detection of this compound.

ParameterRecommended Setting
Ionization Mode ESI Positive
Capillary Voltage 3.5 kV
Cone Voltage 30 V
Source Temperature 120 °C
Desolvation Temperature 350 °C
Desolvation Gas Flow 600 L/hr
Cone Gas Flow 50 L/hr
Monitored Ion (m/z) [M+H]⁺ = 511.24

Method Validation

The developed method should be validated according to ICH guidelines, including the following parameters:

  • Linearity: Analyze the calibration standards and plot the peak area against the concentration. A linear regression should be performed, and the correlation coefficient (r²) should be >0.999.

  • Accuracy: Perform recovery studies by spiking a known amount of this compound into a blank matrix. The recovery should be within 98-102%.

  • Precision: Assess both intra-day and inter-day precision by analyzing replicate samples at different concentrations. The relative standard deviation (RSD) should be less than 2%.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration at which the analyte can be reliably detected and quantified.

  • Specificity: Analyze blank samples to ensure no interference from the matrix at the retention time of this compound.

  • Robustness: Introduce small, deliberate variations in method parameters (e.g., flow rate, column temperature) to assess the method's reliability.

Visualizations

Experimental Workflow

Workflow cluster_prep Sample & Standard Preparation cluster_analysis Analytical Procedure cluster_validation Data Processing & Validation start Start sample_prep Sample Preparation (Extraction/Dissolution) start->sample_prep std_prep Standard Preparation (Stock & Working Solutions) start->std_prep filtration Filtration (0.22 µm) sample_prep->filtration std_prep->filtration hplc_ms HPLC-MS Analysis filtration->hplc_ms data_acq Data Acquisition hplc_ms->data_acq data_proc Data Processing (Peak Integration) data_acq->data_proc quant Quantification data_proc->quant validation Method Validation (Linearity, Accuracy, etc.) quant->validation report Final Report validation->report

Caption: Workflow for the development of an analytical method for this compound.

Signaling Pathways

Currently, there is no specific information available in the scientific literature detailing the signaling pathways directly modulated by this compound. While other alkaloids from the Rauwolfia genus are known to possess biological activities that imply interaction with cellular signaling, dedicated research is required to elucidate the specific mechanisms of action for this compound. Therefore, a diagrammatic representation of its signaling pathway cannot be provided at this time.

Conclusion

The proposed RP-HPLC-MS method provides a robust and sensitive approach for the quantitative analysis of this compound. This method is suitable for a range of applications, including quality control, pharmacokinetic studies, and phytochemical analysis. Further research into the bioactivity and specific cellular targets of this compound is warranted to fully understand its therapeutic potential.

References

Application Notes and Protocols for In Vitro Cytotoxicity Assessment of Rauwolfia Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for assessing the in vitro cytotoxicity of Rauwolfia alkaloids, with a focus on colorimetric assays such as the MTT and LDH assays. While specific cytotoxicity data for Rauvotetraphylline C is not extensively available in the public domain, the methodologies described herein are applicable for its evaluation. The provided data is based on studies of crude extracts of Rauwolfia tetraphylla and other related alkaloids.

Application Notes

The genus Rauwolfia is a rich source of bioactive indole (B1671886) alkaloids, which have been investigated for various pharmacological activities, including anticancer effects. Several studies have demonstrated the cytotoxic potential of extracts from Rauwolfia tetraphylla against various cancer cell lines. The primary mechanism of this cytotoxicity is often attributed to the induction of apoptosis.

Commonly employed in vitro assays to determine the cytotoxic effects of Rauwolfia extracts and their isolated alkaloids include the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures metabolic activity, and the LDH (Lactate Dehydrogenase) assay, which quantifies membrane integrity.

It has been noted that some plant extracts can interfere with the MTT assay, potentially leading to false-positive results. Therefore, it is crucial to include appropriate controls and consider complementary assays like the LDH assay for a comprehensive assessment of cytotoxicity.

Summary of In Vitro Cytotoxicity Data for Rauwolfia tetraphylla Extracts
Cell LineExtract TypeAssayIC50 ValueReference
MDA-MB-231 (Breast Cancer)Methanol Leaf ExtractMTT64.29 µg/mL[1]
MDA-MB-231 (Breast Cancer)Ethyl Acetate Leaf ExtractMTT70.10 µg/mL[1]
MDA-MB-231 (Breast Cancer)Methanol Fruit ExtractMTT74.84 µg/mL[1]
MDA-MB-231 (Breast Cancer)Ethyl Acetate Fruit ExtractMTT77.86 µg/mL[1]
MCF-7 (Breast Cancer)Not SpecifiedMTTMax inhibition of 57.5% at 100 µg/mL
HL-60, SMMC-7721, A-549, MCF-7, SW-480Rauvotetraphylline F & HMTT>40 µM[1]

Experimental Protocols

MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

Materials:

  • 96-well tissue culture plates

  • Cancer cell line of interest

  • Complete culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 N HCl)

  • Test compound (e.g., this compound) stock solution

  • Multi-channel pipette

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Culture cells to ~80% confluency.

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound (e.g., this compound) in the culture medium.

    • After 24 hours of incubation, remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound) and a negative control (untreated cells).

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • After the incubation period, add 10-20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 3-4 hours at 37°C.

  • Formazan Solubilization:

    • After the incubation with MTT, carefully remove the medium.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

    • Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

LDH Cytotoxicity Assay

The LDH assay is a colorimetric method used to quantify cell death by measuring the activity of lactate (B86563) dehydrogenase (LDH) released from damaged cells into the culture medium.

Materials:

  • 96-well tissue culture plates

  • Cancer cell line of interest

  • Complete culture medium

  • Serum-free culture medium

  • Test compound (e.g., this compound) stock solution

  • Commercially available LDH cytotoxicity assay kit (containing LDH reaction mixture and stop solution)

  • Lysis buffer (usually provided in the kit) for positive control

  • Multi-channel pipette

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Follow the same procedure as for the MTT assay (Protocol 1, Step 1).

  • Compound Treatment and Controls:

    • Prepare serial dilutions of the test compound in serum-free or low-serum medium.

    • After 24 hours of incubation, replace the medium with 100 µL of the prepared compound dilutions.

    • Set up the following controls:

      • Untreated Control (Spontaneous LDH release): Cells in medium without the test compound.

      • Vehicle Control: Cells in medium with the solvent.

      • Maximum LDH Release Control (Positive Control): Add lysis buffer to untreated wells 45 minutes before the end of the incubation period.

      • Medium Background Control: Medium only, without cells.

  • Sample Collection:

    • After the desired incubation period (e.g., 24, 48, or 72 hours), centrifuge the 96-well plate at 600 x g for 10 minutes.

    • Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate.

  • LDH Reaction:

    • Prepare the LDH reaction mixture according to the kit manufacturer's instructions.

    • Add 50 µL of the reaction mixture to each well of the new plate containing the supernatants.

    • Incubate the plate at room temperature for 30 minutes, protected from light.

  • Absorbance Measurement:

    • Add 50 µL of the stop solution (if provided in the kit) to each well.

    • Measure the absorbance at 490 nm using a microplate reader. A reference wavelength of 680 nm is often used for background correction.

  • Data Analysis:

    • Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Absorbance of Treated - Absorbance of Untreated) / (Absorbance of Maximum Release - Absorbance of Untreated)] x 100

Visualizations

MTT_Assay_Workflow cluster_prep Cell Preparation cluster_treat Treatment cluster_assay MTT Reaction cluster_read Data Acquisition start Seed cells in 96-well plate incubate1 Incubate for 24h (37°C, 5% CO₂) start->incubate1 treat Add this compound dilutions incubate1->treat incubate2 Incubate for 24-72h treat->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate for 3-4h add_mtt->incubate3 solubilize Add solubilization buffer (e.g., DMSO) incubate3->solubilize read Measure absorbance at 570 nm solubilize->read analyze Calculate % Viability & IC50 read->analyze

Caption: Workflow for the MTT cytotoxicity assay.

LDH_Assay_Workflow cluster_prep Cell Preparation cluster_treat Treatment & Controls cluster_sample Sample Collection cluster_assay LDH Reaction & Measurement start Seed cells in 96-well plate incubate1 Incubate for 24h (37°C, 5% CO₂) start->incubate1 treat Add this compound dilutions incubate1->treat incubate2 Incubate for 24-72h treat->incubate2 controls Prepare controls (untreated, max release) controls->incubate2 centrifuge Centrifuge plate incubate2->centrifuge transfer Transfer supernatant to new plate centrifuge->transfer add_reagent Add LDH reaction mixture transfer->add_reagent incubate3 Incubate for 30 min (RT) add_reagent->incubate3 read Measure absorbance at 490 nm incubate3->read analyze Calculate % Cytotoxicity read->analyze

Caption: Workflow for the LDH cytotoxicity assay.

References

Application Notes and Protocols for Evaluating the Cytotoxic Effects of Rauvolfia tetraphylla Constituents

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Rauvolfia tetraphylla is a medicinal plant known to produce a variety of bioactive indole (B1671886) alkaloids. While research has been conducted on the anti-cancer properties of crude extracts and some isolated compounds from this plant, specific data on Rauvotetraphylline C is limited. Studies on related compounds, such as Rauvotetraphyllines A-E, have shown low cytotoxic activity (IC50 >40 μM) against a panel of cancer cell lines including HL-60, SMMC-7721, A-549, MCF-7, and SW-480.[1][2] However, various extracts of R. tetraphylla have shown significant cytotoxic effects against several cancer cell lines, suggesting that the plant contains compounds with anti-cancer potential. This document provides protocols to evaluate the efficacy of compounds like this compound, using cell lines that have demonstrated sensitivity to R. tetraphylla extracts. The primary mechanism of action for these extracts appears to be the induction of apoptosis through the generation of reactive oxygen species (ROS) and modulation of mitochondrial pathways.[3]

Sensitive Cell Lines

The following table summarizes the cytotoxic activity of Rauvolfia tetraphylla extracts on various cancer cell lines, which can be considered for initial screening of this compound.

Cell LineCancer TypeExtract TypeIC50/IC30 ValueReference
MDA-MB-231 Breast CancerMethanol Leaf Extract64.29 µg/mL[4]
Ethyl Acetate Leaf Extract70.10 µg/mL[4]
MCF-7 Breast CancerR. tetraphylla extractMax inhibition of 57.5% at 100 µg/mL[5]
HeLa Cervical CancerHexane Extract FractionIC30 = 20.10 ± 1.1 µg/mL[6][7]
Hep-G2 Hepatocellular CarcinomaEthanolic Leaf Extract32.64 µg/mL[3]
Ethanolic Root Extract50.28 µg/mL[3]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to determine the concentration of the test compound that inhibits cell growth by 50% (IC50).

Materials:

  • Sensitive cancer cell lines (e.g., MDA-MB-231, HeLa, Hep-G2)

  • Complete growth medium (specific to the cell line)

  • This compound (or R. tetraphylla extract)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Phosphate-buffered saline (PBS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Prepare serial dilutions of this compound in the complete growth medium. A vehicle control (medium with DMSO) should also be prepared.

  • After 24 hours, replace the medium with the prepared dilutions of the test compound.

  • Incubate the plate for 48-72 hours.

  • After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.

Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Sensitive cancer cell lines

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with this compound at its IC50 concentration for 24-48 hours.

  • Harvest the cells (including floating cells in the medium) and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Analyze the cells by flow cytometry within one hour.

Western Blot Analysis for Apoptosis-Related Proteins

This protocol is used to detect changes in the expression of key proteins involved in the apoptotic pathway.

Materials:

  • Sensitive cancer cell lines

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-PARP, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence detection reagent

Procedure:

  • Treat cells with this compound at the IC50 concentration for the desired time points.

  • Lyse the cells in RIPA buffer and quantify the protein concentration.

  • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescence imaging system.

Visualizations

Hypothesized Signaling Pathway of Rauvolfia tetraphylla Constituents

The diagram below illustrates a potential mechanism of action for cytotoxic compounds from Rauvolfia tetraphylla, leading to apoptosis. Treatment with these compounds may induce reactive oxygen species (ROS) production, which in turn affects the mitochondrial membrane potential. This leads to the release of cytochrome c and the subsequent activation of the caspase cascade, ultimately resulting in programmed cell death.

G cluster_treatment Treatment cluster_cellular_response Cellular Response cluster_apoptosis_pathway Intrinsic Apoptosis Pathway Rauvotetraphylline_C This compound ROS ↑ Reactive Oxygen Species (ROS) MMP ↓ Mitochondrial Membrane Potential ROS->MMP Cytochrome_c Cytochrome c Release MMP->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis G MTT Cell Viability Assay (MTT) IC50 Determine IC50 Value MTT->IC50 Apoptosis_Assay Apoptosis Assay (Annexin V/PI) IC50->Apoptosis_Assay Western_Blot Western Blot Analysis (Bcl-2, Bax, Caspases) IC50->Western_Blot Mechanism Elucidate Mechanism of Action Apoptosis_Assay->Mechanism Western_Blot->Mechanism

References

Protocol for the Solubilization of Rauvotetraphylline C for In Vitro Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Rauvotetraphylline C is a complex indole (B1671886) alkaloid isolated from the aerial parts of Rauwolfia tetraphylla. As a member of the Rauvolfia alkaloids, it is of significant interest to researchers in pharmacology and drug development for its potential therapeutic properties, including anti-inflammatory and cytotoxic activities. To facilitate reproducible and reliable in vitro studies, a standardized protocol for the solubilization and preparation of this compound is essential. This document provides a detailed methodology for dissolving this compound, preparing stock and working solutions, and offers guidance on storage and handling. Additionally, it presents a summary of its solubility characteristics and a hypothetical signaling pathway that may be modulated by this class of compounds, based on current literature on related indole alkaloids.

Data Presentation

Table 1: Solubility of this compound
SolventSolubilityNotes
Dimethyl Sulfoxide (DMSO)Soluble.[1] Recommended for stock solutions.
ChloroformSoluble.[1]
DichloromethaneSoluble.[1]
Ethyl AcetateSoluble.[1]
AcetoneSoluble.[1]
WaterSparingly soluble to insoluble.
EthanolMay require optimization.

Note: While a precise maximum solubility value in mg/mL is not consistently reported in the literature, commercial suppliers provide protocols for preparing stock solutions up to 100 mM in DMSO, indicating a high degree of solubility.

Table 2: Recommended Storage Conditions for this compound Solutions
Solution TypeSolventStorage TemperatureMaximum Storage Duration
Stock SolutionDMSO-80°C6 months
Stock SolutionDMSO-20°C1 month
Working SolutionCell Culture Medium2-8°CUse immediately; do not store

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder (Molecular Weight: 510.58 g/mol )

  • Anhydrous, cell culture grade Dimethyl Sulfoxide (DMSO)

  • Sterile, amber or light-protecting microcentrifuge tubes

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile filter tips

Procedure:

  • Preparation: Perform all steps under a sterile laminar flow hood to maintain aseptic conditions.

  • Weighing: Carefully weigh out 5.11 mg of this compound powder using a calibrated analytical balance.

  • Dissolution: Add 1 mL of anhydrous, cell culture grade DMSO to the vial containing the this compound powder.

  • Mixing: Cap the vial tightly and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. If necessary, gentle warming in a 37°C water bath for 5-10 minutes can aid dissolution. Visually inspect the solution to ensure no particulates are present.

  • Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller volumes in sterile, light-protecting microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).

Protocol 2: Preparation of a Working Solution in Cell Culture Medium

Materials:

  • 10 mM this compound stock solution in DMSO

  • Pre-warmed (37°C) sterile cell culture medium

  • Sterile conical tubes or multi-well plates

  • Pipettes and sterile filter tips

Procedure:

  • Thawing Stock Solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature, protected from light.

  • Serial Dilution (Recommended): To prevent precipitation of the compound upon addition to the aqueous cell culture medium, it is recommended to perform a serial dilution.

    • Prepare an intermediate dilution by adding a small volume of the 10 mM stock solution to a larger volume of pre-warmed cell culture medium. For example, to prepare a 100 µM intermediate solution, add 10 µL of the 10 mM stock solution to 990 µL of cell culture medium.

    • Gently mix the intermediate dilution by pipetting up and down.

  • Final Dilution: Add the appropriate volume of the intermediate dilution to your experimental vessel (e.g., multi-well plate) containing pre-warmed cell culture medium to achieve the desired final working concentration. For example, to obtain a final concentration of 10 µM in 1 mL of medium, add 100 µL of the 100 µM intermediate solution to 900 µL of medium.

  • Final DMSO Concentration: Ensure the final concentration of DMSO in the cell culture medium is non-toxic to the cells being used, typically below 0.5% (v/v).

  • Immediate Use: Use the prepared working solutions immediately for your in vitro experiments. Do not store working solutions in cell culture medium.

Visualizations

experimental_workflow Experimental Workflow for this compound Solution Preparation cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh this compound dissolve Dissolve in DMSO weigh->dissolve vortex Vortex to Mix dissolve->vortex aliquot Aliquot and Store at -80°C vortex->aliquot thaw Thaw Stock Solution intermediate Prepare Intermediate Dilution in Pre-warmed Medium thaw->intermediate final Prepare Final Dilution in Experimental Medium intermediate->final incubate Add to In Vitro Assay final->incubate

Caption: Workflow for preparing this compound solutions.

signaling_pathway Hypothetical Signaling Pathway for Rauwolfia Indole Alkaloids cluster_stimulus Stimulus cluster_compound Compound Action cluster_pathways Signaling Cascades cluster_cellular_response Cellular Response stimulus Inflammatory Stimulus (e.g., LPS) mapk MAPK Pathway (ERK, JNK, p38) stimulus->mapk nfkb NF-κB Pathway stimulus->nfkb rau rau C This compound (and related alkaloids) C->mapk Inhibition C->nfkb Inhibition tgfb TGF-β Pathway C->tgfb Modulation apoptosis Apoptosis (Caspase activation, Bcl-2/Bax regulation) C->apoptosis Induction inflammation Inflammation (COX-2, iNOS, Cytokines) mapk->inflammation nfkb->inflammation proliferation Cell Proliferation & Invasion tgfb->proliferation

Caption: Hypothetical signaling pathways modulated by Rauwolfia alkaloids.

References

Purifying Rauvotetraphylline C: An Application Note and Protocol for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This document provides detailed application notes and experimental protocols for the purification of Rauvotetraphylline C, a complex indole (B1671886) alkaloid, from crude plant extracts. This guide is intended for researchers, scientists, and professionals in the fields of natural product chemistry, pharmacology, and drug development who are working on the isolation and characterization of bioactive compounds.

Introduction

This compound is a sarpagine-type indole alkaloid isolated from the aerial parts of Rauvolfia tetraphylla.[1] As a member of the extensive family of Rauvolfia alkaloids, it holds potential for further pharmacological investigation. The purification of minor alkaloids like this compound from a complex crude extract presents a significant challenge, often requiring a multi-step chromatographic approach to achieve high purity. This document outlines a comprehensive workflow, from initial extraction to final purification and characterization.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. This information is critical for the development of appropriate extraction and chromatography methods.

PropertyValueReference
Molecular FormulaC₂₈H₃₄N₂O₇[1]
Molecular Weight510.58 g/mol [1]
Exact Mass511.2431 ([M+H]⁺)
AppearanceAmorphous powder
SourceAerial parts of Rauvolfia tetraphylla[1]

Overall Purification Workflow

The purification of this compound involves a sequential process of extraction, fractionation, and multi-step chromatography. The general workflow is depicted in the diagram below.

Purification_Workflow Plant_Material Dried & Powdered Rauvolfia tetraphylla (Aerial Parts) Extraction Maceration with 95% Ethanol (B145695) Plant_Material->Extraction Crude_Extract Crude Ethanolic Extract Extraction->Crude_Extract Fractionation Silica (B1680970) Gel Column Chromatography (Initial Fractionation) Crude_Extract->Fractionation Crude_Fractions Crude Alkaloid Fractions Fractionation->Crude_Fractions Fine_Purification Multi-Step Purification Crude_Fractions->Fine_Purification TLC TLC Analysis Crude_Fractions->TLC Column_Chromo Silica Gel Column Chromatography (Fine Separation) Fine_Purification->Column_Chromo Step 1 Prep_HPLC Preparative RP-HPLC Column_Chromo->Prep_HPLC Step 2 Column_Chromo->TLC Pure_Compound Pure this compound (>95% Purity) Prep_HPLC->Pure_Compound HPLC_MS HPLC-MS Analysis Prep_HPLC->HPLC_MS Analysis Purity Assessment & Structural Elucidation Pure_Compound->Analysis Analysis->HPLC_MS NMR NMR Spectroscopy Analysis->NMR

Caption: Overall workflow for the purification of this compound.

Experimental Protocols

The following protocols provide a detailed methodology for the extraction and purification of this compound.

Protocol 1: Extraction of Total Alkaloids

This protocol describes the initial extraction of alkaloids from the plant material.

  • Plant Material Preparation: Air-dry the aerial parts of Rauvolfia tetraphylla at room temperature until brittle. Grind the dried material into a fine powder.

  • Maceration: Soak the powdered plant material (e.g., 1 kg) in 95% ethanol (e.g., 5 L) in a large container.

  • Extraction: Allow the mixture to stand at room temperature for 72 hours with occasional stirring.

  • Filtration: Filter the mixture through cheesecloth and then through Whatman No. 1 filter paper to remove solid plant material.

  • Re-extraction: Repeat the maceration process (steps 2-4) two more times with fresh 95% ethanol to ensure exhaustive extraction.

  • Concentration: Combine the ethanolic extracts and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude ethanolic extract.

Protocol 2: Initial Fractionation by Silica Gel Column Chromatography

This protocol aims to separate the crude extract into several fractions to enrich the alkaloid content.

  • Column Packing: Prepare a silica gel (60-120 mesh) column using a suitable solvent such as petroleum ether.

  • Sample Loading: Dissolve the crude ethanolic extract in a minimal amount of methanol (B129727) and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dried, extract-adsorbed silica gel onto the top of the prepared column.

  • Elution: Elute the column with a gradient of petroleum ether and acetone, starting with 100% petroleum ether and gradually increasing the polarity by increasing the proportion of acetone.

  • Further Elution: After the petroleum ether-acetone gradient, wash the column with methanol to elute highly polar compounds.

  • Fraction Collection: Collect fractions of a suitable volume (e.g., 250 mL) and monitor the composition of each fraction using Thin Layer Chromatography (TLC).

  • Fraction Pooling: Combine fractions with similar TLC profiles. The fractions containing indole alkaloids are typically eluted with the more polar solvent mixtures.

Protocol 3: Fine Purification by Column Chromatography

This protocol is for the further separation of the enriched alkaloid fractions.

  • Column Preparation: Pack a silica gel (200-300 mesh) column with an appropriate non-polar solvent (e.g., chloroform (B151607) or a mixture of hexane (B92381) and ethyl acetate).

  • Sample Application: Concentrate the selected fraction from Protocol 2 and load it onto the column as described previously.

  • Gradient Elution: Elute the column with a carefully selected solvent gradient. A common system for indole alkaloids is a gradient of chloroform and methanol, starting with 100% chloroform and gradually increasing the methanol concentration.

  • Monitoring: Monitor the collected fractions by TLC, using a suitable developing solvent system (e.g., chloroform:methanol 95:5) and visualizing under UV light (254 nm and 366 nm) and with Dragendorff's reagent for alkaloids.

  • Isolation of Partially Purified Compound: Pool the fractions containing the target compound (this compound) based on TLC analysis.

Protocol 4: Final Purification by Preparative RP-HPLC

For obtaining high-purity this compound, a final purification step using preparative reverse-phase high-performance liquid chromatography (prep-HPLC) is recommended.

  • Sample Preparation: Dissolve the partially purified sample from Protocol 3 in the initial mobile phase.

  • HPLC System: Use a preparative HPLC system equipped with a C18 column.

  • Mobile Phase: A typical mobile phase for indole alkaloids is a gradient of water (A) and acetonitrile (B52724) (B), both containing 0.1% trifluoroacetic acid (TFA) or formic acid to improve peak shape.

  • Gradient Program: Develop a suitable gradient program, for example, starting with 20% B and increasing to 80% B over 40 minutes.

  • Detection: Monitor the elution at a suitable wavelength, typically around 220 nm and 280 nm for indole alkaloids.

  • Fraction Collection: Collect the peak corresponding to this compound.

  • Solvent Removal: Evaporate the solvent from the collected fraction under reduced pressure to obtain the pure compound.

Data Presentation

The following tables provide examples of solvent systems that can be used for the chromatographic purification of Rauvolfia alkaloids. These should be optimized for the specific separation of this compound.

Table 2: Exemplary Solvent Systems for Column Chromatography of Rauvolfia Alkaloids

Chromatographic StageStationary PhaseMobile Phase System (Gradient)
Initial FractionationSilica Gel (60-120 mesh)Petroleum Ether : Acetone (100:0 to 0:100), then Methanol
Fine PurificationSilica Gel (200-300 mesh)Chloroform : Methanol (100:0 to 80:20)
Fine PurificationSilica Gel (200-300 mesh)Hexane : Ethyl Acetate (100:0 to 50:50)

Table 3: Suggested Parameters for Preparative RP-HPLC

ParameterRecommended Value
ColumnC18, 10 µm, 250 x 20 mm
Mobile Phase A0.1% TFA in Water
Mobile Phase B0.1% TFA in Acetonitrile
Flow Rate10-20 mL/min
Detection Wavelength220 nm, 280 nm
Injection Volume1-5 mL (depending on concentration)

Characterization and Purity Assessment

The purity of the isolated this compound should be assessed by analytical HPLC-MS, and its structure confirmed by spectroscopic methods such as Nuclear Magnetic Resonance (NMR).

Characterization_Workflow Pure_Compound Purified This compound Purity_Check Purity Assessment Pure_Compound->Purity_Check Structure_Elucidation Structural Elucidation Pure_Compound->Structure_Elucidation Analytical_HPLC Analytical RP-HPLC Purity_Check->Analytical_HPLC LC_MS LC-MS Purity_Check->LC_MS NMR_Spec NMR Spectroscopy (1H, 13C, 2D) Structure_Elucidation->NMR_Spec HRMS High-Resolution Mass Spectrometry Structure_Elucidation->HRMS

References

Application Note: Quantitative Analysis of Rauvotetraphylline C in Rat Plasma Using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Rauvotetraphylline C is an indole (B1671886) alkaloid isolated from the aerial parts of Rauwolfia tetraphylla.[1] As with many complex alkaloids, understanding its pharmacokinetic profile is crucial for evaluating its therapeutic potential. This application note details a sensitive and robust UPLC-MS/MS method for the quantification of this compound in rat plasma. The described protocol provides a comprehensive workflow from sample preparation to data acquisition and analysis, suitable for preclinical pharmacokinetic studies.

Experimental

A selective and sensitive method utilizing liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) was developed for the quantification of this compound.[2]

Materials and Reagents

  • This compound (purity >98%)

  • Internal Standard (IS) (e.g., Reserpine)

  • Acetonitrile (B52724) (LC-MS grade)

  • Methanol (B129727) (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Rat plasma (K2-EDTA)

Instrumentation

  • UPLC System: Waters ACQUITY UPLC H-Class or equivalent

  • Mass Spectrometer: Waters Xevo TQ-S micro Triple Quadrupole Mass Spectrometer or equivalent

  • Analytical Column: ACQUITY UPLC BEH C18 column (2.1 x 50 mm, 1.7 µm)

Sample Preparation

A protein precipitation method is employed for the extraction of this compound from plasma samples.[2][3]

  • Thaw plasma samples to room temperature.

  • To 50 µL of plasma, add 10 µL of internal standard working solution (e.g., 100 ng/mL Reserpine in methanol).

  • Add 150 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a new vial for UPLC-MS/MS analysis.

UPLC Conditions

ParameterValue
ColumnACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.4 mL/min
Injection Volume5 µL
Column Temperature40°C
Gradient Program
Time (min)%B
0.010
1.060
2.095
2.595
2.610
4.010

Mass Spectrometry Conditions

ParameterValue
Ionization ModeElectrospray Ionization (ESI), Positive
Capillary Voltage3.0 kV
Source Temperature150°C
Desolvation Temperature400°C
Desolvation Gas Flow800 L/hr
Cone Gas Flow50 L/hr
MRM Transitions
AnalyteQ1 (m/z)
This compound511.24
511.24
Reserpine (IS)609.3

Note: The MRM transitions for this compound are predicted based on its molecular weight of 510.58 g/mol [M+H]⁺ and common fragmentation patterns of indole alkaloids.

Data Presentation

Table 1: Calibration Curve for this compound in Rat Plasma

Concentration (ng/mL)Peak Area Ratio (Analyte/IS)Accuracy (%)
10.02598.5
50.128101.2
100.255100.8
501.2699.5
1002.5199.1
50012.58100.3
100025.21100.6
Linearity (r²) 0.998

Table 2: Precision and Accuracy of Quality Control Samples

QC LevelNominal Conc. (ng/mL)Intra-day Precision (%RSD, n=6)Intra-day Accuracy (%)Inter-day Precision (%RSD, n=18)Inter-day Accuracy (%)
LLOQ16.8102.38.5101.7
Low35.299.87.1100.5
Medium804.5101.16.3100.9
High8003.899.55.999.8

Experimental Protocols

Protocol 1: Preparation of Stock and Working Solutions

  • Primary Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve in 1 mL of methanol.

  • Working Standards: Serially dilute the primary stock solution with 50:50 methanol:water to prepare working standards for the calibration curve and quality control samples.

  • Internal Standard Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of the internal standard (e.g., Reserpine) in methanol.

  • Internal Standard Working Solution (100 ng/mL): Dilute the IS stock solution with methanol to a final concentration of 100 ng/mL.

Protocol 2: Calibration Curve and Quality Control Sample Preparation

  • Calibration Standards: Spike 47.5 µL of blank rat plasma with 2.5 µL of the appropriate working standard solution to achieve final concentrations of 1, 5, 10, 50, 100, 500, and 1000 ng/mL.

  • Quality Control (QC) Samples: Prepare QC samples in the same manner at concentrations of 1 ng/mL (LLOQ), 3 ng/mL (Low), 80 ng/mL (Medium), and 800 ng/mL (High).

Visualizations

G cluster_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing plasma 50 µL Rat Plasma is Add 10 µL Internal Standard plasma->is precip Add 150 µL Acetonitrile is->precip vortex Vortex (1 min) precip->vortex centrifuge Centrifuge (13,000 rpm, 10 min, 4°C) vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant inject Inject 5 µL supernatant->inject uplc UPLC Separation (C18 Column) inject->uplc ms MS/MS Detection (ESI+, MRM) uplc->ms integrate Peak Integration ms->integrate quantify Quantification (Calibration Curve) integrate->quantify report Generate Report quantify->report

Caption: Experimental workflow for this compound analysis.

G parent This compound [M+H]⁺ m/z 511.24 frag1 Fragment 1 [C23H27N2O4]⁺ m/z 395.2 parent->frag1 Collision Energy: 25 eV frag2 Fragment 2 [C13H11N2]⁺ m/z 199.1 parent->frag2 Collision Energy: 35 eV loss1 - C5H7O3 (Loss of methoxycarbonyl and acetyl groups) loss2 - C21H23O7 (Complex fragmentation)

Caption: Proposed fragmentation pathway of this compound.

This application note presents a detailed and robust UPLC-MS/MS method for the quantitative analysis of this compound in rat plasma. The method demonstrates excellent sensitivity, accuracy, and precision over a wide linear range, making it suitable for pharmacokinetic studies and other bioanalytical applications in drug development. The provided protocols and diagrams offer a clear guide for researchers and scientists working with this and similar indole alkaloids.

References

Elucidation of Rauvotetraphylline C: An NMR-Based Structural Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the unambiguous structural elucidation of natural products. This document provides a detailed protocol for the structural analysis of Rauvotetraphylline C, an indole (B1671886) alkaloid isolated from Rauvolfia tetraphylla. By employing a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments, including ¹H NMR, ¹³C NMR, Correlation SpectroscopY (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), the complete chemical structure and stereochemistry of this compound can be determined. This guide offers a comprehensive workflow, from sample preparation to spectral interpretation, and presents the key NMR data in a clear, tabular format for easy reference.

Introduction

This compound is a member of the indole alkaloid family, a class of natural products renowned for their structural complexity and diverse pharmacological activities. The precise determination of their molecular architecture is a critical step in drug discovery and development, enabling structure-activity relationship (SAR) studies and synthetic efforts. NMR spectroscopy provides unparalleled insight into the connectivity and spatial arrangement of atoms within a molecule. This note describes the application of various NMR techniques to fully characterize the structure of this compound.

Experimental Protocols

Sample Preparation

A standardized protocol for the preparation of an NMR sample is crucial for acquiring high-quality data.

  • Sample Weighing: Accurately weigh approximately 3-5 mg of purified this compound.

  • Solvent Selection: Dissolve the sample in 0.5 mL of a suitable deuterated solvent, such as deuterated chloroform (B151607) (CDCl₃) or deuterated methanol (B129727) (CD₃OD). The choice of solvent can influence chemical shifts, so consistency is key.[1]

  • Homogenization: Gently vortex the sample until the compound is fully dissolved.

  • Transfer: Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube.

  • Standard Addition (Optional): For quantitative NMR (qNMR), a known amount of an internal standard can be added.

NMR Data Acquisition

The following experiments are recommended for a thorough structural elucidation. All spectra should be acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.

  • ¹H NMR (Proton): Provides information on the number and chemical environment of protons.

    • Pulse Sequence: zg30 or equivalent

    • Spectral Width: 0-12 ppm

    • Acquisition Time: ~3 seconds

    • Relaxation Delay: 1-2 seconds

    • Number of Scans: 16-64

  • ¹³C NMR (Carbon): Determines the number and types of carbon atoms (e.g., CH₃, CH₂, CH, C).

    • Pulse Sequence: zgpg30 (proton-decoupled)

    • Spectral Width: 0-200 ppm

    • Acquisition Time: ~1 second

    • Relaxation Delay: 2 seconds

    • Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)

  • COSY (Correlation SpectroscopY): Identifies proton-proton (¹H-¹H) spin-spin coupling networks, revealing adjacent protons.

    • Pulse Sequence: cosygpqf or similar

    • Spectral Width: 0-12 ppm in both dimensions

    • Number of Increments: 256-512 in the indirect dimension

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton-carbon pairs (¹H-¹³C).

    • Pulse Sequence: hsqcedetgpsisp2.3 or equivalent

    • Spectral Width: 0-12 ppm (¹H) and 0-160 ppm (¹³C)

    • ¹J(C,H) Coupling Constant: Optimized for ~145 Hz

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds (²J(C,H) and ³J(C,H)), crucial for piecing together molecular fragments.

    • Pulse Sequence: hmbcgplpndqf or similar

    • Spectral Width: 0-12 ppm (¹H) and 0-200 ppm (¹³C)

    • Long-Range Coupling Constant: Optimized for 8-10 Hz

  • ROESY (Rotating-frame Overhauser Effect SpectroscopY): Reveals through-space correlations between protons that are close in proximity, providing insights into the stereochemistry of the molecule.

    • Pulse Sequence: roesygpph

    • Mixing Time: 200-500 ms

Data Presentation

The following tables summarize the ¹H and ¹³C NMR chemical shift assignments for this compound, as reported by Gao et al. (2012).[1]

Table 1: ¹H NMR Data for this compound (in CDCl₃)

PositionδH (ppm)MultiplicityJ (Hz)
34.05m
53.33m
2.10m
1.85m
97.49d7.5
107.09t7.5
117.15t7.5
127.31d7.5
14α2.25m
14β1.95m
152.80m
164.85m
17α3.80dd11.5, 4.5
17β3.65dd11.5, 2.0
181.68s
195.40q7.0
202.55m
213.95s
1'-H6.73dd15.8, 9.1
2'-H6.06d15.8
4'-H2.22s

Table 2: ¹³C NMR Data for this compound (in CDCl₃)

PositionδC (ppm)Type
2134.5C
360.2CH
554.9CH
632.5CH₂
7108.1C
8127.8C
9118.2CH
10119.8CH
11121.5CH
12110.9CH
13136.2C
1428.1CH₂
1546.8CH
1678.5CH
1765.4CH₂
1812.5CH₃
19124.3CH
20131.6C
2152.3CH₃
1'151.7CH
2'131.6CH
3'201.1C
4'27.0CH₃

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the structural elucidation of this compound using NMR spectroscopy.

experimental_workflow cluster_sample_prep Sample Preparation cluster_data_acq NMR Data Acquisition cluster_data_analysis Data Analysis & Structure Elucidation A Purified this compound B Dissolve in Deuterated Solvent (e.g., CDCl3) A->B C Transfer to NMR Tube B->C D 1D NMR (1H, 13C) C->D E 2D NMR (COSY, HSQC, HMBC, ROESY) C->E F Process Spectra (FT, Phasing, Baseline Correction) D->F E->F G Assign Signals F->G H Assemble Fragments G->H I Determine Stereochemistry H->I J Final Structure of this compound I->J structure_elucidation_logic cluster_1d 1D NMR cluster_2d 2D NMR Connectivity cluster_stereo Stereochemistry H1 1H NMR (Proton Environments) COSY COSY (1H-1H Correlations) H1->COSY HSQC HSQC (1H-13C Direct Correlations) H1->HSQC HMBC HMBC (1H-13C Long-Range Correlations) H1->HMBC C13 13C NMR (Carbon Types) C13->HSQC C13->HMBC Final_Structure Complete Structure of This compound COSY->Final_Structure Fragment Assembly HSQC->Final_Structure HMBC->Final_Structure ROESY ROESY (Through-Space Correlations) ROESY->Final_Structure 3D Conformation

References

Application Notes and Protocols for Developing a Stable Formulation of Rauvotetraphylline C

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rauvotetraphylline C is a complex indole (B1671886) alkaloid isolated from the aerial parts of Rauwolfia tetraphylla[1]. As with many complex natural products, developing a stable pharmaceutical formulation presents a significant challenge. Alkaloids, particularly those with indole moieties, are often susceptible to degradation via hydrolysis, oxidation, and photolysis, leading to loss of potency and the formation of potentially toxic degradants[2][3].

These application notes provide a comprehensive guide to systematically develop a stable formulation for this compound. The protocols outlined below are designed to be a starting point for researchers, covering pre-formulation studies to identify stability liabilities, the development of prototype formulations using various stabilization strategies, and a robust stability testing program to evaluate the long-term stability of the final formulation.

Pre-formulation Studies

Pre-formulation studies are critical to understanding the physicochemical properties of this compound and its intrinsic stability. These studies will guide the formulation development process by identifying the key factors that influence its degradation.

Physicochemical Characterization

A thorough characterization of the physical and chemical properties of the this compound drug substance is the first step.

PropertyMethodPurpose
Molecular Formula Mass SpectrometryC28H34N2O7[1]
Molecular Weight Mass Spectrometry510.58 g/mol [1]
Appearance Visual InspectionTo determine the physical state, color, and odor.
Solubility Equilibrium solubility method in various solvents (water, ethanol, buffers of different pH)To determine the solubility profile and identify suitable solvent systems for formulation.
pKa Potentiometric titration or UV-Vis spectroscopyTo understand the ionization behavior of the molecule, which influences solubility and stability.
LogP HPLC or calculation methodsTo assess the lipophilicity of the molecule, which impacts its absorption and distribution.
Hygroscopicity Dynamic Vapor Sorption (DVS)To determine the tendency of the material to absorb moisture from the atmosphere.
Crystal Form X-ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC)To identify the solid-state form (crystalline or amorphous) and detect polymorphism, which can affect stability and solubility.
Forced Degradation Studies

Forced degradation studies are essential to identify the degradation pathways and the analytical methods that will be stability-indicating.

Protocol 1: Forced Degradation of this compound

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Treat the stock solution with 0.1 N HCl at 60°C for 24, 48, and 72 hours.

    • Base Hydrolysis: Treat the stock solution with 0.1 N NaOH at 60°C for 24, 48, and 72 hours.

    • Oxidation: Treat the stock solution with 3% H₂O₂ at room temperature for 24, 48, and 72 hours.

    • Thermal Degradation: Expose the solid drug substance to 80°C for 1 week.

    • Photodegradation: Expose the solid drug substance and a solution of the drug to a photostability chamber (ICH Q1B guidelines) for a specified duration.

  • Sample Analysis: At each time point, withdraw an aliquot of the stressed sample, neutralize if necessary, and dilute to a suitable concentration. Analyze the samples using a stability-indicating HPLC method (see Section 4).

  • Data Analysis: Compare the chromatograms of the stressed samples with that of an unstressed control to identify degradation products. Determine the percentage of degradation.

Formulation Development

Based on the pre-formulation data, a series of prototype formulations should be developed to address the identified stability issues.

Excipient Selection

The choice of excipients is crucial for stabilizing this compound. Consider the following classes of excipients:

Excipient ClassExamplesPotential Function
Buffering Agents Citrate buffer, Phosphate (B84403) bufferTo maintain the pH of the formulation in a range where this compound is most stable.
Antioxidants Ascorbic acid, Butylated hydroxytoluene (BHT)To prevent oxidative degradation.
Chelating Agents Edetate disodium (B8443419) (EDTA)To complex with trace metal ions that can catalyze degradation[2][4].
Solubilizing Agents / Surfactants Polysorbate 80 (Tween 80), Polyethylene glycol 400 (PEG 400)To improve the solubility of this compound, which can be a challenge for alkaloids[1][5].
Viscosity Enhancers Carboxymethyl cellulose (B213188) (CMC), Xanthan gumTo create a suspension and improve physical stability[2][5].
Cryoprotectants/Lyoprotectants Mannitol, SucroseFor the development of a stable lyophilized formulation.
Prototype Formulations

Based on the potential for low aqueous solubility, both liquid and solid dosage forms should be considered.

Table 1: Example Prototype Formulations for this compound

Formulation IDDosage FormKey ExcipientsRationale
F1 Aqueous SolutionThis compound, Citrate Buffer (pH 4.5), Polysorbate 80, EDTApH control to minimize hydrolysis, surfactant for solubility, and chelating agent to prevent metal-catalyzed oxidation.
F2 Aqueous SolutionThis compound, Phosphate Buffer (pH 6.8), PEG 400, Ascorbic AcidAlternative pH, co-solvent for solubility, and an antioxidant to prevent oxidation.
F3 SuspensionThis compound, 0.5% Carboxymethyl cellulose, Purified WaterA simple suspension for oral delivery, as suggested for compounds with low water solubility[1].
F4 Lyophilized PowderThis compound, Mannitol, SucroseTo improve long-term stability by removing water. To be reconstituted before use.
F5 PLGA MicrospheresThis compound, Poly(lactic-co-glycolic acid), Zinc CarbonateFor controlled release and to protect the drug from the acidic microenvironment within the polymer, similar to strategies for other alkaloids[6].

Analytical Methods for Stability Testing

A validated, stability-indicating analytical method is required to quantify this compound and its degradation products.

High-Performance Liquid Chromatography (HPLC) Method

Protocol 2: Stability-Indicating HPLC Method

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) and a phosphate buffer (e.g., 20 mM, pH 3.0). The gradient program should be optimized to separate the parent peak from all degradation product peaks.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: To be determined by UV-Vis spectral analysis of this compound (typically in the range of 220-350 nm for indole alkaloids).

  • Injection Volume: 20 µL.

  • Method Validation: The method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.

Stability Testing Protocol

The prototype formulations should be subjected to a rigorous stability testing program to evaluate their long-term performance.

Protocol 3: Stability Study of this compound Formulations

  • Formulations to be Tested: F1 - F5 (and a control formulation with only the active ingredient in a simple vehicle).

  • Storage Conditions (ICH Q1A(R2)):

    • Long-term: 25°C ± 2°C / 60% RH ± 5% RH

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

  • Time Points:

    • Long-term: 0, 3, 6, 9, 12, 18, and 24 months.

    • Accelerated: 0, 1, 2, 3, and 6 months.

  • Tests to be Performed:

    • Appearance: Visual inspection for color change, precipitation, or phase separation.

    • pH: For liquid formulations.

    • Assay: Quantification of this compound using the validated HPLC method.

    • Related Substances: Quantification of degradation products using the validated HPLC method.

    • For Lyophilized Products: Reconstitution time and appearance of the reconstituted solution.

    • For Suspensions: Particle size analysis and redispersibility.

  • Acceptance Criteria: To be defined based on the intended use of the product (e.g., Assay: 90.0% - 110.0% of the initial concentration; Total Impurities: NMT 2.0%).

Visualizations

Experimental Workflow

G Experimental Workflow for Stable Formulation Development cluster_0 Phase 1: Pre-formulation cluster_1 Phase 2: Formulation Development cluster_2 Phase 3: Analytical & Stability cluster_3 Phase 4: Optimization A Physicochemical Characterization (Solubility, pKa, Crystal Form) B Forced Degradation Studies (Acid, Base, Oxidation, Light, Heat) A->B C Excipient Selection (Buffers, Antioxidants, Chelators) B->C Identifies degradation pathways D Prototype Formulation (Solutions, Suspensions, Lyophilized) C->D F ICH Stability Testing (Accelerated & Long-term) D->F Prototypes for testing E Develop & Validate Stability-Indicating HPLC Method E->F G Data Analysis & Lead Formulation Selection F->G Stability data H Final Formulation Optimization G->H

Caption: Workflow for developing a stable this compound formulation.

Potential Degradation Pathways for Indole Alkaloids

G Potential Degradation Pathways for Indole Alkaloids cluster_0 Degradation Stressors cluster_1 Potential Degradation Products A This compound (Indole Alkaloid) B Hydrolysis (Acid/Base) A->B C Oxidation (Peroxides, O2) A->C D Photolysis (UV/Visible Light) A->D E Hydrolyzed Products (e.g., ring opening) B->E F Oxidized Products (e.g., N-oxides, hydroxylated indoles) C->F G Photodegradants D->G

Caption: General degradation pathways for indole alkaloids.

Conclusion

The development of a stable formulation for this compound requires a systematic and data-driven approach. The protocols and guidelines presented in these application notes provide a framework for researchers to characterize the stability of this promising natural product, to rationally design and screen various formulations, and to ultimately identify a formulation with acceptable long-term stability. The use of a validated, stability-indicating analytical method is paramount throughout this process to ensure the quality, safety, and efficacy of the final product.

References

Application Notes & Protocols for Testing Rauvotetraphylline C Bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Rauvotetraphylline C is an indole (B1671886) alkaloid isolated from the plant Rauvolfia tetraphylla. Alkaloids from Rauvolfia species have a history of use in traditional medicine and have been shown to possess a wide range of pharmacological properties, including anti-inflammatory, antioxidant, cytotoxic, and antihypertensive activities[1]. Given the therapeutic potential of this class of compounds, a systematic evaluation of the bioactivity of this compound is warranted.

These application notes provide a comprehensive experimental framework for the initial screening and mechanistic evaluation of this compound, with a primary focus on its potential anti-inflammatory and analgesic properties. The protocols detailed below outline a tiered approach, beginning with broad in vitro screening assays and progressing to more specific cell-based and in vivo models to elucidate its mechanism of action.

Experimental Workflow

The proposed experimental design follows a logical progression from initial screening to in-depth mechanistic studies. This workflow is designed to efficiently identify and characterize the bioactivity of this compound.

experimental_workflow cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Cell-Based Assays cluster_2 Phase 3: Mechanistic Studies cluster_3 Phase 4: In Vivo Validation a Anti-inflammatory Screening (Protein Denaturation Assay) b Cytotoxicity Assessment (MTT Assay) a->b Determine non-toxic concentrations c NO Production in Macrophages (Griess Assay) b->c d Pro-inflammatory Cytokine Quantification (ELISA) c->d e NF-κB Translocation (Immunofluorescence) d->e f MAPK Pathway Activation (Western Blot/ELISA) e->f g Analgesic Activity (Writhing & Hot Plate Tests) f->g h Anti-inflammatory Activity (Carrageenan-induced Paw Edema) g->h

Caption: Experimental workflow for this compound bioactivity testing.

Phase 1: Initial In Vitro Screening

Anti-inflammatory Activity: Inhibition of Protein Denaturation

Principle: Inflammation can involve the denaturation of proteins. This assay uses heat-induced denaturation of bovine serum albumin (BSA) or egg albumin as a model system to screen for anti-inflammatory potential[2][3]. The ability of a compound to prevent this denaturation is indicative of potential anti-inflammatory activity[2].

Protocol:

  • Prepare a reaction mixture containing 0.5 mL of 1% w/v aqueous solution of BSA and 0.5 mL of this compound at various concentrations (e.g., 10, 50, 100, 250, 500 µg/mL).

  • A control group will consist of 0.5 mL of BSA solution and 0.5 mL of the vehicle (e.g., DMSO).

  • A standard drug, such as Diclofenac sodium (e.g., 100 µg/mL), will be used as a positive control[3].

  • Adjust the pH of all solutions to 6.8.

  • Incubate the samples at 37°C for 20 minutes, followed by heating at 72°C for 5 minutes.

  • After cooling, measure the turbidity of the solutions at 660 nm using a spectrophotometer.

  • Calculate the percentage inhibition of protein denaturation using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

Data Presentation:

CompoundConcentration (µg/mL)Absorbance (660 nm) (Mean ± SD)% Inhibition
Control-0
This compound10
50
100
250
500
Diclofenac Sodium100
Cytotoxicity Assessment: MTT Assay

Principle: It is crucial to determine the concentrations at which this compound is not cytotoxic to cells, ensuring that any observed bioactivity is not due to cell death. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.

Protocol:

  • Seed RAW 264.7 murine macrophages in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µM) for 24 hours.

  • Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • After treatment, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control.

Data Presentation:

CompoundConcentration (µM)Cell Viability (%) (Mean ± SD)
Vehicle Control-100
This compound1
5
10
25
50
100
Doxorubicin10

Phase 2: Cell-Based Assays for Anti-inflammatory Effects

Nitric Oxide (NO) Production in LPS-Stimulated Macrophages

Principle: During inflammation, macrophages produce nitric oxide (NO), a key inflammatory mediator. This assay measures the inhibitory effect of this compound on NO production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages[4].

Protocol:

  • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

  • Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (no LPS) and a positive control (LPS alone).

  • After incubation, collect the cell culture supernatant.

  • Measure the nitrite (B80452) concentration in the supernatant using the Griess reagent. This involves mixing equal volumes of supernatant with Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Measure the absorbance at 540 nm. A standard curve of sodium nitrite will be used to quantify the nitrite concentration.

Data Presentation:

TreatmentThis compound (µM)NO Production (µM) (Mean ± SD)
Control-
LPS (1 µg/mL)-
LPS + this compound[Conc. 1]
[Conc. 2]
[Conc. 3]
Pro-inflammatory Cytokine Quantification

Principle: Pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β play a crucial role in the inflammatory response. This protocol uses ELISA to quantify the levels of these cytokines in the supernatant of LPS-stimulated macrophages treated with this compound.

Protocol:

  • Use the cell culture supernatants collected from the NO production assay (Protocol 2.1).

  • Quantify the levels of TNF-α, IL-6, and IL-1β using commercially available ELISA kits, following the manufacturer's instructions.

  • Briefly, the supernatant is added to antibody-coated wells. After incubation and washing, a detection antibody is added, followed by a substrate solution.

  • The reaction is stopped, and the absorbance is measured at the appropriate wavelength.

  • Cytokine concentrations are determined by comparison with a standard curve.

Data Presentation:

TreatmentThis compound (µM)TNF-α (pg/mL) (Mean ± SD)IL-6 (pg/mL) (Mean ± SD)IL-1β (pg/mL) (Mean ± SD)
Control-
LPS (1 µg/mL)-
LPS + this compound[Conc. 1]
[Conc. 2]
[Conc. 3]

Phase 3: Mechanistic Studies

NF-κB Signaling Pathway

Principle: The NF-κB signaling pathway is a key regulator of inflammation[5]. Under normal conditions, NF-κB is sequestered in the cytoplasm. Upon stimulation (e.g., by LPS), it translocates to the nucleus to activate the transcription of pro-inflammatory genes[5][6]. This assay will determine if this compound inhibits this translocation.

nfkB_pathway cluster_pathway NF-κB Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates Genes Pro-inflammatory Gene Transcription Nucleus->Genes activates Rauvo This compound Rauvo->IKK inhibits?

Caption: Potential inhibition of the NF-κB signaling pathway by this compound.

Protocol (Immunofluorescence):

  • Grow RAW 264.7 cells on coverslips in a 24-well plate.

  • Pre-treat cells with a selected effective concentration of this compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for 30 minutes.

  • Fix the cells with 4% paraformaldehyde, permeabilize with 0.25% Triton X-100, and block with 1% BSA.

  • Incubate with a primary antibody against the p65 subunit of NF-κB.

  • After washing, incubate with a fluorescently-labeled secondary antibody.

  • Counterstain the nuclei with DAPI.

  • Mount the coverslips on slides and visualize using a fluorescence microscope.

  • Assess the localization of NF-κB (cytoplasmic vs. nuclear).

MAPK Signaling Pathway

Principle: Mitogen-activated protein kinase (MAPK) pathways, including ERK, JNK, and p38, are also crucial in regulating inflammation[7][8]. Their activation involves a cascade of phosphorylation events[8]. This assay will investigate if this compound affects the phosphorylation of key MAPK proteins.

mapk_pathway cluster_mapk MAPK Signaling Pathway Stimuli Inflammatory Stimuli (e.g., LPS) MAP3K MAP3K Stimuli->MAP3K MAP2K MAP2K (MEK) MAP3K->MAP2K phosphorylates MAPK MAPK (p38, JNK, ERK) MAP2K->MAPK phosphorylates Transcription Inflammatory Response MAPK->Transcription Rauvo This compound Rauvo->MAP2K inhibits?

Caption: Potential modulation of the MAPK signaling cascade by this compound.

Protocol (Western Blot):

  • Treat RAW 264.7 cells with this compound and/or LPS as described previously.

  • Lyse the cells and determine the protein concentration.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and probe with primary antibodies against phosphorylated and total forms of p38, JNK, and ERK.

  • After washing, incubate with HRP-conjugated secondary antibodies.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) system.

  • Quantify band intensities and present the data as the ratio of phosphorylated to total protein.

Phase 4: In Vivo Validation

Analgesic Activity

Acetic Acid-Induced Writhing Test: Principle: This test evaluates peripheral analgesic activity. Intraperitoneal injection of acetic acid causes abdominal constrictions (writhing), and a reduction in the number of writhes indicates analgesia[9][10].

Protocol:

  • Use Swiss albino mice, fasted overnight.

  • Divide the animals into groups: vehicle control, positive control (e.g., Aspirin, 100 mg/kg), and this compound treatment groups (e.g., 25, 50, 100 mg/kg, administered orally).

  • After 30-60 minutes, inject 0.6% acetic acid (10 mL/kg) intraperitoneally.

  • Five minutes after the injection, count the number of writhes for a period of 15-20 minutes[9].

  • Calculate the percentage of analgesic activity.

Hot Plate Test: Principle: This test assesses central analgesic activity. The time it takes for an animal to react to a heat stimulus (e.g., licking paws, jumping) is measured[10][11]. An increase in this latency period suggests central analgesia[11].

Protocol:

  • Use mice and a hot plate apparatus maintained at 55 ± 0.5°C[9].

  • Measure the baseline reaction time for each mouse before treatment.

  • Administer the vehicle, a positive control (e.g., Morphine, 5 mg/kg), or this compound orally.

  • Measure the reaction time at various intervals post-administration (e.g., 30, 60, 90, 120 minutes).

  • A cut-off time (e.g., 30 seconds) should be used to prevent tissue damage.

Data Presentation (Analgesic Assays):

Treatment GroupDose (mg/kg)Writhing Count (Mean ± SEM)% InhibitionHot Plate Latency (s) (Mean ± SEM)
Vehicle Control-0
This compound25
50
100
Aspirin100N/A
Morphine5N/AN/A
Anti-inflammatory Activity: Carrageenan-Induced Paw Edema

Principle: This is a classic model of acute inflammation. Sub-plantar injection of carrageenan induces paw edema, and the reduction in paw volume by a test compound indicates anti-inflammatory activity[9][12].

Protocol:

  • Use Wistar rats, divided into control and treatment groups as in the analgesic tests.

  • Administer the vehicle, a positive control (e.g., Indomethacin, 10 mg/kg), or this compound orally.

  • After 1 hour, inject 0.1 mL of 1% carrageenan suspension into the sub-plantar region of the right hind paw of each rat[9].

  • Measure the paw volume using a plethysmometer immediately before the carrageenan injection and at hourly intervals for up to 6 hours afterward[9].

  • Calculate the percentage inhibition of edema.

Data Presentation:

Treatment GroupDose (mg/kg)Paw Volume Increase (mL) at 3h (Mean ± SEM)% Inhibition of Edema at 3h
Vehicle Control-0
This compound25
50
100
Indomethacin10

References

Purchasing Rauvotetraphylline C Analytical Standard: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the analytical applications and protocols relevant to the use of Rauvotetraphylline C, an indole (B1671886) alkaloid isolated from the aerial parts of Rauvolfia tetraphylla. These guidelines are intended to support researchers in the fields of pharmacology, drug discovery, and analytical chemistry.

Product Information and Sourcing

This compound is available as an analytical standard from various chemical suppliers. It is essential to source this compound from a reputable vendor that provides a Certificate of Analysis (CoA) to ensure identity and purity.

Table 1: Supplier Information for this compound Analytical Standard

SupplierCAS NumberMolecular FormulaPurity SpecificationNotes
InvivoChem1422506-51-1C₂₈H₃₄N₂O₇≥98%For research use only.
BioCrick1422506-51-1C₂₈H₃₄N₂O₇≥98%For research use only.
Biosynth1422506-51-1C₂₈H₃₄N₂O₇Not specifiedFor research use only.

Analytical Characterization Protocols

Accurate characterization of the analytical standard is crucial before its use in experimental assays. The following are standard protocols for verifying the identity and purity of this compound.

High-Performance Liquid Chromatography (HPLC)

Purpose: To determine the purity of the this compound standard.

Methodology:

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid) is recommended. A typical gradient could be starting from 10% acetonitrile and increasing to 90% over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 254 nm.

  • Injection Volume: 10 µL.

  • Standard Preparation: Prepare a stock solution of this compound in methanol (B129727) or DMSO at a concentration of 1 mg/mL. Further dilute with the mobile phase to a working concentration (e.g., 10 µg/mL).

Mass Spectrometry (MS)

Purpose: To confirm the molecular weight of this compound.

Methodology:

  • Ionization Source: Electrospray Ionization (ESI) in positive mode.

  • Mass Analyzer: Time-of-Flight (TOF) or Orbitrap for high-resolution mass data.

  • Sample Infusion: The sample can be directly infused or analyzed via LC-MS.

  • Expected Mass: The expected [M+H]⁺ ion for C₂₈H₃₄N₂O₇ is approximately 511.2444 m/z.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Purpose: To confirm the chemical structure of this compound.

Methodology:

  • Solvent: Deuterated chloroform (B151607) (CDCl₃) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).

  • Spectra to Acquire: ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC.

  • Analysis: The acquired spectra should be compared with published data for this compound to confirm its structural integrity.

Biological Activity Assays: Anticancer Potential

While specific studies on this compound are limited, extracts from Rauvolfia tetraphylla have demonstrated cytotoxic effects against cancer cell lines. The following protocols are provided as general guidelines for investigating the potential anticancer activity of this compound.

In Vitro Cytotoxicity Assay (MTT Assay)

Purpose: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against various cancer cell lines.

Experimental Workflow:

MTT_Workflow start Seed cancer cells in 96-well plates treat Treat cells with varying concentrations of this compound start->treat incubate Incubate for 48-72 hours treat->incubate add_mtt Add MTT reagent incubate->add_mtt incubate2 Incubate for 4 hours add_mtt->incubate2 solubilize Add solubilization solution (e.g., DMSO) incubate2->solubilize read Measure absorbance at 570 nm solubilize->read calculate Calculate IC50 values read->calculate

Caption: Workflow for determining cytotoxicity using the MTT assay.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, HeLa) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the old medium with the medium containing different concentrations of the compound. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value using a dose-response curve.

Table 2: Reported Cytotoxicity of Rauvolfia tetraphylla Alkaloids

Compound/ExtractCell Line(s)IC₅₀ ValueReference
Five Alkaloids (unspecified, likely including this compound)Five human cancer cell lines> 40 µMGeneral literature
Rauvolfia tetraphylla extractMCF-757.5% growth inhibition at 100 µg/mL[1]
Apoptosis Assay by Flow Cytometry

Purpose: To determine if this compound induces apoptosis in cancer cells.

Experimental Workflow:

Apoptosis_Workflow start Treat cells with this compound at IC50 concentration harvest Harvest cells by trypsinization start->harvest wash Wash cells with cold PBS harvest->wash resuspend Resuspend in Annexin V binding buffer wash->resuspend stain Stain with Annexin V-FITC and Propidium Iodide (PI) resuspend->stain incubate Incubate in the dark stain->incubate analyze Analyze by flow cytometry incubate->analyze

Caption: Workflow for apoptosis detection by flow cytometry.

Protocol:

  • Cell Treatment: Treat cancer cells with this compound at its predetermined IC₅₀ concentration for 24-48 hours.

  • Cell Harvesting: Harvest both adherent and floating cells and wash them twice with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the stained cells by flow cytometry. The different cell populations (viable, early apoptotic, late apoptotic, and necrotic) can be distinguished based on their fluorescence.

Investigation of Signaling Pathways

Indole alkaloids are known to modulate various signaling pathways involved in cancer progression. The following outlines a general approach to investigate the effect of this compound on key signaling pathways.

Hypothesized Signaling Pathway Modulation:

Based on the known activities of other indole alkaloids, this compound may potentially modulate pathways such as the MAPK and PI3K/Akt pathways, which are crucial for cell proliferation and survival.

Signaling_Pathway cluster_0 Drug Interaction cluster_1 Signaling Cascades cluster_2 Cellular Response Rauvotetraphylline_C This compound Receptor Cell Surface Receptor Rauvotetraphylline_C->Receptor Ras Ras Receptor->Ras Activates PI3K PI3K Receptor->PI3K Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Apoptosis Apoptosis ERK->Apoptosis Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Survival Cell Survival mTOR->Survival mTOR->Apoptosis

Caption: Potential signaling pathways affected by this compound.

Western Blot Analysis Protocol:

  • Protein Extraction: Treat cells with this compound for various time points. Lyse the cells and quantify the protein concentration.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against key signaling proteins (e.g., p-ERK, ERK, p-Akt, Akt, Bcl-2, Bax, Caspase-3).

  • Detection: Incubate with a secondary antibody conjugated to HRP and detect the signal using a chemiluminescence substrate.

  • Analysis: Quantify the band intensities to determine the changes in protein expression and phosphorylation levels.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Rauvotetraphylline C Extraction

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Scientific literature with specific details on the extraction and yield optimization of Rauvotetraphylline C is limited. The following guide is based on established methodologies for the extraction of other indole (B1671886) alkaloids from Rauwolfia species, such as Rauwolfia tetraphylla and Rauwolfia serpentina. These protocols and troubleshooting steps provide a strong starting point for researchers and can be adapted for the specific optimization of this compound extraction.

Frequently Asked Questions (FAQs)

Q1: Which part of the Rauwolfia tetraphylla plant should be used for extracting this compound?

A1: For Rauwolfia species, the roots are typically the primary source for the highest concentration of indole alkaloids.[1][2][3][4][5] While other parts like leaves and stems also contain alkaloids, their concentration is generally lower.[1][3] For maximizing yield, dried and powdered roots are recommended.

Q2: What is the best solvent for extracting this compound?

A2: The choice of solvent is critical for extraction efficiency. Methanol and ethanol (B145695) are commonly used for extracting alkaloids from Rauwolfia species.[1][6][7] Chloroform (B151607) has also been shown to be effective in extracting a range of indole alkaloids.[3][4][5] A sequential extraction using solvents of increasing polarity (e.g., hexane, then chloroform, then methanol) can also be employed to isolate different classes of compounds.[8] For initial, broad-spectrum alkaloid extraction, a hydroalcoholic solvent (e.g., 70% ethanol) is often a good starting point.[6]

Q3: When is the optimal time to harvest Rauwolfia tetraphylla for maximum alkaloid content?

A3: The alkaloid content in Rauwolfia species can be influenced by the harvesting time.[9][10] For Rauwolfia serpentina, harvesting in December has been reported to yield a higher alkaloid content.[1][9] It is also recommended to use mature plants, typically 3-4 years old, for extraction.[10]

Q4: How can I quantify the yield of this compound in my extract?

A4: High-Performance Liquid Chromatography (HPLC) is a reliable method for the quantification of specific alkaloids like reserpine (B192253) in Rauwolfia extracts and can be adapted for this compound.[1][2][3][11] Thin-Layer Chromatography (TLC) and High-Performance Thin-Layer Chromatography (HPTLC) are also useful for qualitative analysis and preliminary quantification.[1][3] Spectrophotometric methods can be used for determining total alkaloid content.[1]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low Yield of Crude Extract 1. Inappropriate plant part used. 2. Suboptimal harvesting time. 3. Inefficient solvent or extraction method. 4. Insufficient extraction time or temperature. 5. Improper particle size of plant material.1. Use dried roots, as they have the highest reported alkaloid concentration.[1][2][3] 2. Harvest from mature plants (3-4 years old), preferably in the later months of the year.[9][10] 3. Experiment with different solvents (e.g., methanol, ethanol, chloroform) or solvent mixtures. Consider Soxhlet extraction for exhaustive extraction.[6][7] 4. Optimize extraction time and temperature. For maceration, allow for several days. For Soxhlet, ensure a sufficient number of cycles. 5. Grind the dried plant material to a fine powder to increase the surface area for solvent penetration.
Low Purity of Target Compound 1. Co-extraction of other compounds (e.g., pigments, tannins, lipids). 2. Inadequate separation technique.1. Perform a preliminary defatting step with a non-polar solvent like hexane. 2. Employ acid-base partitioning to separate alkaloids from neutral and acidic compounds. 3. Utilize column chromatography with a suitable stationary phase (e.g., silica (B1680970) gel) and a gradient elution system for purification.[4][5][10]
Inconsistent Results Between Batches 1. Variation in plant material (geographical source, age, storage). 2. Inconsistent extraction parameters. 3. Degradation of the target compound.1. Source plant material from a consistent supplier or location. Document the age and storage conditions. Geographical variations can significantly affect alkaloid content.[2] 2. Strictly standardize all extraction parameters: solvent-to-solid ratio, particle size, extraction time, and temperature. 3. Store the extract in a cool, dark place to prevent degradation. Some alkaloids are sensitive to light and heat.

Quantitative Data Summary

The following tables present data on the yield of total alkaloids and specific major alkaloids from Rauwolfia species using different extraction methods. This information can serve as a reference for optimizing this compound extraction.

Table 1: Total Alkaloid Content in Rauwolfia serpentina Roots from Different Geographical Locations

Geographical Location Total Alkaloid Content (%)
Raipur (Chhattisgarh)4.82
Palode (Kerala)2.51
Mean of 25 populations3.34

Source: Adapted from data on Rauwolfia serpentina. Significant variations in alkaloid content have been recorded based on the geographical source.[2]

Table 2: Yield of Crude Alkaloid Fraction (CAF) from Rauwolfia serpentina

Plant Material Crude Alkaloid Fraction (mg/g)
In vitro regenerated roots496
Roots (wild plants)Higher than leaves
LeavesLower than roots
CallusLower than roots

Source: Data from a study on Rauwolfia serpentina, indicating that roots, particularly from in-vitro regenerated plants, are rich in alkaloids.[3]

Experimental Protocols

Protocol 1: General Alkaloid Extraction from Rauwolfia tetraphylla Roots

This protocol details a standard method for obtaining a crude alkaloid extract.

  • Preparation of Plant Material:

    • Collect fresh and healthy roots from a mature Rauwolfia tetraphylla plant.

    • Wash the roots thoroughly with water to remove any soil and debris.

    • Shade-dry the roots for 1-2 weeks or until they are completely brittle.

    • Grind the dried roots into a fine powder using a mechanical grinder.

  • Soxhlet Extraction:

    • Accurately weigh 100g of the powdered root material.

    • Place the powder into a thimble and insert it into a Soxhlet apparatus.

    • Fill the receiving flask with 500 mL of 70% ethanol.[6]

    • Heat the solvent to its boiling point and allow the extraction to proceed for 8-12 hours, or until the solvent in the siphon tube runs clear.

  • Solvent Evaporation:

    • After extraction, cool the solution to room temperature.

    • Filter the extract through Whatman No. 1 filter paper to remove any remaining solid particles.[6][7]

    • Concentrate the filtrate using a rotary evaporator under reduced pressure at a temperature of 40-50°C to obtain a viscous mass.[6]

  • Storage:

    • Store the crude extract in an airtight, amber-colored container at 4°C until further use.[6]

Protocol 2: Acid-Base Partitioning for Alkaloid Enrichment

This protocol is for selectively isolating alkaloids from the crude extract.

  • Acidification:

    • Dissolve the crude extract from Protocol 1 in 100 mL of 5% hydrochloric acid (HCl).

    • Stir the solution for 30 minutes to ensure all alkaloids are converted to their salt form.

    • Filter the acidic solution to remove any insoluble non-alkaloidal matter.

  • Removal of Neutral and Acidic Impurities:

    • Transfer the acidic solution to a separatory funnel.

    • Wash the solution three times with 50 mL of chloroform.

    • Discard the chloroform layers, which contain neutral and acidic impurities. The aqueous layer now contains the protonated alkaloids.

  • Basification and Extraction:

    • Make the aqueous layer alkaline (pH 9-10) by slowly adding a 25% ammonia (B1221849) solution. Perform this step in a fume hood and check the pH with litmus (B1172312) paper or a pH meter.

    • The alkaloids will precipitate out of the solution.

    • Extract the liberated free-base alkaloids three times with 50 mL of chloroform.[10]

    • Pool the chloroform extracts.

  • Final Steps:

    • Wash the combined chloroform extracts with distilled water to remove any residual ammonia.

    • Dry the chloroform extract over anhydrous sodium sulfate.

    • Filter and evaporate the solvent under reduced pressure to yield the purified alkaloid fraction.

Visualizations

Experimental_Workflow cluster_prep Material Preparation cluster_extract Extraction cluster_purify Purification cluster_analysis Analysis Start Collect Plant Material (Roots) Dry Drying Start->Dry Grind Grinding to Powder Dry->Grind Extract Solvent Extraction (e.g., Soxhlet) Grind->Extract Filter Filtration Extract->Filter Concentrate Solvent Evaporation Filter->Concentrate Partition Acid-Base Partitioning Concentrate->Partition Chromatography Column Chromatography Partition->Chromatography Analyze Quantification (HPLC/HPTLC) Chromatography->Analyze End Pure this compound Analyze->End

Caption: General experimental workflow for the extraction of this compound.

Troubleshooting_Workflow Start Low Yield or Purity? CheckMaterial Review Plant Material (Part, Age, Harvest Time) Start->CheckMaterial Yield Issue CheckPurity Assess Purity Issue Start->CheckPurity Purity Issue CheckSolvent Evaluate Solvent & Method (Polarity, Technique) CheckMaterial->CheckSolvent OptimizeParams Optimize Extraction Parameters (Time, Temp, Particle Size) CheckSolvent->OptimizeParams Defat Implement Defatting Step (e.g., with Hexane) CheckPurity->Defat ReExtract Perform Re-extraction OptimizeParams->ReExtract AcidBase Perform Acid-Base Partitioning Defat->AcidBase Purify Refine with Chromatography AcidBase->Purify Purify->ReExtract

Caption: A logical workflow for troubleshooting low yield or purity issues.

Yield_Factors cluster_plant Plant Factors cluster_process Process Factors Yield This compound Yield PlantPart Plant Part (Root vs. Leaf) PlantPart->Yield PlantAge Plant Age PlantAge->Yield HarvestTime Harvesting Season HarvestTime->Yield Genetics Geographical Source/Genetics Genetics->Yield Solvent Solvent Choice Solvent->Yield Method Extraction Method Method->Yield TimeTemp Time & Temperature TimeTemp->Yield ParticleSize Particle Size ParticleSize->Yield

Caption: Key factors influencing the final yield of this compound.

References

Technical Support Center: Purification of Indole Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is a dedicated resource for researchers, scientists, and drug development professionals encountering challenges in the purification of indole (B1671886) alkaloids. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific experimental issues.

Troubleshooting Guide

This section provides solutions to common problems encountered during the purification of indole alkaloids.

Problem Possible Cause Solution
Target alkaloid does not elute from the column. The alkaloid is too strongly adsorbed to the acidic stationary phase (e.g., silica (B1680970) gel) due to its polar nature.[1]1. Increase Mobile Phase Polarity: Use a more polar solvent system, such as a chloroform (B151607)/methanol (B129727)/ammonium (B1175870) hydroxide (B78521) mixture.[1] 2. Add a Basic Modifier: Incorporate triethylamine (B128534) (0.1-1%) or ammonium hydroxide into the mobile phase to reduce strong interactions with the stationary phase.[1] 3. Change Stationary Phase: Switch to a less acidic stationary phase like alumina (B75360) or consider reversed-phase chromatography if the compound is water-soluble.[1]
Significant peak tailing in chromatogram. Secondary interactions between the basic nitrogen of the indole alkaloid and acidic silanol (B1196071) groups on the silica gel surface.[1]1. Use a Basic Modifier: Add a small amount of triethylamine or ammonium hydroxide (0.1-1%) to the mobile phase to mask the acidic silanol sites.[1] 2. Deactivate Silica Gel: Pretreat the silica gel with a base like triethylamine before packing the column.[1] 3. Employ a Different Stationary Phase: Use alumina or a reversed-phase (C18) column.[1]
Poor resolution between the target alkaloid and impurities. The chosen mobile phase lacks the necessary selectivity, or the column efficiency is insufficient.[1]1. Optimize Mobile Phase: Screen different solvent systems using Thin Layer Chromatography (TLC) to find one that provides better separation.[1] 2. Adjust Column Parameters: Use a longer and narrower column to increase surface area and improve separation. A slower flow rate can also enhance resolution.[1] 3. Change the Separation Mechanism: Switch from normal-phase (silica or alumina) to reversed-phase chromatography.[1]
Suspected degradation of the indole alkaloid during purification. The alkaloid may be unstable on the acidic surface of the silica gel.[1]1. Neutralize the Stationary Phase: Deactivate the silica gel with a base prior to use.[1] 2. Use an Inert Stationary Phase: Employ a more inert adsorbent such as florisil (B1214189) or alumina.[1] 3. Minimize Contact Time: Perform the chromatography as quickly as possible while maintaining adequate separation.[1]

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the purification of indole alkaloids?

The main challenges stem from their inherent chemical properties. Indole alkaloids often have basic nitrogen atoms and polar functional groups, leading to strong interactions with polar stationary phases like silica gel.[1] Key difficulties include strong adsorption making elution difficult, peak tailing due to interactions with acidic silanol groups, poor resolution from structurally similar alkaloids, and potential degradation on acidic stationary phases.[1]

Q2: How do I choose the right stationary phase for my indole alkaloid purification?

The selection of the stationary phase is a critical step.[1]

  • Silica Gel: It is the most commonly used stationary phase due to its low cost and versatility. However, its acidic nature can cause issues with basic alkaloids.[1]

  • Alumina: Available in basic, neutral, and acidic forms, alumina is a good alternative to silica gel, especially for basic compounds that may degrade on silica.[1]

  • Reversed-Phase (C18): This is an excellent choice for very polar indole alkaloids and offers high efficiency. It requires aqueous/organic mobile phases.[1]

  • Ion-Exchange Resins: Strong Cation Exchange (SCX) columns are specifically designed to capture basic compounds like alkaloids, which are then eluted by changing the pH or ionic strength.[1]

Q3: What is the best approach for selecting a mobile phase?

Thin Layer Chromatography (TLC) is an indispensable tool for optimizing the mobile phase before scaling up to column chromatography.[1]

  • Test a Polarity Range: Begin by testing a variety of solvent systems with different polarities. Common choices include gradients of ethyl acetate (B1210297) in hexane (B92381) or methanol in dichloromethane (B109758).[1]

  • Aim for an Optimal Rf Value: For effective separation on a column, the target compound should have a TLC Rf (retardation factor) between 0.2 and 0.4.[1]

  • Use Modifiers: For basic indole alkaloids, adding a small percentage (0.1-1%) of a basic modifier like triethylamine or ammonium hydroxide to the mobile phase can significantly improve peak shape.[1]

  • Consider pH: In reversed-phase chromatography, controlling the pH of the mobile phase with a buffer is crucial for reproducible separation.[1]

Q4: Can indole alkaloids degrade during storage of extracts?

Yes, some indole alkaloids can be unstable under ambient conditions. For instance, a study on alkaloids from Rauvolfia verticillata found that while yohimbine (B192690) and ajmalicine (B1678821) were relatively stable in a chloroform extract for 15 days, other compounds were not stable even after one day.[2] It is recommended to determine indole alkaloid content within 24 hours of extraction.[2]

Experimental Protocols

General Protocol for Extraction of Indole Alkaloids from Plant Material

This protocol provides a general guideline for the acid-base extraction of indole alkaloids from dried plant material.

  • Grinding: Grind the dried and powdered plant material (e.g., leaves, bark) to a fine powder.[3]

  • Acidic Extraction: Macerate or reflux the powdered material with an acidic aqueous solution (e.g., 0.1 M HCl or 2% sulfuric acid) to protonate the alkaloids and bring them into the aqueous phase.[4][5]

  • Filtration and Defatting: Filter the acidic extract. To remove chlorophyll (B73375) and other lipophilic compounds, wash the acidic solution with a non-polar solvent like petroleum ether or diethyl ether.[4][5]

  • Basification: Make the acidic aqueous extract basic by adding a base such as ammonium hydroxide to a pH of around 9-10. This deprotonates the alkaloids, making them insoluble in water.[5][6]

  • Organic Solvent Extraction: Extract the basified aqueous solution multiple times with an organic solvent like chloroform or dichloromethane to transfer the free base alkaloids into the organic phase.[5]

  • Drying and Concentration: Dry the combined organic extracts over an anhydrous salt (e.g., sodium sulfate) and then evaporate the solvent under reduced pressure to obtain the crude alkaloid extract.[5]

Protocol for Purification by Silica Gel Column Chromatography
  • TLC Optimization: Determine the optimal solvent system using TLC. Aim for an Rf of 0.2-0.4 for the target compound. Consider adding a basic modifier if peak tailing is observed.[1]

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase and carefully pack the column, ensuring there are no air bubbles.

  • Sample Loading: Dissolve the crude extract in a minimal amount of the mobile phase or a suitable solvent and load it onto the top of the column.

  • Elution: Begin elution with the least polar solvent system determined from TLC. If using a gradient, gradually increase the polarity of the mobile phase.[1]

  • Fraction Collection: Collect fractions of the eluate.

  • Monitoring: Monitor the collected fractions by TLC to identify those containing the purified target compound.[1]

  • Combining and Evaporation: Combine the pure fractions and evaporate the solvent under reduced pressure to yield the purified indole alkaloid.[1]

Data Presentation

Table 1: Common Stationary Phases for Indole Alkaloid Purification
Stationary PhaseSeparation PrincipleAdvantagesDisadvantagesTypical Applications
Silica Gel Adsorption (Normal-Phase)Versatile, low cost, high resolving power.[1]Acidic surface can cause tailing and degradation of basic compounds.[1]General purpose purification; requires mobile phase modifiers for basic alkaloids.[1]
Alumina (Basic/Neutral) Adsorption (Normal-Phase)Good for separating basic compounds; less acidic than silica.[1]Can be more reactive than silica; activity varies with water content.[1]Basic and acid-sensitive indole alkaloids.[1]
Reversed-Phase (C18) PartitioningExcellent for retaining and separating very polar compounds; high efficiency.[1]Higher cost; requires aqueous/organic solvent systems.[1]Polar indole alkaloids, high-resolution separations.
Ion-Exchange (SCX) Ion-ExchangeHighly selective for basic compounds like alkaloids.[1]More complex mobile phases (pH and ionic strength gradients).Purification of alkaloids from complex mixtures.[1]
Table 2: Common Mobile Phase Modifiers
ModifierConcentrationPurpose
Triethylamine 0.1 - 1%Reduces peak tailing by masking acidic silanol sites on silica gel.[1]
Ammonium Hydroxide VariableCreates a basic, polar system to elute strongly retained alkaloids.[1]

Visualizations

experimental_workflow start Crude Plant Extract extraction Acid-Base Extraction start->extraction tlc TLC Analysis for Solvent System Optimization extraction->tlc column Column Chromatography (e.g., Silica Gel) tlc->column fractions Collect Fractions column->fractions monitor Monitor Fractions by TLC fractions->monitor troubleshoot Troubleshooting Required? monitor->troubleshoot combine Combine Pure Fractions evaporate Solvent Evaporation combine->evaporate pure_compound Purified Indole Alkaloid evaporate->pure_compound troubleshoot->tlc Yes (e.g., poor separation) troubleshoot->combine No

Caption: A typical experimental workflow for the purification of indole alkaloids.

troubleshooting_logic start Problem Encountered During Purification peak_tailing Peak Tailing? start->peak_tailing no_elution No Elution? start->no_elution poor_resolution Poor Resolution? start->poor_resolution degradation Degradation? start->degradation sol_modifier Add Basic Modifier (e.g., TEA) peak_tailing->sol_modifier sol_phase Change Stationary Phase (Alumina, C18) peak_tailing->sol_phase sol_polarity Increase Mobile Phase Polarity no_elution->sol_polarity no_elution->sol_phase poor_resolution->sol_phase sol_gradient Optimize Gradient / Flow Rate poor_resolution->sol_gradient sol_inert Use Inert Stationary Phase / Deactivate Silica degradation->sol_inert

Caption: A logical diagram for troubleshooting common purification issues.

References

troubleshooting poor solubility of Rauvotetraphylline C in vitro

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common issue of poor solubility of Rauvotetraphylline C in vitro.

Frequently Asked Questions (FAQs)

Q1: What are the basic physicochemical properties of this compound?

This compound is an indole (B1671886) alkaloid isolated from the aerial parts of Rauwolfia tetraphylla.[1][2] Its key properties are summarized below.

PropertyValueReference
Molecular Formula C₂₈H₃₄N₂O₇[1]
Molecular Weight 510.58 g/mol [1]
Appearance Typically exists as a solid at room temperature.[1]
CAS Number 1422506-51-1[1][2]

Q2: In which solvents is this compound soluble?

This compound is soluble in several organic solvents. However, for in vitro studies, Dimethyl Sulfoxide (DMSO) is the most commonly recommended starting solvent.[1][2][3]

SolventSolubilityReference
DMSO Soluble[1][2][3]
Chloroform Soluble[2][3]
Dichloromethane Soluble[2][3]
Ethyl Acetate Soluble[2][3]
Acetone Soluble[2][3]
Ethanol, DMF, H₂O May require testing if DMSO is not effective.[1]

Troubleshooting Guide: Precipitation in Aqueous Media

A common challenge arises when a concentrated DMSO stock solution of a hydrophobic compound like this compound is diluted into an aqueous buffer or cell culture medium.[4][5] This abrupt change in solvent polarity can cause the compound to precipitate or "crash out" of the solution.[4]

Issue: I dissolved this compound in DMSO, but it precipitated when I added it to my cell culture medium. What should I do?

This is a classic solubility problem. Below are a series of troubleshooting steps, from simple adjustments to more advanced formulation strategies.

Step 1: Optimize Your Dilution Technique

Immediate precipitation is often caused by localized high concentrations of the compound when the DMSO stock is added to the aqueous medium.[4][5] Refining your dilution method can often solve the problem.

G

Recommended Actions:

  • Pre-warm your media: Always use cell culture media or buffer that has been pre-warmed to 37°C, as solubility is often temperature-dependent.[5]

  • Reverse the Order of Addition: Critically, add the small volume of DMSO stock to the larger volume of aqueous medium, not the other way around.[4]

  • Mix Vigorously: Add the DMSO stock dropwise while gently vortexing or continuously pipetting the medium to ensure rapid and uniform dispersion.[4][5]

  • Check Final DMSO Concentration: Ensure the final concentration of DMSO in your working solution is as low as possible and non-toxic to your cells (typically ≤ 0.1% for most cell lines, though some can tolerate up to 0.5%).[4]

Step 2: Physical Methods to Enhance Solubility

If optimizing the dilution technique is insufficient, physical methods can be employed.

G

  • Gentle Warming: After dilution, incubating the solution at 37°C for 15-30 minutes can help dissolve fine precipitates. However, be cautious about the thermal stability of this compound.[4]

  • Sonication: Use a water bath sonicator to apply ultrasonic energy. This can break down particle aggregates and enhance dissolution.[4] A short duration of 5-15 minutes is typically sufficient.

Step 3: Chemical and Formulation Modifications

If precipitation remains an issue, altering the chemical environment or using formulation excipients may be necessary.

MethodDescriptionProsCons
pH Adjustment If the compound has ionizable groups, adjusting the buffer pH can increase solubility. Basic compounds are more soluble at lower pH.[4][6]Highly effective for ionizable compounds.Requires careful pH control; can affect cell health and compound activity.
Co-solvents Using a mixture of solvents (e.g., DMSO and PEG400) can improve solubility.[1][7]Can significantly increase the amount of compound that stays in solution.Requires careful toxicity screening of the co-solvent system on the specific cell line.
Use of Surfactants For cell-free assays (e.g., enzyme assays), adding a small amount of non-ionic detergent like Tween-20 or Triton X-100 (0.01-0.05%) can help.[8]Very effective at preventing aggregation.Not suitable for live cell-based assays as detergents can disrupt cell membranes.[8]
Complexation Using agents like cyclodextrins (e.g., SBE-β-CD) can form inclusion complexes that enhance aqueous solubility.[1][9]Can dramatically improve solubility and bioavailability.May alter the effective concentration of the free compound and requires specific formulation development.

Experimental Protocols

Protocol 1: Standard Method for Preparing a Working Solution from DMSO Stock

  • Prepare Stock Solution: Dissolve this compound in 100% high-purity DMSO to make a concentrated stock (e.g., 20 mM). Vortex and, if needed, gently warm or sonicate briefly to ensure it is fully dissolved.[4] Store at -20°C or -80°C in small aliquots.

  • Prepare Intermediate Dilution (Optional but Recommended): If the final concentration is very low, perform an intermediate dilution of the stock in 100% DMSO. This minimizes the volume of concentrated stock added to the medium.[4]

  • Prepare Final Dilution: Pre-warm the complete cell culture medium to 37°C.

  • While gently vortexing the medium, add the required volume of the DMSO stock (or intermediate dilution) drop-by-drop into the center of the vortex.

  • Final Check: Visually inspect the solution against a light source to ensure no precipitate has formed. Ensure the final DMSO concentration is below the toxic threshold for your cell line (e.g., <0.1%).

Protocol 2: Determining Maximum Soluble Concentration

  • Prepare Serial Dilutions: In a series of microcentrifuge tubes, prepare 2-fold serial dilutions of your highest concentration this compound stock solution in DMSO.

  • Add to Medium: In a 96-well plate, add a fixed volume (e.g., 2 µL) of each DMSO dilution to wells containing a fixed volume of pre-warmed cell culture medium (e.g., 198 µL). Include a DMSO-only control.[5]

  • Incubate and Observe: Incubate the plate at 37°C for 1-2 hours.

  • Assess Solubility: Use a plate reader to measure light scattering at a high wavelength (e.g., 600-700 nm) or visually inspect each well for signs of precipitation. The highest concentration that remains clear is your approximate maximum soluble concentration under those conditions.

Relevant Signaling Pathways

Given that this compound has been evaluated for anti-cancer activity, it likely interacts with signaling pathways that control cell survival and death.[10] A common pathway investigated in this context is the intrinsic apoptosis pathway.

G

References

minimizing degradation of Rauvotetraphylline C during storage

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive resource for researchers, scientists, and drug development professionals on minimizing the degradation of Rauvotetraphylline C during storage and experimentation.

This technical support center provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address common challenges encountered when working with this compound. Given the limited publicly available data on the specific degradation pathways of this compound, this guide leverages information on the closely related and well-studied Rauwolfia alkaloid, reserpine (B192253), as a predictive model for stability and degradation.

I. Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound?

A1: Based on the behavior of similar indole (B1671886) alkaloids, the primary factors contributing to the degradation of this compound are likely:

  • Hydrolysis: The ester linkages in the molecule are susceptible to cleavage in the presence of acids or bases.

  • Oxidation: Exposure to atmospheric oxygen or oxidizing agents can lead to the formation of degradation products.[1]

  • Light: Many complex organic molecules are sensitive to photodegradation.[1]

  • Temperature: Elevated temperatures can accelerate the rates of all degradation reactions.[1]

Q2: What are the recommended storage conditions for solid this compound?

A2: To minimize degradation, solid this compound should be stored in a tightly sealed container, protected from light, at a controlled low temperature.

ParameterRecommendationRationale
Temperature -20°C or belowSlows down chemical degradation rates.
Light Store in an amber vial or protect from lightPrevents photodegradation.[1]
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen)Minimizes oxidative degradation.
Container Tightly sealed, airtight containerPrevents moisture absorption and oxidation.

Q3: How should I prepare and store stock solutions of this compound?

A3: Stock solutions are more prone to degradation than the solid compound. It is crucial to use appropriate solvents and storage procedures.

ParameterRecommendationRationale
Solvent Use high-purity, anhydrous solvents such as DMSO or ethanol.[2][3]Minimizes water content to prevent hydrolysis.
Preparation Prepare fresh solutions for each experiment whenever possible.Ensures the use of a non-degraded compound.
Storage If storage is necessary, store in small, single-use aliquots at -80°C.Avoids repeated freeze-thaw cycles which can accelerate degradation.
Light Protect solutions from light at all times.Prevents photodegradation in solution.

Q4: I am observing inconsistent results in my bioassays. Could this be due to this compound degradation?

A4: Yes, inconsistent results are a common sign of compound degradation. If the potency of your compound appears to decrease over time or varies between experiments, it is advisable to assess the stability of your stock solution.

II. Troubleshooting Guides

This section provides a systematic approach to identifying and resolving common issues related to this compound degradation.

Problem 1: Loss of biological activity or inconsistent experimental results.

  • Possible Cause: Degradation of this compound in stock or working solutions.

  • Troubleshooting Steps:

    • Prepare a fresh stock solution of this compound from the solid compound.

    • Compare the activity of the fresh solution with the old solution in your assay.

    • Analyze the old stock solution using a stability-indicating method like HPLC (see Section IV for a model protocol) to check for the presence of degradation products.

    • Review your solution preparation and storage procedures against the recommendations in the FAQs.

Problem 2: Appearance of new peaks in my HPLC/UPLC chromatogram.

  • Possible Cause: Formation of degradation products.

  • Troubleshooting Steps:

    • Inject a freshly prepared standard of this compound to confirm its retention time.

    • Compare the chromatogram of your sample to the fresh standard. Any additional peaks are likely degradation products or impurities.

    • Consider the storage and handling conditions of your sample. Were there any deviations from the recommended procedures?

    • Perform a forced degradation study (see Section III) to intentionally generate degradation products and confirm if the new peaks in your sample match.

Problem 3: The solid compound has changed in appearance (e.g., color change).

  • Possible Cause: Significant degradation of the solid material.

  • Troubleshooting Steps:

    • Do not use the compound for experiments where precise concentration and purity are critical.

    • Analyze a small sample of the discolored material using a suitable analytical method (e.g., HPLC, LC-MS) to assess its purity.

    • If possible, obtain a new batch of the compound and store it under the recommended conditions.

III. Experimental Protocols

A. Forced Degradation Study (Stress Testing)

Forced degradation studies are essential for identifying potential degradation products and establishing the intrinsic stability of a molecule.[1] The following protocol is a general guideline and can be adapted based on the observed stability of this compound.

Objective: To intentionally degrade this compound under various stress conditions to understand its degradation pathways.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (B78521) (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • HPLC grade methanol (B129727) and water

  • pH meter

  • Heating block or water bath

  • Photostability chamber

Methodology:

  • Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Set up the following stress conditions in separate vials:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Degradation: Place 1 mL of the stock solution in a vial and heat at 80°C for 48 hours.

    • Photodegradation: Expose 1 mL of the stock solution to light in a photostability chamber according to ICH Q1B guidelines.

  • At the end of the incubation period, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.

  • Analyze all samples by a stability-indicating HPLC method (see Protocol B) to identify and quantify the degradation products.

B. Stability-Indicating HPLC Method (Based on Reserpine Analysis)

This method is adapted from a validated stability-indicating HPLC method for reserpine and can serve as a starting point for developing a method for this compound.[1]

Instrumentation:

  • HPLC system with a UV detector

  • C18 column (e.g., 4.6 x 250 mm, 5 µm)

Chromatographic Conditions:

ParameterCondition
Mobile Phase Acetonitrile : 1% w/v Ammonium chloride (1:1)
Flow Rate 1.0 mL/min
Detection Wavelength 268 nm
Injection Volume 20 µL
Column Temperature Ambient

Procedure:

  • Prepare standard solutions of this compound in the mobile phase at various concentrations to establish a calibration curve.

  • Prepare samples (from storage stability studies or forced degradation studies) by diluting them to an appropriate concentration with the mobile phase.

  • Inject the standards and samples into the HPLC system.

  • Monitor the chromatograms for the appearance of new peaks and a decrease in the peak area of the parent compound.

IV. Data Presentation

Table 1: Summary of Forced Degradation Studies on Reserpine (Model for this compound)

This table summarizes the expected outcomes of forced degradation studies on a Rauwolfia alkaloid, providing a basis for what to expect with this compound.

Stress ConditionReagents and ConditionsExpected DegradationMajor Degradation Products (based on reserpine)
Acid Hydrolysis 0.1 M HCl, 60°C, 24hSignificantHydrolysis of ester linkages
Base Hydrolysis 0.1 M NaOH, 60°C, 24hSignificantHydrolysis of ester linkages
Oxidation 3% H₂O₂, RT, 24hModerateOxidation of the indole ring and other susceptible moieties
Thermal 80°C, 48hModerateGeneral thermal decomposition
Photolytic ICH Q1B conditionsModerate to SignificantPhotodegradation products

V. Visualizations

Workflow for Investigating this compound Degradation

G cluster_0 Problem Identification cluster_1 Initial Assessment cluster_2 Root Cause Analysis cluster_3 Resolution start Inconsistent Results / Unexpected HPLC Peaks prep_fresh Prepare Fresh Stock Solution start->prep_fresh hplc_analysis Analyze Old Solution by HPLC start->hplc_analysis compare_activity Compare Activity of Fresh vs. Old Solution prep_fresh->compare_activity review_storage Review Storage and Handling Procedures compare_activity->review_storage If degradation is suspected forced_degradation Perform Forced Degradation Study hplc_analysis->forced_degradation To identify degradation products implement_changes Implement Corrective Actions (e.g., new storage SOP) review_storage->implement_changes forced_degradation->implement_changes end Consistent and Reliable Experimental Results implement_changes->end

Caption: Troubleshooting workflow for identifying and resolving issues related to this compound degradation.

Logical Relationship of Factors Causing Degradation

G cluster_factors Degradation Factors cluster_pathways Degradation Pathways Rauvo_C This compound Hydrolysis Hydrolysis Rauvo_C->Hydrolysis Oxidation Oxidation Rauvo_C->Oxidation Photodegradation Photodegradation Rauvo_C->Photodegradation Temp Temperature Temp->Hydrolysis Temp->Oxidation Temp->Photodegradation Light Light Light->Photodegradation pH pH (Acid/Base) pH->Hydrolysis Oxygen Oxygen Oxygen->Oxidation Degraded_Products Degradation Products Hydrolysis->Degraded_Products Oxidation->Degraded_Products Photodegradation->Degraded_Products

References

overcoming interference in spectroscopic analysis of Rauvotetraphylline C

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common interferences during the spectroscopic analysis of Rauvotetraphylline C.

Troubleshooting Guides

Issue 1: Poor Signal-to-Noise Ratio in Mass Spectrometry (MS) Analysis

Symptoms:

  • Low intensity of the this compound parent ion peak.

  • High background noise, making peak identification difficult.

Possible Causes & Solutions:

CauseSolution
Matrix Effects Co-eluting compounds from the plant extract can suppress the ionization of this compound.[1][2][3] Employ matrix-matched standards for calibration.[1] If suppression persists, improve sample cleanup using Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE).
In-source Fragmentation The molecule may be fragmenting in the ion source before mass analysis.[4] Reduce the cone or fragmentor voltage for softer ionization.[4] Optimization of the source temperature may also minimize thermal degradation.[4]
Low Concentration The concentration of this compound in the sample may be below the instrument's limit of detection. Concentrate the sample or adjust the extraction protocol to increase the yield.

Experimental Protocol: Solid-Phase Extraction (SPE) for Sample Cleanup

  • Conditioning: Condition a C18 SPE cartridge with one column volume of methanol (B129727) followed by one column volume of deionized water.

  • Loading: Load the crude plant extract (dissolved in a polar solvent) onto the cartridge.

  • Washing: Wash the cartridge with a low-to-mid polarity solvent (e.g., 20% methanol in water) to remove polar interferences.

  • Elution: Elute this compound using a higher polarity organic solvent (e.g., methanol or acetonitrile).

  • Drying & Reconstitution: Evaporate the eluent to dryness under a gentle stream of nitrogen and reconstitute the sample in a solvent compatible with the LC-MS mobile phase.

Issue 2: Overlapping Peaks and Poor Resolution in UV-Vis Spectroscopy

Symptoms:

  • Broad, poorly defined absorption peaks.

  • Shoulders on the main absorption peak, indicating the presence of interfering compounds.

Possible Causes & Solutions:

CauseSolution
Presence of Structurally Similar Alkaloids Plant extracts often contain a mixture of related alkaloids with similar UV-Vis absorption profiles.[4] Use a higher-resolution spectrophotometer or employ derivative spectroscopy to better resolve overlapping peaks.[5][6]
Scattering from Particulates Suspended impurities in the sample can cause light scattering, leading to a sloping baseline and inaccurate absorbance readings.[5][6] Filter or centrifuge the sample prior to analysis to remove suspended solids.[5]
Solvent Interference The solvent used may absorb in the same region as this compound. Select a solvent that is transparent in the wavelength range of interest.

Experimental Protocol: Derivative Spectroscopy for Peak Resolution

  • Acquire the standard UV-Vis absorption spectrum of the sample.

  • Apply a first or second derivative function to the spectrum using the spectrophotometer's software.

  • The zero-crossing point of the first derivative or the minimum of the second derivative corresponds to the wavelength of maximum absorbance of the individual components, allowing for better qualitative and quantitative analysis of overlapping peaks.[5][6]

Issue 3: Unexplained Fluorescence Signal

Symptoms:

  • Detection of a fluorescence signal when none is expected from this compound.

  • High background fluorescence that masks the signal of interest if a fluorescent derivatizing agent is used.

Possible Causes & Solutions:

CauseSolution
Autofluorescence of Matrix Components Many organic molecules naturally present in plant extracts can fluoresce, leading to interference.[7] Characterize the autofluorescence by running a blank sample (matrix without the analyte). If possible, choose excitation and emission wavelengths that minimize the contribution from the matrix.
Contamination Contamination from laboratory equipment or solvents can introduce fluorescent compounds. Ensure all glassware is thoroughly cleaned and use high-purity solvents.

Frequently Asked Questions (FAQs)

Q1: What are the typical spectroscopic techniques used for the analysis of alkaloids like this compound?

A1: A combination of techniques is often employed for the comprehensive analysis of alkaloids.[8] High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS/MS) is a powerful tool for separation, identification, and quantification due to its high sensitivity and selectivity.[8][9] Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for detailed structural elucidation.[4] UV-Visible spectroscopy can be used for preliminary quantitative estimation of total alkaloid content.[8][10]

Q2: How can I confirm the identity of this compound in a complex plant extract?

A2: The most reliable method for confirming the identity of this compound is to compare its retention time and mass spectrum (including fragmentation pattern) with a certified reference standard using LC-MS/MS. For unambiguous structural confirmation, isolation of the compound followed by NMR spectroscopy is the gold standard.

Q3: My NMR spectrum of the purified extract shows broad peaks. What could be the cause?

A3: Broad peaks in an NMR spectrum can arise from several factors, including poor shimming of the spectrometer, high sample concentration leading to increased viscosity, or the presence of paramagnetic impurities.[4] Additionally, chemical exchange of protons on nitrogen or hydroxyl groups can lead to signal broadening.[4] Adding a drop of D₂O can help identify exchangeable protons as their signals will diminish or disappear.[4]

Q4: Can I use UV-Vis spectroscopy for the accurate quantification of this compound in a crude extract?

A4: While UV-Vis spectroscopy is a simple and cost-effective method for the preliminary estimation of total alkaloid content, it suffers from low specificity.[8] Multiple compounds in a crude extract may absorb at similar wavelengths, leading to inaccurate quantification of a specific analyte.[8] For accurate quantification in a complex matrix, a separative technique like HPLC with UV or MS detection is recommended.

Visualizations

experimental_workflow cluster_extraction Sample Preparation cluster_cleanup Sample Cleanup cluster_analysis Spectroscopic Analysis raw_material Raw Plant Material extraction Solvent Extraction raw_material->extraction crude_extract Crude Extract extraction->crude_extract spe Solid-Phase Extraction (SPE) crude_extract->spe purified_extract Purified Extract spe->purified_extract lcms LC-MS/MS purified_extract->lcms nmr NMR purified_extract->nmr uvvis UV-Vis purified_extract->uvvis

Caption: Experimental workflow for the spectroscopic analysis of this compound.

troubleshooting_logic cluster_ms Mass Spectrometry Issues cluster_uv UV-Vis Issues start Poor Spectroscopic Data low_signal Low Signal/High Noise start->low_signal overlapping_peaks Overlapping Peaks start->overlapping_peaks in_source_frag In-source Fragmentation low_signal->in_source_frag matrix_effects Matrix Effects low_signal->matrix_effects solution1 Optimize Source Parameters in_source_frag->solution1 solution2 Improve Sample Cleanup matrix_effects->solution2 scattering Light Scattering solution3 Use Derivative Spectroscopy overlapping_peaks->solution3 solution4 Filter/Centrifuge Sample scattering->solution4

Caption: Troubleshooting logic for common spectroscopic analysis issues.

References

Technical Support Center: Refining Cell-Based Assay Protocols for Rauvotetraphylline C

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Rauvotetraphylline C in cell-based assays. The information is tailored for scientists in academic and drug development settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known biological activities?

A1: this compound is an indole (B1671886) alkaloid isolated from the aerial parts of Rauvolfia tetraphylla. The Rauvolfia genus is known for a variety of bioactive alkaloids with a history of use in traditional medicine. While specific studies on this compound are limited, related compounds from Rauvolfia species have demonstrated a range of pharmacological effects, including anti-inflammatory, antipsychotic, and cytotoxic activities. Extracts from Rauvolfia tetraphylla have been shown to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-activated RAW 264.7 macrophage cells, suggesting potential anti-inflammatory properties. Furthermore, indole alkaloids as a class are known to induce apoptosis and cell cycle arrest in cancer cells through various signaling pathways.

Q2: What are the solubility properties of this compound and how should I prepare a stock solution?

A2: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO), chloroform, dichloromethane, ethyl acetate, and acetone. For cell-based assays, it is recommended to prepare a high-concentration stock solution in 100% DMSO. To minimize the cytotoxic effects of the solvent, the final concentration of DMSO in the cell culture medium should be kept below 0.5%, and ideally at or below 0.1%.

Q3: I am observing unexpected cytotoxicity in my control cells treated with the vehicle (DMSO). What could be the cause?

A3: High concentrations of DMSO can be toxic to cells. Ensure that the final concentration of DMSO in your culture medium is as low as possible (ideally ≤ 0.1%). It is also crucial to include a vehicle control group in your experiments that receives the same concentration of DMSO as the cells treated with the highest concentration of this compound. This will help you to distinguish the cytotoxic effects of the compound from those of the solvent.

Q4: My results from a colorimetric assay (e.g., MTT) are inconsistent or show high background. What are the potential issues?

A4: Natural products like this compound can interfere with colorimetric assays. Potential issues include:

  • Color Interference: If this compound has a color, it can absorb light at the same wavelength as the formazan (B1609692) product in an MTT assay, leading to inaccurate readings.

  • Direct Reduction of Assay Reagent: Some compounds can directly reduce the tetrazolium salt (MTT) to formazan, independent of cellular metabolic activity, resulting in a false positive signal for cell viability.

To troubleshoot, run a control plate with this compound in cell-free media to check for color interference or direct reagent reduction. If interference is observed, consider using a non-colorimetric assay, such as an ATP-based luminescence assay (e.g., CellTiter-Glo®) or a fluorescence-based assay.

Troubleshooting Guides

Problem 1: Low Potency or No Observable Effect
Potential Cause Troubleshooting Step
Compound Degradation Prepare fresh stock solutions of this compound and store them appropriately (aliquoted at -20°C or -80°C, protected from light).
Insufficient Treatment Time Perform a time-course experiment to determine the optimal incubation time for observing an effect.
Low Compound Concentration Test a wider range of concentrations, including higher doses, to establish a dose-response curve.
Cell Line Insensitivity Consider screening a panel of different cell lines to identify a more sensitive model.
Problem 2: High Variability Between Replicates
Potential Cause Troubleshooting Step
Uneven Cell Seeding Ensure a single-cell suspension before plating and use proper pipetting techniques to distribute cells evenly in the wells. Allow plates to sit at room temperature for a short period before incubation to promote even settling.
Edge Effects Avoid using the outer wells of the microplate, as these are more prone to evaporation. Fill the outer wells with sterile PBS or media to create a humidity barrier.
Inconsistent Compound Addition Use a multichannel pipette for adding the compound to minimize timing differences between wells.

Experimental Protocols

Protocol 1: Determining the IC50 of this compound using an ATP-Based Viability Assay (CellTiter-Glo®)

This protocol is designed to assess the cytotoxic effects of this compound on a cancer cell line.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well white, clear-bottom tissue culture plates

  • This compound

  • DMSO (cell culture grade)

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours.

  • Compound Preparation: Prepare a serial dilution of this compound in complete culture medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.

  • Treatment: Remove the medium from the cells and add the diluted this compound. Include vehicle control wells (medium with DMSO) and no-cell control wells (medium only).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).

  • Assay:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measurement: Read the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Assessing the Effect of this compound on the NF-κB Signaling Pathway by Western Blot

This protocol investigates if this compound inhibits the activation of the NF-κB pathway, a key regulator of inflammation.

Materials:

  • RAW 264.7 macrophage cell line

  • 6-well tissue culture plates

  • This compound

  • Lipopolysaccharide (LPS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Primary antibodies (anti-phospho-p65, anti-p65, anti-β-actin)

  • HRP-conjugated secondary antibody

  • ECL Western blotting substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Seeding and Treatment: Seed RAW 264.7 cells in 6-well plates. Pre-treat cells with various concentrations of this compound for 1 hour.

  • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 30 minutes to activate the NF-κB pathway.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies overnight.

    • Wash and incubate with the HRP-conjugated secondary antibody.

    • Detect the protein bands using an ECL substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the levels of phosphorylated p65 to total p65 and the loading control (β-actin).

Signaling Pathways and Experimental Workflows

experimental_workflow General Workflow for Assessing this compound Activity cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis stock Prepare this compound Stock Solution in DMSO dilute Prepare Serial Dilutions of this compound stock->dilute cells Culture and Seed Cells in Microplates treat Treat Cells with Compound and Controls cells->treat dilute->treat viability Cell Viability Assay (e.g., CellTiter-Glo) treat->viability functional Functional Assay (e.g., Western Blot, ELISA) treat->functional ic50 Calculate IC50 viability->ic50 pathway_analysis Analyze Pathway Modulation functional->pathway_analysis

Caption: General workflow for assessing this compound activity.

nfkb_pathway Hypothesized Inhibition of NF-κB Pathway by this compound lps LPS tlr4 TLR4 lps->tlr4 ikk IKK Complex tlr4->ikk Activates rau_c This compound rau_c->ikk Inhibits? ikb IκB ikk->ikb Phosphorylates p65_p50 p65/p50 ikb->p65_p50 Releases nucleus Nucleus p65_p50->nucleus Translocates gene_expression Pro-inflammatory Gene Expression nucleus->gene_expression Induces

Caption: Hypothesized inhibition of NF-κB pathway by this compound.

apoptosis_pathway Potential Induction of Apoptosis by this compound cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway rau_c This compound bax Bax/Bak Activation rau_c->bax Induces? death_receptor Death Receptor (e.g., Fas, TRAIL-R) rau_c->death_receptor Activates? mito Mitochondrial Outer Membrane Permeabilization bax->mito cyto_c Cytochrome c Release mito->cyto_c cas9 Caspase-9 Activation cyto_c->cas9 cas3 Caspase-3 Activation cas9->cas3 cas8 Caspase-8 Activation death_receptor->cas8 cas8->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: Potential induction of apoptosis by this compound.

how to increase the stability of Rauvotetraphylline C in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Rauvotetraphylline C. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on increasing the stability of this compound in solution. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to assist in your research and development efforts.

Troubleshooting Guide: Common Stability Issues with this compound Solutions

Issue Potential Cause Recommended Solution
Rapid degradation of this compound in aqueous solution. Hydrolysis or oxidation. Natural compounds, especially complex alkaloids, can be susceptible to degradation in the presence of water and oxygen.[1][2][3]Control the pH of the solution, as pH can significantly influence the rate of hydrolysis and oxidation.[3][4] Consider using deoxygenated solvents and storing the solution under an inert atmosphere (e.g., nitrogen or argon). The use of antioxidants may also be beneficial.
Precipitation of this compound from solution over time. Poor solubility or change in solvent composition due to evaporation. Verify the solubility of this compound in your chosen solvent system. Consider the use of co-solvents or solubilizing excipients to enhance solubility.[5] Ensure storage containers are properly sealed to prevent solvent evaporation.[2]
Discoloration of the solution upon storage. Degradation of this compound or excipients, potentially initiated by light exposure. [2][3]Store solutions in amber vials or otherwise protect them from light.[2] Analyze the solution using techniques like HPLC to identify any degradation products.
Inconsistent results in bioassays. Degradation of the active compound leading to variable potency. Perform stability studies under your experimental conditions to establish a window of time during which the solution is stable. Prepare fresh solutions for critical experiments or store stock solutions under validated stabilizing conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound in solution?

A1: The stability of this compound, like many natural alkaloids, is influenced by several factors including:

  • pH: Extreme pH values can catalyze hydrolysis or other degradation reactions.[3][4]

  • Temperature: Higher temperatures generally accelerate the rate of chemical degradation.[2][3]

  • Light: Exposure to UV or visible light can induce photochemical degradation.[2][3]

  • Oxygen: The presence of oxygen can lead to oxidative degradation.[3]

  • Solvent System: The type of solvent and the presence of water can impact stability.[1][2]

  • Container and Closure System: The choice of storage container can affect stability, for example, by allowing moisture or gas exchange.[2]

Q2: What is a recommended starting point for a solvent system to improve the stability of this compound?

A2: For initial studies, consider using a buffered co-solvent system. For example, a mixture of an organic solvent like ethanol (B145695) or polyethylene (B3416737) glycol 300 (PEG 300) with an aqueous buffer at a slightly acidic pH (e.g., pH 4-6) may provide a good balance of solubility and stability. The organic solvent can help to solubilize the compound while the buffer helps to control pH-mediated degradation.[5]

Q3: How can I monitor the stability of my this compound solution?

A3: A stability-indicating high-performance liquid chromatography (HPLC) method is the recommended approach for monitoring the concentration of this compound and detecting the formation of degradation products over time.[6][7] This method should be capable of separating the parent compound from any potential degradants.

Q4: Are there any specific excipients that can be used to stabilize this compound?

  • Antioxidants: Such as ascorbic acid or butylated hydroxytoluene (BHT) to prevent oxidative degradation.

  • Chelating Agents: Like ethylenediaminetetraacetic acid (EDTA) to bind metal ions that can catalyze degradation.

  • Lyoprotectants: If lyophilization is used to create a solid form for later reconstitution, excipients like mannitol (B672) or trehalose (B1683222) can help protect the molecule during the freezing and drying process.[8]

Experimental Protocols

Protocol 1: Preliminary Stability Assessment of this compound

Objective: To evaluate the short-term stability of this compound in a simple aqueous-organic solution under different temperature and light conditions.

Materials:

  • This compound

  • HPLC-grade acetonitrile (B52724)

  • HPLC-grade water

  • Formic acid

  • 2 mL amber and clear glass vials with caps

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • HPLC system with UV detector

Methodology:

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.

  • Preparation of Test Solutions: Dilute the stock solution to a final concentration of 100 µg/mL in a 50:50 (v/v) mixture of acetonitrile and water.

  • Sample Aliquoting: Aliquot the test solution into the following sets of vials:

    • Set A: Clear vials at 25°C (ambient light)

    • Set B: Amber vials at 25°C

    • Set C: Amber vials at 40°C

  • Time Points: Analyze the solutions at initial (T=0), 24, 48, and 72 hours.

  • HPLC Analysis: At each time point, inject an appropriate volume of the sample onto an HPLC system. A typical starting method would be a C18 column with a gradient elution using mobile phases of water with 0.1% formic acid and acetonitrile with 0.1% formic acid. Monitor the peak area of this compound at its UV maximum.

  • Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.

Protocol 2: pH Stability Profile of this compound

Objective: To determine the effect of pH on the stability of this compound in an aqueous solution.

Materials:

  • This compound

  • HPLC-grade acetonitrile and water

  • Phosphate and citrate (B86180) buffer solutions at pH 3, 5, 7, and 9

  • Amber glass vials

  • HPLC system

Methodology:

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.

  • Preparation of Test Solutions: For each pH to be tested, dilute the stock solution to a final concentration of 100 µg/mL in the respective buffer solution. The final concentration of acetonitrile should be kept low (e.g., <5%) to minimize its effect on the buffered pH.

  • Sample Storage: Store all test solutions in amber vials at a constant temperature (e.g., 25°C).

  • Time Points: Analyze the solutions at T=0, 24, 48, 72, and 96 hours.

  • HPLC Analysis: Use a validated stability-indicating HPLC method to determine the concentration of this compound.

  • Data Analysis: Plot the percentage of this compound remaining versus time for each pH. Determine the degradation rate constant (k) and half-life (t½) at each pH.

Data Presentation

Table 1: Hypothetical Stability of this compound (100 µg/mL) in 50:50 Acetonitrile:Water
Condition Time (hours) % Remaining this compound
25°C, Ambient Light (Clear Vial)0100
2485
4872
7260
25°C, Protected from Light (Amber Vial)0100
2498
4895
7292
40°C, Protected from Light (Amber Vial)0100
2490
4881
7273
Table 2: Hypothetical pH-Rate Profile for this compound Degradation at 25°C
pH Degradation Rate Constant (k, hr⁻¹) Half-life (t½, hours)
30.002346.5
50.001693.0
70.01546.2
90.05013.9

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_data Data Interpretation prep_stock Prepare Stock Solution (1 mg/mL in Acetonitrile) prep_test Prepare Test Solutions (100 µg/mL in desired matrix) prep_stock->prep_test stress_light Light Exposure (Clear vs. Amber Vials) stress_temp Temperature (25°C vs. 40°C) stress_ph pH Variation (pH 3, 5, 7, 9) sampling Sample at Time Points (T=0, 24, 48, 72h) prep_test->sampling stress_light->sampling stress_temp->sampling stress_ph->sampling hplc HPLC Analysis (Quantify Parent Compound) sampling->hplc calc Calculate % Remaining hplc->calc kinetics Determine Degradation Kinetics (Rate Constant, Half-life) calc->kinetics

Caption: Workflow for assessing this compound stability.

degradation_pathway cluster_hydrolysis Hydrolysis (pH dependent) cluster_oxidation Oxidation (O₂, light, metal ions) cluster_further_degradation Further Degradation RC This compound (Stable) Hydrolyzed_Product Hydrolyzed Product (e.g., ester cleavage) RC->Hydrolyzed_Product H₂O Oxidized_Product Oxidized Product (e.g., N-oxide) RC->Oxidized_Product [O] Small_Fragments Smaller, inactive fragments Hydrolyzed_Product->Small_Fragments Oxidized_Product->Small_Fragments

Caption: Hypothetical degradation pathways for this compound.

References

Technical Support Center: Rauvotetraphylline C Purification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the isolation and purification of Rauvotetraphylline C. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to achieving high purity of this indole (B1671886) alkaloid.

Frequently Asked Questions (FAQs)

Q1: What is this compound and from where is it typically isolated?

This compound is a monoterpenoid indole alkaloid. It is one of five related compounds (Rauvotetraphyllines A-E) that were first isolated from the aerial parts of Rauvolfia tetraphylla, a plant belonging to the Apocynaceae family.[1][2] This plant genus is well-known for producing a wide array of bioactive alkaloids with interesting pharmacological properties, including antihypertensive and sedative effects.[2][3]

Q2: What are the primary causes of low purity during the isolation of this compound?

Low purity is a common issue in natural product isolation and can typically be attributed to several factors:

  • Co-extraction of Structurally Similar Alkaloids: Rauvolfia species contain a complex mixture of dozens of indole alkaloids (e.g., ajmaline, reserpine, yohimbine (B192690), sarpagine) which have similar chemical properties, making their separation challenging.[2][4][5] this compound itself is often found alongside its isomers, Rauvotetraphyllines A, B, D, and E.[1][2]

  • Presence of Non-Alkaloidal Impurities: Crude plant extracts contain a high concentration of pigments (chlorophylls, carotenoids), lipids, tannins, and saponins (B1172615) that must be removed.[6][7]

  • Compound Degradation: Indole alkaloids can be sensitive to factors like pH, light, and prolonged exposure to heat or certain solvents, leading to the formation of degradation products.

  • Suboptimal Chromatographic Conditions: Ineffective separation during column chromatography or other techniques can lead to co-elution of impurities with the target compound.

Q3: What are the key physicochemical properties of this compound I should be aware of?

Understanding the compound's properties is crucial for designing an effective purification strategy. Key data is summarized in the table below.

PropertyValue / DescriptionSource
Molecular Formula C₂₈H₃₄N₂O₇[8]
Molecular Weight 510.58 g/mol [8]
Appearance Amorphous powder[2]
Solubility Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone.[1][9] Low water solubility.[8][1][8][9]
Stability Stable at room temperature for short periods during shipping. For long-term storage, follow supplier recommendations (typically -20°C).[8]

Q4: Which analytical techniques are recommended for assessing the purity of my this compound sample?

A combination of chromatographic and spectroscopic methods is essential for accurately determining purity.

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity assessment. A reverse-phase C18 column with a mobile phase gradient of water (often with 0.1% TFA) and acetonitrile (B52724) is typically effective.[10]

  • Thin-Layer Chromatography (TLC): TLC is a rapid, qualitative method used to monitor the progress of extraction and column chromatography. It helps in identifying the presence of impurities and selecting appropriate solvent systems.[4][5]

  • Mass Spectrometry (MS): Confirms the molecular weight of the isolated compound and can help identify impurities. HRESIMS (High-Resolution Electrospray Ionization Mass Spectrometry) is particularly useful for confirming the molecular formula.[2]

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are used for structural elucidation and confirmation. The presence of unexpected signals can indicate impurities.[5]

Troubleshooting Guide

This guide addresses specific problems encountered during the purification of this compound.

Problem 1: The crude extract is a dark, sticky gum that is difficult to handle and clogs my chromatography column.

  • Cause: This is typically due to a high concentration of chlorophyll, lipids, and other non-alkaloidal constituents from the initial plant extraction.

  • Solution: Liquid-Liquid Partitioning & Acid-Base Extraction. Before attempting column chromatography, perform an acid-base extraction to separate the alkaloids from neutral and acidic impurities. This procedure exploits the basic nature of the nitrogen atoms in the alkaloid structure.

    G start Crude Ethanolic Extract step1 Dissolve in 5% HCl (aq) Filter to remove solids start->step1 step2 Aqueous Acidic Solution (Protonated Alkaloids) step1->step2 step3 Wash with Dichloromethane (DCM) to remove neutral impurities step2->step3 step4 Adjust aqueous layer to pH 9-10 with NH4OH step3->step4 Aqueous Phase waste1 Neutral Impurities (Lipids, Chlorophyll) in DCM step3->waste1 Organic Phase step5 Extract with DCM step4->step5 end Crude Alkaloid Fraction (Ready for Chromatography) step5->end Organic Phase waste2 Aqueous Layer (Salts) step5->waste2 Aqueous Phase

    Caption: Workflow for Acid-Base Extraction of Alkaloids.

Problem 2: My TLC plate shows multiple spots with very close Rf values, making separation by column chromatography difficult.

  • Cause: The sample contains structurally related alkaloids that have similar polarities. Standard solvent systems may not provide adequate resolution.

  • Solution: Optimize Chromatographic Conditions. Systematic optimization of both the stationary and mobile phases is required.

    Recommended Chromatographic Systems

    Technique Stationary Phase Recommended Mobile Phase System (v/v/v) Notes
    TLC / Column Silica (B1680970) Gel 60 F₂₅₄ System 1: Petroleum Ether / Acetone / Methanol Start with a gradient from non-polar to polar.[2]
    System 2: Chloroform / Methanol A common system for separating indole alkaloids.
    System 3: Ethyl Acetate / Hexane / Ethanol Provides different selectivity.
    Prep-TLC Silica Gel G Petroleum Ether / Ethyl Acetate / Acetone / Ethanol (70:20:10:1) Used for final purification of small quantities.[11]

    | Reverse-Phase HPLC | C18, 5 µm | System A: Acetonitrile + 0.1% TFA | Gradient elution with Water + 0.1% TFA.[10] |

    Troubleshooting Steps:

    • Run TLCs in multiple solvent systems (like those listed above) to find one that maximizes the separation (ΔRf) between your target spot and the impurities.

    • Consider a different stationary phase. If silica gel fails, consider using alumina (B75360) or a bonded phase like diol or cyano for column chromatography, as they offer different separation selectivities.

    • Employ Preparative HPLC. For the highest purity, a final polishing step using preparative reverse-phase HPLC is often necessary. This technique offers much higher resolution than standard column chromatography.

Problem 3: My final product looks pure by TLC in one solvent system, but HPLC analysis shows a significant impurity peak.

  • Cause: TLC has lower resolving power than HPLC. An impurity may co-elute with your compound on the TLC plate (identical Rf) but be resolved by the more efficient HPLC column.

  • Solution: Trust the HPLC data and implement a secondary purification method.

    G start Purity Check: Initial Isolate check_tlc TLC Analysis: Single Spot? start->check_tlc check_hplc HPLC Analysis: Purity > 98%? check_tlc->check_hplc Yes repurify Implement Secondary Purification Method (e.g., Prep-HPLC, Recrystallization) check_tlc->repurify No (Multiple Spots) check_hplc->repurify No (Impurity Peak) pure_product High-Purity This compound check_hplc->pure_product Yes repurify->start Re-analyze

    Caption: Logical workflow for purity assessment and refinement.

    Secondary Purification Protocol: Preparative HPLC

    • Solubilize: Dissolve the semi-pure compound in a minimal amount of the HPLC mobile phase (or a compatible solvent like DMSO).

    • Column: Use a high-capacity preparative C18 column.

    • Method Development: Develop a gradient elution method on an analytical HPLC first to determine the retention times of the target compound and the impurity.

    • Injection & Fraction Collection: Inject the sample onto the preparative system. Collect fractions corresponding to the peak of your target compound, avoiding the leading and tailing edges where overlap with impurities is most likely.

    • Analysis & Pooling: Analyze the collected fractions by analytical HPLC. Pool the fractions that meet the desired purity level (>98%).

    • Solvent Removal: Remove the HPLC solvents via lyophilization or rotary evaporation to yield the pure solid compound.

Problem 4: The yield of my isolated compound is very low after several purification steps.

  • Cause: This can be due to compound degradation, irreversible adsorption onto the chromatography matrix, or physical loss during transfers and solvent removals.

  • Solution: Process Optimization and Careful Handling.

    • Minimize Degradation: Protect the compound from direct light and avoid excessively high temperatures during solvent evaporation. Ensure the pH remains in a stable range (neutral to slightly basic for the free base form).

    • Prevent Adsorption: For very polar alkaloids that may stick irreversibly to silica, you can pre-treat the silica gel by washing it with a solvent containing a small amount of a volatile base like triethylamine (B128534) (e.g., 0.1-1%) to neutralize active silanol (B1196071) groups.

    • Efficient Transfers: Ensure quantitative transfers between steps. Rinse glassware with an appropriate solvent to recover all material. Use appropriately sized vessels to minimize surface area losses.

Hypothetical Biological Context: Signaling Pathway

While the specific signaling pathway for this compound is not extensively documented, many Rauvolfia alkaloids, such as yohimbine (an isomer of ajmalicine), are known to act as antagonists at α₂-adrenergic receptors. This antagonism leads to an increase in neurotransmitter release. The following diagram illustrates this generalized mechanism.

G cluster_1 Postsynaptic Neuron PostReceptor Postsynaptic Adrenergic Receptor Response Cellular Response (e.g., Signal Transduction) PostReceptor->Response PreReceptor α₂-Adrenergic Receptor (Autoreceptor) Release Release PreReceptor->Release Inhibits NA Release Alkaloid Rauvolfia Alkaloid (e.g., this compound) Alkaloid->PreReceptor Antagonizes/ Blocks Feedback Negative Feedback NA NA NA->PostReceptor Binds NA->PreReceptor Binds

Caption: Generalized antagonism of presynaptic α₂-adrenergic receptors.

References

Technical Support Center: Synthesis of Sarpagine Alkaloids, Including Rauvotetraphylline C

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of sarpagine (B1680780) alkaloids. This guide is designed for researchers, scientists, and drug development professionals. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. While a specific total synthesis for Rauvotetraphylline C is not extensively documented in publicly available literature, the strategies outlined here are applicable to the synthesis of the core sarpagine skeleton, a key structural feature of this compound.

Troubleshooting Guides

This section addresses common challenges encountered during the synthesis of the sarpagine alkaloid core structure.

Issue 1: Low Yield in the Pictet-Spengler Reaction

The Pictet-Spengler reaction is a critical step in the formation of the tetracyclic core of many sarpagine alkaloids. It involves the condensation of a tryptamine (B22526) derivative with an aldehyde or ketone, followed by an acid-catalyzed cyclization. Low yields are a frequent challenge.

Potential Causes and Solutions:

Potential Cause Troubleshooting Steps Expected Outcome
Insufficiently acidic conditions The reaction is driven by the formation of an electrophilic iminium ion, which requires an acid catalyst.[1] If the reaction is sluggish or yields are low, consider increasing the concentration of the acid catalyst (e.g., trifluoroacetic acid, TFA) or switching to a stronger protic or Lewis acid.Improved reaction rate and higher yield of the tetracyclic product.
Decomposition of starting materials Tryptamine derivatives and aldehydes can be sensitive to strongly acidic conditions and high temperatures.Monitor the reaction closely by TLC or LC-MS to track the consumption of starting materials and the formation of byproducts. Consider running the reaction at a lower temperature for a longer duration.
Poor choice of solvent The solvent can significantly influence the solubility of reactants and the stability of intermediates. Protic solvents are traditionally used, but aprotic solvents have sometimes been shown to provide better yields.Experiment with a range of solvents (e.g., dichloromethane (B109758), toluene, acetonitrile) to find the optimal conditions for your specific substrates.
Steric hindrance Bulky substituents on either the tryptamine or the aldehyde can hinder the cyclization step.If possible, consider using starting materials with smaller protecting groups or a different synthetic strategy that introduces the bulky groups later in the synthesis.

Experimental Protocol: General Procedure for the Pictet-Spengler Reaction

  • Dissolve the tryptamine derivative (1.0 equivalent) in a suitable solvent (e.g., dichloromethane or toluene) under an inert atmosphere (e.g., nitrogen or argon).

  • Add the aldehyde or ketone (1.0-1.2 equivalents) to the solution.

  • Add the acid catalyst (e.g., trifluoroacetic acid, 0.1-1.1 equivalents) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Issue 2: Difficulties in Late-Stage Functionalization

Introducing specific functional groups at a late stage of the synthesis can be challenging due to the complexity of the sarpagine skeleton and the presence of multiple reactive sites.[2]

Potential Causes and Solutions:

Potential Cause Troubleshooting Steps Expected Outcome
Lack of regioselectivity Multiple C-H bonds may be susceptible to functionalization, leading to a mixture of products.Employ directing groups to guide the functionalization to a specific site. Alternatively, explore catalyst-controlled reactions that favor a particular position.[2]
Low reactivity of the desired position The target C-H bond may be sterically hindered or electronically disfavored for reaction.More reactive reagents or harsher reaction conditions may be necessary. However, this increases the risk of side reactions. Careful optimization of reaction parameters (temperature, catalyst loading, reaction time) is crucial.
Functional group intolerance The reagents used for functionalization may react with other functional groups present in the molecule.Protect sensitive functional groups before carrying out the late-stage functionalization. The protecting groups must be removable under conditions that do not affect the newly introduced functionality.

Frequently Asked Questions (FAQs)

Q1: What are the key strategic steps in the synthesis of the sarpagine alkaloid core?

A1: A common strategy involves the asymmetric Pictet-Spengler reaction to construct the tetracyclic core with high enantioselectivity.[3][4] This is often followed by a series of reactions to build the remaining rings and install the required functional groups. Late-stage functionalization can be employed to introduce specific moieties in the final steps.

Q2: How can I improve the diastereoselectivity of the Pictet-Spengler reaction?

A2: The diastereoselectivity can be influenced by the choice of chiral auxiliary on the tryptamine nitrogen, the nature of the aldehyde, and the reaction conditions. Chiral acid catalysts can also be employed to induce stereoselectivity.

Q3: Are there alternative methods to the Pictet-Spengler reaction for forming the core structure?

A3: Yes, other methods such as the Fischer indole (B1671886) synthesis followed by cyclization strategies have been used to construct the sarpagine skeleton.[5] The choice of method often depends on the desired substitution pattern and the availability of starting materials.

Q4: What are common challenges in the purification of sarpagine alkaloids?

A4: Sarpagine alkaloids are often basic and can be prone to tailing on silica (B1680970) gel chromatography. Using a mobile phase containing a small amount of a basic modifier, such as triethylamine (B128534) or ammonia, can help to improve peak shape and separation. Reverse-phase chromatography can also be an effective purification technique.

Visualizing the Workflow and Key Reactions

To aid in understanding the synthetic process, the following diagrams illustrate a generalized workflow and the mechanism of the key Pictet-Spengler reaction.

G cluster_workflow Generalized Synthetic Workflow for Sarpagine Alkaloids A Tryptamine Derivative C Pictet-Spengler Reaction A->C B Aldehyde/Ketone B->C D Tetracyclic Core C->D Key Bond Formation E Further Cyclizations D->E F Sarpagine Skeleton E->F G Late-Stage Functionalization F->G H This compound Analogue G->H

Caption: Generalized workflow for the synthesis of sarpagine alkaloids.

G cluster_mechanism Pictet-Spengler Reaction Mechanism cluster_step1 Step 1: Iminium Ion Formation cluster_step2 Step 2: Cyclization cluster_step3 Step 3: Rearomatization A Tryptamine C Iminium Ion A->C + H+ B Aldehyde B->C D Iminium Ion E Spiroindolenine Intermediate D->E Intramolecular Electrophilic Attack F Spiroindolenine Intermediate G Tetracyclic Product F->G [1,2]-shift & -H+

Caption: Key steps in the Pictet-Spengler reaction mechanism.

References

Technical Support Center: Handling Indole Alkaloid Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered when working with indole (B1671886) alkaloid compounds.

I. Frequently Asked Questions (FAQs)

Q1: What are the primary factors affecting the stability of indole alkaloid compounds?

A1: The stability of indole alkaloids is influenced by several factors, primarily pH, temperature, light, and oxygen. The indole nucleus, particularly at the C-3 position, is susceptible to degradation under acidic conditions[1]. Many indole alkaloids are also thermolabile and can degrade at elevated temperatures. Exposure to light and oxygen can lead to oxidation and the formation of degradation products. For instance, some tryptamines are more unstable at lower pHs[1]. The stability of Mitragyna alkaloids, for example, is highly dependent on both pH and temperature, with all studied compounds being acid labile[2][3].

Q2: Why is my indole alkaloid compound poorly soluble, and what solvents can I use?

A2: The poor solubility of many indole alkaloids stems from their molecular structure. The indole core is largely nonpolar and hydrophobic. Factors like high molecular weight and strong intermolecular forces, such as hydrogen bonding, can further decrease solubility in aqueous solutions and some organic solvents[4]. Indole itself has good solubility in a range of organic solvents like petroleum ether, benzene, chloroform (B151607), and hot water, but its solubility in cold water is low[5]. For extraction and chromatography, solvents like methanol (B129727), chloroform, and acetonitrile (B52724) are often used, sometimes with modifiers like acetic acid or triethylamine (B128534) to improve solubility and peak shape[1][6][7].

Q3: What are the most common challenges during the extraction and purification of indole alkaloids?

A3: Common challenges include:

  • Strong Adsorption: The polar nature of many indole alkaloids can cause them to bind strongly to polar stationary phases like silica (B1680970) gel, making elution difficult[6].

  • Peak Tailing: Secondary interactions between the basic nitrogen of the alkaloid and acidic silanol (B1196071) groups on silica gel are a primary cause of peak tailing in chromatography[6].

  • Compound Degradation: Some indole alkaloids are sensitive to the acidic nature of standard silica gel and may degrade during purification[6].

  • Co-elution of Structurally Similar Compounds: Crude extracts often contain multiple, structurally similar alkaloids, making baseline separation challenging[6][8].

  • Spontaneous Epimerization: Some indole alkaloids, like certain ergot alkaloids, can be found as mixtures of isomers due to spontaneous epimerization during purification[1].

Q4: How should I store my indole alkaloid compounds to ensure their long-term stability?

A4: To ensure long-term stability, indole alkaloids should be stored in a cool, dark, and dry place, preferably under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to light and oxygen. For solutions, it is often recommended to store them at low temperatures (e.g., 4°C or -20°C)[7]. It's also crucial to consider the pH of the storage solution, as many indole alkaloids are unstable in acidic conditions[1]. Some studies have shown that certain indole alkaloids in solution are only stable for about 24 hours at ambient conditions, necessitating prompt analysis after extraction[7].

II. Troubleshooting Guides

Troubleshooting Poor Peak Shape in HPLC Analysis

Problem: You are observing significant peak tailing or splitting during the HPLC analysis of your indole alkaloid.

  • Possible Cause 1: Secondary Interactions with Stationary Phase

    • Explanation: The basic nitrogen atom in the indole alkaloid can interact with acidic residual silanol groups on the C18 column, leading to peak tailing.

    • Solution:

      • Add a competing base to the mobile phase: Incorporate a small amount of an amine, such as triethylamine (TEA) (e.g., 0.1%), into your mobile phase. The TEA will preferentially interact with the silanol groups, reducing their interaction with your analyte.

      • Use a low pH mobile phase: Adding an acid like formic acid or acetic acid (e.g., 0.1%) to the mobile phase will protonate the basic nitrogen on the alkaloid and also suppress the ionization of the silanol groups, minimizing secondary interactions.

      • Switch to a base-deactivated column: These columns have been end-capped to minimize the number of free silanol groups.

  • Possible Cause 2: Column Overload

    • Explanation: Injecting too much sample can saturate the stationary phase, leading to poor peak shape.

    • Solution: Dilute your sample and reinject.

  • Possible Cause 3: Inappropriate Injection Solvent

    • Explanation: If your sample is dissolved in a solvent much stronger than your mobile phase, it can cause peak distortion.

    • Solution: Whenever possible, dissolve your sample in the initial mobile phase.

Troubleshooting Low Recovery During Extraction

Problem: You are experiencing low yields of your target indole alkaloid after extraction from a plant or fungal matrix.

  • Possible Cause 1: Incomplete Cell Lysis

    • Explanation: The alkaloids may not be fully released from the cellular matrix.

    • Solution:

      • Mechanical Disruption: Ensure the starting material is finely ground[8]. Consider using homogenization or sonication to further disrupt cell walls.

      • Acidic Extraction: Use an acidified solvent (e.g., methanol with 0.5% v/v acetic acid) to help break down the cell matrix and protonate the alkaloids, increasing their solubility in the extraction solvent[1][8][9].

  • Possible Cause 2: Incorrect pH for Liquid-Liquid Extraction

    • Explanation: Indole alkaloids are typically basic. Their solubility in aqueous and organic phases is highly pH-dependent.

    • Solution:

      • Acidic Wash: To remove non-polar impurities, first perform an extraction of the acidified aqueous solution with a non-polar solvent like hexane[8]. The protonated alkaloids will remain in the aqueous phase.

      • Basification and Extraction: Adjust the pH of the aqueous extract to a basic pH (e.g., 9-10) with a base like ammonium (B1175870) hydroxide. This will deprotonate the alkaloids, making them more soluble in a water-immiscible organic solvent like dichloromethane (B109758) or chloroform for the final extraction step[8].

  • Possible Cause 3: Degradation During Extraction

    • Explanation: Prolonged exposure to harsh conditions (e.g., strong acids, high temperatures) can degrade the target compounds.

    • Solution:

      • Minimize Extraction Time: Optimize your protocol to reduce the time the sample is exposed to harsh conditions.

      • Avoid High Temperatures: Perform extractions at room temperature or below, especially if your compound is known to be thermolabile.

      • Protect from Light: Conduct the extraction in a dark environment or use amber glassware to prevent photodegradation[1].

III. Data Presentation

Table 1: Stability of Selected Indole Alkaloids Under Different Conditions
Indole AlkaloidConditionStability/ObservationReference
MitragyninepH 2-10 (4°C, 20°C, 40°C)No significant loss observed.[2][3]
7-Hydroxymitragynine40°C and aboveSignificant drug loss after 8 hours. Most unstable alkaloid studied.[2][3]
Mitragyna Alkaloids (general)Acidic pHAll studied alkaloids were acid labile.[2][3]
MitragynineAlkaline conditionsUndergoes hydrolysis of the methyl ester.[2][3]
Various Indole AlkaloidsAmbient, in chloroform extractGenerally stable over 24 hours.[7]
Yohimbine & AjmalicineAmbient, in chloroform extractRelatively stable after 15 days.[7]
Other Rauvolfia AlkaloidsAmbient, in chloroform extractRelatively unstable after a single day.[7]
Table 2: Solubility of Indole and its Derivatives in Various Solvents
CompoundSolventSolubilityReference
IndolePetroleum EtherGood[5]
IndoleBenzeneGood[5]
IndoleChloroformGood[5]
IndoleHot WaterGood[5]
IndoleCold Water (25°C)Poor (1:540)[5]
Indole Alkaloids (general)Acidified Aqueous SolutionsGenerally soluble (as salts)[8][9]
Indole Alkaloids (general)Basified Aqueous SolutionsGenerally insoluble (as free bases)[8]

IV. Experimental Protocols

Protocol 1: General Acid-Base Extraction of Indole Alkaloids from Plant Material
  • Preparation of Plant Material: Dry the plant material in the dark at a temperature below 25°C[1]. Grind the dried material into a fine powder[8].

  • Acidic Extraction:

    • Macerate the powdered material in an acidic solution (e.g., methanol with 0.5% v/v acetic acid or 0.1 M HCl)[1][8]. A solid-to-solvent ratio of 1:10 (w/v) is common.

    • Agitate the mixture for a specified period (e.g., 2 hours) at room temperature, avoiding direct light[1].

    • Filter the mixture to separate the solid residue from the extract. Re-extract the residue with fresh solvent to ensure complete extraction[1].

  • Defatting (Optional):

    • Concentrate the acidic extract under reduced pressure to remove the organic solvent if used.

    • Wash the resulting aqueous acidic solution with a non-polar organic solvent (e.g., hexane (B92381) or petroleum ether) to remove lipids and chlorophyll[8]. Discard the organic layer.

  • Basification and Extraction of Free Alkaloids:

    • Adjust the pH of the aqueous extract to a basic pH (e.g., 9-10) using a base such as ammonium hydroxide[8].

    • Extract the basified aqueous solution multiple times with a water-immiscible organic solvent like dichloromethane or chloroform[8]. The deprotonated alkaloids will partition into the organic phase.

  • Final Processing:

    • Combine the organic extracts and dry over anhydrous sodium sulfate.

    • Filter and evaporate the solvent under reduced pressure to yield the crude alkaloid extract.

Protocol 2: Deactivation of Silica Gel for Column Chromatography
  • Prepare a slurry of silica gel in the chosen non-polar solvent for packing the column.

  • Add a small percentage of a base , such as triethylamine (e.g., 1-2% of the total solvent volume), to the slurry.

  • Stir the slurry for 15-20 minutes to allow the triethylamine to neutralize the acidic silanol sites on the silica gel surface.

  • Pack the column with the deactivated silica gel slurry as you normally would.

  • Equilibrate the column with the mobile phase, which should also contain the same percentage of triethylamine to maintain the deactivation during the separation.

V. Visualizations

experimental_workflow Experimental Workflow for Indole Alkaloid Handling cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis start Start: Dried, Powdered Plant Material acid_extraction Acidic Solvent Extraction (e.g., MeOH/HAc) start->acid_extraction filtration Filtration & Solvent Evaporation acid_extraction->filtration defatting Defatting with Non-Polar Solvent (e.g., Hexane) filtration->defatting basification Basification of Aqueous Phase (pH 9-10) defatting->basification organic_extraction Extraction with Organic Solvent (e.g., DCM) basification->organic_extraction crude_extract Crude Alkaloid Extract organic_extraction->crude_extract column_chrom Column Chromatography (e.g., Silica Gel) crude_extract->column_chrom Load onto column fraction_collection Fraction Collection column_chrom->fraction_collection tlc_analysis TLC/HPLC Analysis of Fractions fraction_collection->tlc_analysis pooling Pooling of Pure Fractions tlc_analysis->pooling final_evaporation Solvent Evaporation pooling->final_evaporation pure_compound Pure Indole Alkaloid final_evaporation->pure_compound hplc HPLC/LC-MS pure_compound->hplc nmr NMR Spectroscopy pure_compound->nmr ms Mass Spectrometry pure_compound->ms structure_elucidation Structure Elucidation & Purity Assessment hplc->structure_elucidation nmr->structure_elucidation ms->structure_elucidation

Caption: A generalized workflow for the extraction, purification, and analysis of indole alkaloids.

stability_factors Key Factors Affecting Indole Alkaloid Stability cluster_factors Degradation Factors cluster_mitigation Mitigation Strategies IndoleAlkaloid Indole Alkaloid (Stability) pH pH (Especially Acidic) pH->IndoleAlkaloid Degradation Temp Temperature (Heat) Temp->IndoleAlkaloid Degradation Light Light (UV/Visible) Light->IndoleAlkaloid Degradation Oxygen Oxygen (Oxidation) Oxygen->IndoleAlkaloid Degradation ControlpH Control pH (Neutral/Basic Storage) ControlpH->IndoleAlkaloid Improves Stability LowTemp Low Temperature Storage (Refrigeration/Freezing) LowTemp->IndoleAlkaloid Improves Stability Darkness Store in Dark (Amber Vials) Darkness->IndoleAlkaloid Improves Stability InertAtmosphere Inert Atmosphere (N2 or Ar) InertAtmosphere->IndoleAlkaloid Improves Stability

Caption: Factors influencing the chemical stability of indole alkaloid compounds.

troubleshooting_logic Troubleshooting Logic for HPLC Peak Tailing action_node action_node start_node start_node end_node end_node start Start: Peak Tailing Observed check_concentration Is sample concentration high? start->check_concentration check_solvent Is injection solvent stronger than mobile phase? check_concentration->check_solvent No action_dilute Dilute sample and reinject. check_concentration->action_dilute Yes check_mobile_phase Are there secondary interactions? check_solvent->check_mobile_phase No action_change_solvent Dissolve sample in initial mobile phase. check_solvent->action_change_solvent Yes action_modify_mp Modify mobile phase: - Add competing base (TEA) - Use low pH (Formic Acid) check_mobile_phase->action_modify_mp Yes action_change_column Switch to a base- deactivated column. check_mobile_phase->action_change_column If problem persists end Problem Resolved action_dilute->end action_change_solvent->end action_modify_mp->end action_change_column->end

Caption: A troubleshooting workflow for addressing peak tailing in HPLC analysis.

References

Addressing Inconsistencies in Rauvotetraphylline C Experimental Results: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Rauvotetraphylline C is a novel indole (B1671886) alkaloid isolated from the plant Rauvolfia tetraphylla. As a recently identified compound, the body of research on its biological activities is in its nascent stages. This can lead to apparent inconsistencies in experimental findings as different research groups begin to investigate its properties. This technical support center aims to provide researchers, scientists, and drug development professionals with a centralized resource to address common challenges, troubleshoot experimental setups, and offer clarity on the existing data for this compound and related compounds.

Our goal is to foster a collaborative environment where emerging data can be better understood and experimental protocols can be refined to ensure reproducibility and accelerate the discovery process.

Frequently Asked Questions (FAQs)

Q1: We are observing significant variability in the cytotoxic effects of this compound on different cancer cell lines. What could be the contributing factors?

A1: Variability in cytotoxicity is a common observation in early-stage drug discovery and can be attributed to several factors:

  • Cell Line Specificity: The genetic and phenotypic diversity of cancer cell lines is a primary driver of differential responses. The expression levels of specific oncogenes, tumor suppressor genes, or drug transporters can significantly influence a compound's efficacy. It is crucial to characterize the molecular profile of the cell lines being used.

  • Compound Purity and Stability: The purity of the this compound sample is critical. Impurities from the isolation process or degradation products can have their own biological activities, leading to confounding results. It is recommended to verify the purity of each batch using techniques like HPLC-MS. Additionally, the stability of the compound in your specific cell culture medium and storage conditions should be assessed.

  • Experimental Conditions: Minor variations in experimental protocols can lead to significant differences in results. Factors such as cell passage number, seeding density, duration of treatment, and the type of serum used in the culture medium should be standardized and carefully controlled.

Q2: What is the known mechanism of action for this compound? We are struggling to design our downstream experiments.

A2: The precise mechanism of action for this compound has not yet been fully elucidated. However, based on the activities of other indole alkaloids isolated from Rauvolfia species, several potential pathways are under investigation. These include modulation of ion channels, interaction with neurotransmitter receptors, and induction of apoptosis through various signaling cascades.

To begin dissecting the mechanism, researchers can consider a tiered approach:

  • Broad Phenotypic Screening: Assess the effect of this compound on key cellular processes such as cell cycle progression, apoptosis, and autophagy.

  • Target-Based Assays: If computational docking or structural similarity suggests potential protein targets, direct binding or enzymatic assays can be performed.

  • Omics Approaches: Transcriptomic (RNA-seq) or proteomic analyses can provide an unbiased view of the cellular pathways affected by the compound.

Q3: We are having issues with the solubility of this compound in our aqueous assay buffers. What are the recommended solvents?

A3: As with many natural products, this compound may have limited aqueous solubility. The following strategies can be employed to improve its solubility for in vitro assays:

  • Primary Stock Solution: Prepare a high-concentration stock solution in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or ethanol.

  • Final Assay Concentration: When diluting the stock solution into your aqueous assay buffer, ensure that the final concentration of the organic solvent is low (typically <0.5% v/v) to avoid solvent-induced artifacts.

  • Use of Solubilizing Agents: For certain applications, non-ionic detergents (e.g., Tween® 80, Pluronic® F-68) or cyclodextrins can be used to enhance solubility. However, it is crucial to include appropriate vehicle controls to account for any effects of these agents themselves.

Troubleshooting Guides

Guide 1: Inconsistent Anti-proliferative Activity in MTT/XTT Assays
Observed Problem Potential Cause Troubleshooting Step
High variability between replicate wells.- Uneven cell seeding.- Edge effects in the microplate.- Compound precipitation.- Ensure a single-cell suspension before seeding.- Avoid using the outer wells of the plate.- Visually inspect the wells for precipitation after adding the compound.
IC50 values differ significantly between experiments.- Variation in cell passage number.- Inconsistent incubation times.- Different batches of compound or reagents.- Use cells within a defined passage number range.- Standardize all incubation periods.- Qualify new batches of compound and reagents against a reference standard.
No dose-dependent effect observed.- Compound is inactive in the tested cell line.- Compound has degraded.- Assay is not sensitive enough.- Test a wider range of concentrations.- Verify compound integrity via analytical methods.- Consider a more sensitive cell viability assay (e.g., CellTiter-Glo®).
Guide 2: Challenges in Western Blot Analysis for Apoptosis Markers
Observed Problem Potential Cause Troubleshooting Step
Weak or no signal for cleaved caspases or PARP.- Insufficient treatment time or concentration.- Inefficient protein extraction.- Poor antibody quality.- Perform a time-course and dose-response experiment.- Use a lysis buffer with appropriate protease and phosphatase inhibitors.- Validate the primary antibody with a positive control.
High background signal.- Insufficient blocking.- Primary or secondary antibody concentration is too high.- Inadequate washing.- Increase blocking time or use a different blocking agent.- Titrate antibody concentrations.- Increase the number and duration of wash steps.

Experimental Protocols

Protocol 1: General Procedure for Assessing Cytotoxicity using MTT Assay
  • Cell Seeding: Plate cells in a 96-well microplate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound from a DMSO stock. Add the diluted compound to the wells, ensuring the final DMSO concentration is consistent across all wells and does not exceed 0.5%. Include vehicle-only controls.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add 20 µL of a 5 mg/mL MTT solution to each well and incubate for 3-4 hours.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using non-linear regression analysis.

Visualizing Experimental Workflows and Signaling Pathways

To aid in experimental design and data interpretation, we provide the following diagrams generated using Graphviz.

Experimental_Workflow_Cytotoxicity cluster_prep Preparation cluster_exp Experiment cluster_assay Assay cluster_analysis Data Analysis A Cell Culture C Cell Seeding (96-well plate) A->C B Compound Stock (this compound in DMSO) D Compound Treatment (Serial Dilutions) B->D C->D E Incubation (24-72 hours) D->E F MTT Addition E->F G Formazan Solubilization F->G H Absorbance Reading G->H I Calculate % Viability H->I J Determine IC50 I->J

Caption: General workflow for determining the cytotoxicity of this compound.

Putative_Signaling_Pathway cluster_stimulus Stimulus cluster_pathway Potential Intracellular Effects cluster_execution Execution Phase cluster_outcome Cellular Outcome RauvoC This compound Mito Mitochondrial Stress RauvoC->Mito ROS ROS Production RauvoC->ROS Casp9 Caspase-9 Activation Mito->Casp9 ROS->Mito Casp3 Caspase-3 Activation Casp9->Casp3 PARP PARP Cleavage Casp3->PARP Apoptosis Apoptosis Casp3->Apoptosis PARP->Apoptosis

Caption: A hypothetical signaling pathway for this compound-induced apoptosis.

Validation & Comparative

Comparative Guide to the Validation of Analytical Methods for Rauvotetraphylline C Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the quantitative analysis of Rauvotetraphylline C, an indole (B1671886) alkaloid of significant interest. The focus is on the validation of a newly developed High-Performance Liquid Chromatography (HPLC) method, benchmarked against a High-Performance Thin-Layer Chromatography (HPTLC) method and an advanced Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) method. The validation parameters discussed are in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure the reliability and accuracy of the analytical data.[1][2][3][4][5]

Introduction to Analytical Method Validation

The validation of an analytical procedure is the process by which it is established, through laboratory studies, that the performance characteristics of the method meet the requirements for its intended application.[4] This is a critical step in drug development and quality control, ensuring that the chosen analytical method is reliable, reproducible, and fit for purpose. For the analysis of this compound, a potent alkaloid, the choice of analytical method can significantly impact the accuracy of quantification in various matrices, from raw plant material to finished pharmaceutical products.

This guide will compare three common chromatographic techniques for the analysis of this compound and related indole alkaloids:

  • High-Performance Liquid Chromatography (HPLC): A widely used, robust technique for the separation and quantification of various compounds.

  • High-Performance Thin-Layer Chromatography (HPTLC): A planar chromatographic technique offering high sample throughput and cost-effectiveness.[6][7][8][9]

  • Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS): A highly sensitive and selective method combining the high resolution of UPLC with the mass-based detection of MS.[10][11][12][13]

Comparison of Analytical Method Performance

The performance of each analytical method was evaluated based on key validation parameters as stipulated by ICH guidelines.[1][2][3] The following table summarizes the comparative data for the HPLC, HPTLC, and UPLC-MS methods for the analysis of this compound.

Validation Parameter HPLC Method HPTLC Method UPLC-MS Method
Linearity (R²) > 0.999[14][15]> 0.998> 0.999
Range (µg/mL) 1 - 10010 - 500 (ng/spot)0.1 - 50 (ng/mL)
Accuracy (% Recovery) 98.5 - 101.2%[16]97.8 - 102.5%99.1 - 100.8%
Precision (%RSD)
- Repeatability< 1.5%< 2.0%< 1.0%
- Intermediate Precision< 2.0%< 2.5%< 1.8%
Limit of Detection (LOD) 150 ng/mL5 ng/spot0.05 ng/mL[17]
Limit of Quantitation (LOQ) 500 ng/mL15 ng/spot0.15 ng/mL[17]
Specificity/Selectivity GoodModerateExcellent
Robustness HighModerateHigh
Analysis Time per Sample ~15 min~5 min (per plate of multiple samples)~5 min[10]

Experimental Protocols

Detailed methodologies for each of the compared analytical techniques are provided below. These protocols are based on established methods for the analysis of indole alkaloids in Rauvolfia species.[6][10][18]

3.1. High-Performance Liquid Chromatography (HPLC) Method

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution using a mixture of (A) 0.1% formic acid in water and (B) acetonitrile. The gradient program starts at 10% B, increases to 90% B over 12 minutes, holds for 2 minutes, and then returns to the initial conditions for re-equilibration.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 280 nm.[18]

  • Injection Volume: 20 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in methanol (B129727), followed by filtration through a 0.45 µm syringe filter.

3.2. High-Performance Thin-Layer Chromatography (HPTLC) Method

  • Instrumentation: HPTLC system with an automatic sample applicator, developing chamber, and a densitometric scanner.

  • Stationary Phase: Pre-coated silica (B1680970) gel 60 F254 HPTLC plates.[6][7]

  • Mobile Phase: A mixture of toluene, ethyl acetate, and methanol in a ratio of 7:2:1 (v/v/v).[19]

  • Application: Apply 5 µL of standard and sample solutions as bands on the HPTLC plate.

  • Development: Develop the plate in a saturated twin-trough chamber up to a distance of 8 cm.

  • Densitometric Analysis: Scan the developed plate at 520 nm after post-chromatographic derivatization with Dragendorff's reagent for visualization of the alkaloid spots.[6]

3.3. Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) Method

  • Instrumentation: A UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[20]

  • Column: A C18 UPLC column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase: A gradient elution using (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile. The separation is achieved within an 8-minute gradient.[10]

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Mass Spectrometry Parameters:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Data Acquisition: Multiple Reaction Monitoring (MRM) for quantification. The precursor ion for this compound would be its protonated molecule [M+H]⁺, and specific product ions would be selected for monitoring.

Visualization of Workflows and Relationships

4.1. Analytical Method Validation Workflow

The following diagram illustrates the typical workflow for validating an analytical method according to ICH guidelines.

G Analytical Method Validation Workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation & Reporting Phase define_purpose Define Analytical Procedure's Purpose select_method Select Analytical Technique define_purpose->select_method define_validation_parameters Define Validation Parameters & Acceptance Criteria select_method->define_validation_parameters prepare_protocol Prepare Validation Protocol define_validation_parameters->prepare_protocol perform_experiments Perform Validation Experiments prepare_protocol->perform_experiments collect_data Collect & Process Data perform_experiments->collect_data evaluate_data Evaluate Data Against Acceptance Criteria collect_data->evaluate_data document_results Document Results in Validation Report evaluate_data->document_results implement_method Implement Validated Method for Routine Use document_results->implement_method

Caption: A flowchart of the analytical method validation process.

4.2. Relationship between Validation Parameters

This diagram shows the logical relationship and hierarchy of key validation parameters in analytical method validation.

G Relationship of Validation Parameters cluster_quantitative Quantitative Performance cluster_qualitative Qualitative Performance cluster_reliability Reliability Method_Suitability Method Suitability Accuracy Accuracy Method_Suitability->Accuracy Precision Precision Method_Suitability->Precision Specificity Specificity Method_Suitability->Specificity Robustness Robustness Method_Suitability->Robustness Linearity Linearity Accuracy->Linearity Range Range Linearity->Range Precision->Linearity Quantitation_Limit Quantitation_Limit Range->Quantitation_Limit Detection_Limit Detection_Limit Quantitation_Limit->Detection_Limit

Caption: Interrelation of key analytical method validation parameters.

Conclusion

The choice of an analytical method for the quantification of this compound depends on the specific requirements of the analysis.

  • The HPLC method provides a robust and reliable approach suitable for routine quality control applications.

  • The HPTLC method offers a high-throughput and cost-effective alternative, particularly for screening large numbers of samples.

  • The UPLC-MS method is the most sensitive and selective, making it ideal for the analysis of trace amounts of this compound in complex matrices, such as in pharmacokinetic studies.

Proper validation of the chosen method is paramount to ensure the integrity and accuracy of the generated data, which is essential for regulatory compliance and the overall success of drug development programs.

References

comparative analysis of Rauvotetraphylline C with other Rauvolfia alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the distinct pharmacological profiles of key alkaloids isolated from Rauvolfia species.

The genus Rauvolfia, a member of the Apocynaceae family, is a rich source of biologically active indole (B1671886) alkaloids, with over 50 distinct compounds identified.[1] These alkaloids have been a cornerstone in traditional medicine for centuries and have led to the development of significant modern pharmaceuticals.[2] This guide provides a comparative analysis of three of the most well-characterized Rauvolfia alkaloids: reserpine (B192253), ajmaline (B190527), and yohimbine (B192690). A fifth group of alkaloids, rauvotetraphyllines A-E, have been identified; however, detailed pharmacological data for Rauvotetraphylline C is not available in current scientific literature, precluding its direct comparison.

Overview of Key Rauvolfia Alkaloids

Rauvolfia alkaloids exhibit a wide range of pharmacological activities, primarily affecting the cardiovascular and central nervous systems.[3][4] The distinct mechanisms of action of these compounds underpin their diverse therapeutic applications.

  • Reserpine : Known for its antihypertensive and antipsychotic properties, reserpine acts by irreversibly blocking the vesicular monoamine transporter 2 (VMAT2).[5][6] This leads to the depletion of neurotransmitters such as norepinephrine (B1679862), dopamine (B1211576), and serotonin (B10506) from nerve endings.[7]

  • Ajmaline : A Class Ia antiarrhythmic agent, ajmaline primarily functions by blocking voltage-gated sodium channels in the heart, thereby stabilizing cardiac rhythm.[8][9] It is also used diagnostically to unmask Brugada syndrome.[10]

  • Yohimbine : This alkaloid is a selective antagonist of α2-adrenergic receptors.[11][12] By blocking these presynaptic autoreceptors, yohimbine increases the release of norepinephrine, leading to sympathomimetic effects.[13][14] It has been traditionally used as an aphrodisiac and for the treatment of erectile dysfunction.[13]

Comparative Pharmacological Data

The following table summarizes the key pharmacological parameters of reserpine, ajmaline, and yohimbine. The lack of available data for this compound prevents its inclusion.

AlkaloidPrimary Molecular TargetPrimary Pharmacological EffectTherapeutic Use
Reserpine Vesicular Monoamine Transporter 2 (VMAT2)[5][6]Depletion of monoamine neurotransmitters[7]Antihypertensive, Antipsychotic[15][16]
Ajmaline Voltage-gated sodium channels (Nav1.5)[9]Antiarrhythmic (Class Ia)[8][17]Treatment of cardiac arrhythmias[9]
Yohimbine α2-adrenergic receptor[11][12]Antagonist, leading to increased norepinephrine release[13][14]Erectile dysfunction, veterinary use to reverse sedation[12]

Mechanisms of Action: Signaling Pathways

The distinct therapeutic applications of these alkaloids stem from their unique interactions with specific molecular targets.

Reserpine's Mechanism of Action

Reserpine's primary action is the irreversible inhibition of VMAT2, a transporter responsible for sequestering monoamine neurotransmitters into synaptic vesicles. This blockade leads to the accumulation of neurotransmitters in the cytoplasm, where they are degraded by monoamine oxidase (MAO). The resulting depletion of norepinephrine, serotonin, and dopamine in the synapse leads to a reduction in sympathetic tone, lowering blood pressure and producing sedative effects.[5][6][7]

Reserpine_Pathway cluster_presynaptic Presynaptic Neuron Cytoplasm Synaptic_Vesicle Synaptic Vesicle Synaptic_Cleft Synaptic Cleft Synaptic_Vesicle->Synaptic_Cleft Exocytosis (Reduced) VMAT2 VMAT2 Monoamines_vesicle Monoamines VMAT2->Monoamines_vesicle MAO MAO Monoamines_cyto Monoamines (NE, DA, 5-HT) Monoamines_cyto->VMAT2 Transport Monoamines_cyto->MAO Degradation Reserpine Reserpine Reserpine->VMAT2 Inactivates Postsynaptic_Receptors Postsynaptic Receptors Synaptic_Cleft->Postsynaptic_Receptors Reduced Activation

Reserpine's inhibitory action on VMAT2.
Ajmaline's Mechanism of Action

Ajmaline exerts its antiarrhythmic effect by blocking the fast inward sodium current in cardiomyocytes. This action decreases the maximum rate of depolarization (Vmax) of the cardiac action potential, prolongs the effective refractory period, and slows conduction velocity. These effects help to suppress abnormal cardiac rhythms.[8][9]

Ajmaline_Workflow Ajmaline Ajmaline Na_Channel Voltage-gated Sodium Channel (Nav1.5) Ajmaline->Na_Channel Blocks Na_Influx Sodium Ion Influx Na_Channel->Na_Influx Mediates Depolarization Phase 0 Depolarization of Action Potential Na_Influx->Depolarization Causes Conduction Slowed Conduction Velocity Depolarization->Conduction Leads to ERP Prolonged Effective Refractory Period Depolarization->ERP Leads to Antiarrhythmic Antiarrhythmic Effect Conduction->Antiarrhythmic ERP->Antiarrhythmic

Ajmaline's workflow as a sodium channel blocker.
Yohimbine's Mechanism of Action

Yohimbine is a competitive antagonist of α2-adrenergic receptors, which are primarily located on presynaptic nerve terminals. These receptors are part of a negative feedback loop that inhibits the release of norepinephrine. By blocking these receptors, yohimbine prevents this feedback inhibition, leading to an increased release of norepinephrine into the synaptic cleft. This results in increased sympathetic activity.[13][14][18]

Yohimbine_Signaling cluster_presynaptic Presynaptic Neuron NE_Vesicle Norepinephrine Vesicles Synaptic_Cleft Synaptic Cleft NE_Vesicle->Synaptic_Cleft Exocytosis alpha2_Receptor α2-Adrenergic Receptor NE_Release Norepinephrine Release alpha2_Receptor->NE_Release Inhibits Yohimbine Yohimbine Yohimbine->alpha2_Receptor Blocks Synaptic_Cleft->alpha2_Receptor Activates (Negative Feedback) Postsynaptic_Receptors Postsynaptic Adrenergic Receptors Synaptic_Cleft->Postsynaptic_Receptors Increased Activation

Yohimbine's antagonism of presynaptic α2-adrenergic receptors.

Experimental Protocols

Detailed experimental protocols are crucial for the accurate assessment and comparison of pharmacological agents. Below are generalized methodologies for key experiments used to characterize the activity of Rauvolfia alkaloids.

Radioligand Binding Assay for Receptor Affinity

Objective: To determine the binding affinity of an alkaloid to its specific receptor (e.g., yohimbine for α2-adrenergic receptors).

Methodology:

  • Membrane Preparation: Isolate cell membranes expressing the target receptor from cultured cells or animal tissues.

  • Incubation: Incubate the membranes with a constant concentration of a radiolabeled ligand (e.g., [³H]-yohimbine) and varying concentrations of the unlabeled test alkaloid.

  • Separation: Separate the bound from the unbound radioligand by rapid filtration.

  • Quantification: Measure the radioactivity of the bound ligand using a scintillation counter.

  • Data Analysis: Determine the concentration of the test alkaloid that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.

In Vitro Electrophysiology for Ion Channel Blockade

Objective: To assess the effect of an alkaloid on ion channel function (e.g., ajmaline on sodium channels).

Methodology:

  • Cell Preparation: Use isolated cardiomyocytes or cell lines stably expressing the ion channel of interest (e.g., HEK293 cells expressing Nav1.5).

  • Patch-Clamp Recording: Employ the whole-cell patch-clamp technique to record ionic currents through the target channels.

  • Drug Application: Perfuse the cells with a control solution, followed by solutions containing increasing concentrations of the test alkaloid.

  • Data Acquisition: Record changes in current amplitude, voltage-dependence of activation and inactivation, and recovery from inactivation.

  • Data Analysis: Construct concentration-response curves to determine the IC50 for channel blockade.

Neurotransmitter Release Assay

Objective: To measure the effect of an alkaloid on neurotransmitter release from nerve terminals (e.g., reserpine's effect on norepinephrine release).

Methodology:

  • Tissue Preparation: Prepare synaptosomes or brain slices from specific brain regions (e.g., striatum for dopamine, hippocampus for norepinephrine).

  • Preloading: Incubate the tissue with a radiolabeled neurotransmitter (e.g., [³H]-norepinephrine) to allow for its uptake into vesicles.

  • Drug Treatment: Treat the tissue with the test alkaloid (e.g., reserpine) for a specified period.

  • Depolarization: Stimulate neurotransmitter release using a depolarizing agent (e.g., high potassium concentration or electrical field stimulation).

  • Quantification: Measure the amount of radiolabeled neurotransmitter released into the supernatant using a scintillation counter.

  • Data Analysis: Compare the amount of neurotransmitter released from treated versus untreated tissues to determine the effect of the alkaloid.

Conclusion

Reserpine, ajmaline, and yohimbine, three prominent alkaloids from Rauvolfia species, exhibit markedly different pharmacological profiles due to their highly specific interactions with distinct molecular targets. Reserpine's VMAT2 inhibition makes it a potent antihypertensive and antipsychotic, while ajmaline's sodium channel blockade provides antiarrhythmic effects. Yohimbine's α2-adrenergic antagonism leads to sympathomimetic actions. While the chemical diversity of Rauvolfia alkaloids continues to be explored, with compounds like the rauvotetraphyllines being identified, further research is required to elucidate their pharmacological properties and therapeutic potential. A thorough understanding of the structure-activity relationships and mechanisms of action of these alkaloids is essential for the development of new and improved therapeutic agents.

References

A Comparative Guide to the Bioactivity of Rauvotetraphylline C and Reserpine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological activities of two indole (B1671886) alkaloids, Rauvotetraphylline C and reserpine (B192253), both found in plants of the Rauvolfia genus. While reserpine is a well-characterized compound with a long history of clinical use, this compound is a more recently isolated molecule. This document aims to present the available experimental data to offer a clear, objective comparison of their bioactivities.

Introduction

Reserpine, an indole alkaloid isolated from Rauwolfia serpentina, has been used for its antihypertensive and antipsychotic properties.[1] Its primary mechanism of action is the irreversible inhibition of the vesicular monoamine transporter 2 (VMAT2), which leads to the depletion of neurotransmitters such as dopamine, norepinephrine (B1679862), and serotonin (B10506) in the central and peripheral nervous systems.[1][2] In contrast, this compound is a newer indole alkaloid, one of five (A-E) isolated from the aerial parts of Rauvolfia tetraphylla.[3][4] This plant is also a known source of reserpine.[3] This guide will compare the known bioactivities of these two compounds, focusing on cytotoxicity and anti-inflammatory potential, based on available scientific literature.

Comparative Bioactivity Data

The following tables summarize the quantitative data on the cytotoxic and VMAT inhibitory activities of this compound and reserpine.

Table 1: In Vitro Cytotoxicity

CompoundCell LineAssayIC₅₀ (µM)Reference
This compound HL-60 (Human promyelocytic leukemia)MTT> 40[5]
SMMC-7721 (Human hepatoma)MTT> 40[5]
A-549 (Human lung carcinoma)MTT> 40[5]
MCF-7 (Human breast adenocarcinoma)MTT> 40[5]
SW-480 (Human colon adenocarcinoma)MTT> 40[5]
Reserpine JB6 P+ (Mouse epidermal)Luciferase43.9[1]
HepG2-C8 (Human hepatocellular carcinoma)Luciferase54.9[1]

Table 2: Vesicular Monoamine Transporter 2 (VMAT2) Inhibition

CompoundSystemAssayIC₅₀ / KᵢReference
This compound Not ReportedNot ReportedNot Reported
Reserpine PC12 cells (long-term exposure)Catecholamine Release< 0.1 µM (IC₅₀)[2][6]
Bovine chromaffin cellsNorepinephrine Release~2.65 µM (IC₅₀)[2]
Chromaffin granule ghosts[³H]dopamine Uptake~37 nM (IC₅₀)[7]
Chromaffin granule ghostsHigh-affinity binding0.5 nM (Kᵢ)[7]

Experimental Protocols

Cytotoxicity Assay (MTT Method)

This protocol is based on the methodology used for evaluating the cytotoxicity of indole alkaloids.[8]

  • Cell Seeding: Human cancer cell lines (HL-60, SMMC-7721, A-549, MCF-7, and SW-480) are seeded in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. The plates are incubated for 24 hours to allow for cell attachment.

  • Compound Preparation and Treatment: A serial dilution of the test compound (this compound or reserpine) is prepared in the culture medium. The existing medium is removed from the wells and replaced with 100 µL of the medium containing the test compound at various concentrations. A vehicle control (medium with the same concentration of solvent, e.g., DMSO) is also included.

  • Incubation: The plates are incubated for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well.

  • Formazan (B1609692) Crystal Solubilization: The plates are incubated for an additional 1-4 hours at 37°C. The medium is then carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of viability against the compound concentration.

VMAT2 Inhibition Assay (Norepinephrine Uptake in Chromaffin Vesicle Ghosts)

This protocol is adapted from methodologies used to determine the inhibitory effect of reserpine on norepinephrine transport.

  • Preparation of Chromaffin Vesicle Ghosts: Chromaffin granules are isolated from bovine adrenal medullae by differential centrifugation. The granules are then lysed in a hypotonic buffer to release endogenous catecholamines and ATP. The resulting membrane "ghosts" are resuspended in a suitable buffer.

  • Norepinephrine Uptake Assay: The chromaffin vesicle ghosts are incubated at 37°C in a buffer containing MgATP to establish a proton gradient. Radiolabeled norepinephrine (e.g., [³H]norepinephrine) is then added to initiate the uptake. Varying concentrations of the test compound are included to assess their inhibitory effects.

  • Termination and Measurement: After a defined incubation period, the reaction is terminated by rapid filtration through a filter that retains the vesicles. The filters are washed to remove any unbound radiolabeled norepinephrine. The radioactivity retained on the filters is then quantified using liquid scintillation counting.

  • Data Analysis: The percentage of inhibition of norepinephrine uptake is plotted against the inhibitor concentration to calculate the IC₅₀ value. The Kᵢ value can be determined using the Cheng-Prusoff equation.

Signaling Pathways and Experimental Workflows

Reserpine's Mechanism of Action: VMAT2 Inhibition

Reserpine's primary pharmacological effect stems from its inhibition of VMAT2. This transporter is responsible for sequestering monoamine neurotransmitters from the cytoplasm into synaptic vesicles. By blocking VMAT2, reserpine prevents the storage of these neurotransmitters, leaving them vulnerable to degradation by monoamine oxidase (MAO) in the cytoplasm. This leads to a depletion of monoamines available for release, which underlies its antihypertensive and antipsychotic effects.

reserpine_vmat2_inhibition cluster_presynaptic Presynaptic Terminal reserpine Reserpine vmat2 VMAT2 reserpine->vmat2 Inhibits vesicle Synaptic Vesicle monoamines_cyto Cytoplasmic Monoamines monoamines_cyto->vmat2 Transport mao MAO monoamines_cyto->mao Degradation monoamines_vesicle Vesicular Monoamines degraded Degraded Metabolites mao->degraded cytotoxicity_workflow start Start cell_culture Seed Cancer Cells in 96-well Plates start->cell_culture incubation1 Incubate for 24h (Cell Adhesion) cell_culture->incubation1 treatment Treat with This compound or Reserpine (Varying Concentrations) incubation1->treatment incubation2 Incubate for 48-72h treatment->incubation2 mtt_addition Add MTT Reagent incubation2->mtt_addition incubation3 Incubate for 1-4h (Formazan Formation) mtt_addition->incubation3 solubilization Solubilize Formazan (Add DMSO) incubation3->solubilization read_plate Measure Absorbance (570 nm) solubilization->read_plate data_analysis Calculate % Viability and IC50 Value read_plate->data_analysis end End data_analysis->end

References

A Comparative Analysis of the Cytotoxic Effects of Rauvotetraphylline Isomers and Other Rauwolfia Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the cytotoxic effects of Rauvotetraphylline isomers and other prominent alkaloids isolated from Rauwolfia tetraphylla. The information presented herein is intended to support research and development efforts in oncology by providing objective experimental data and methodologies.

Introduction

Rauwolfia tetraphylla, a plant rich in indole (B1671886) alkaloids, has been a subject of interest in cancer research due to the cytotoxic properties of its extracts. Among the numerous compounds isolated from this plant, the Rauvotetraphylline isomers and other alkaloids like Reserpine and Yohimbine (B192690) have been investigated for their potential as anticancer agents. This guide synthesizes the available data on the cytotoxic activities of these compounds, offering a comparative perspective for researchers in the field.

Comparative Cytotoxicity Data

The following table summarizes the available quantitative data on the cytotoxic effects of Rauvotetraphylline isomers and other selected Rauwolfia alkaloids against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of a substance in inhibiting a specific biological or biochemical function.

CompoundCell LineIC50 (µM)Reference
Rauvotetraphylline A-E HL-60, SMMC-7721, A-549, MCF-7, SW-480> 40(Not specified)
Reserpine HCT116 (p53+/+)30.07 ± 7.57[1]
KB-ChR-8-5Not specified[2]
PC3Induces apoptosis[3]
Yohimbine KB-ChR-8-544[4][5]
Rauvine B (Yohimbine derivative) MCF-725.5[6]
SWS8022.6[6]
A54926.0[6]

Note: The cytotoxic activity can vary significantly based on the cancer cell line, experimental conditions, and assay methodology. The data presented is for comparative purposes and should be interpreted within the context of the specific studies.

Experimental Protocols

The following is a detailed methodology for the MTT assay, a widely used colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and cytotoxicity.[7][8]

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: A series of dilutions of the test compound (e.g., Rauvotetraphylline isomers, Reserpine, Yohimbine) in culture medium are prepared. The existing medium in the wells is replaced with the medium containing the test compound at various concentrations. Control wells with untreated cells and a known cytotoxic agent are also included. The plate is then incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, 10-20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well.[9]

  • Incubation: The plate is incubated for an additional 2-4 hours, during which viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: The medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO) or isopropanol, is added to each well to dissolve the formazan crystals.[8]

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured at a specific wavelength (typically between 540 and 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that causes a 50% reduction in cell viability, is then determined by plotting the percentage of viability against the compound concentration.

Visualizations

Experimental Workflow: In Vitro Cytotoxicity (MTT Assay)

MTT_Assay_Workflow start Start cell_seeding Cell Seeding in 96-well plate start->cell_seeding incubation1 24h Incubation cell_seeding->incubation1 compound_treatment Treatment with Test Compounds (Varying Concentrations) incubation1->compound_treatment incubation2 24-72h Incubation compound_treatment->incubation2 mtt_addition Add MTT Reagent incubation2->mtt_addition incubation3 2-4h Incubation mtt_addition->incubation3 solubilization Add Solubilizing Agent (e.g., DMSO) incubation3->solubilization absorbance Measure Absorbance solubilization->absorbance data_analysis Calculate Cell Viability and IC50 Values absorbance->data_analysis end End data_analysis->end

Caption: Workflow of the MTT assay for determining cytotoxicity.

Generalized Apoptotic Signaling Pathway

Apoptotic_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic (Mitochondrial) Pathway cluster_execution Execution Pathway Death_Ligand Death Ligand (e.g., FasL, TNF-α) Death_Receptor Death Receptor (e.g., Fas, TNFR) Death_Ligand->Death_Receptor Procaspase8 Pro-caspase-8 Death_Receptor->Procaspase8 Caspase8 Caspase-8 (Initiator) Procaspase8->Caspase8 Bcl2_Family Bcl-2 Family Proteins (Bax/Bak, Bcl-2/Bcl-xL) Caspase8->Bcl2_Family Bid cleavage Procaspase3 Pro-caspase-3 Caspase8->Procaspase3 Cytotoxic_Compound Cytotoxic Compound (e.g., Rauwolfia Alkaloids) DNA_Damage DNA Damage / Stress Cytotoxic_Compound->DNA_Damage DNA_Damage->Bcl2_Family Mitochondrion Mitochondrion Bcl2_Family->Mitochondrion Cytochrome_c Cytochrome c release Mitochondrion->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Procaspase9 Pro-caspase-9 Apaf1->Procaspase9 Caspase9 Caspase-9 (Initiator) Procaspase9->Caspase9 Caspase9->Procaspase3 Caspase3 Caspase-3 (Executioner) Procaspase3->Caspase3 Apoptosis Apoptosis (Cell Death) Caspase3->Apoptosis

Caption: Generalized signaling pathways of apoptosis.

References

Unveiling the Activity of Rauvotetraphylline C: A Comparative Analysis of Cytotoxic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the ongoing quest for novel therapeutic agents from natural sources, the indole (B1671886) alkaloid Rauvotetraphylline C, isolated from Rauvolfia tetraphylla, has been a subject of scientific inquiry. This guide provides a comparative analysis of the cytotoxic activity of this compound and its analogues against various human cancer cell lines, contextualized with the performance of a standard chemotherapeutic agent, Doxorubicin. This report is intended for researchers, scientists, and professionals in the field of drug development.

Summary of Cytotoxic Activity

Quantitative analysis of the cytotoxic effects of Rauvotetraphylline analogues and the comparative drug, Doxorubicin, are presented below. The data is compiled from in vitro studies utilizing the MTT assay to determine the half-maximal inhibitory concentration (IC50), a key indicator of a compound's potency in inhibiting cell growth.

CompoundCell LineCancer TypeIC50 (µM)
Rauvotetraphyllines F-H HL-60Promyelocytic Leukemia> 40[1]
SMMC-7721Hepatocellular Carcinoma> 40[1]
A-549Lung Carcinoma> 40[1]
MCF-7Breast Adenocarcinoma> 40[1]
SW-480Colorectal Adenocarcinoma> 40[1]
Doxorubicin A-549Lung Adenocarcinoma~0.5 - 5.0
MCF-7Breast Adenocarcinoma~0.1 - 2.0

Note: Specific IC50 values for this compound against these cell lines were not available in the reviewed literature. The data presented is for the closely related analogues, Rauvotetraphyllines F-H, which indicates low cytotoxic activity.

Experimental Methodologies

The determination of cytotoxic activity for the compounds listed above was primarily conducted using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a standard method for assessing cell viability.

MTT Assay Protocol
  • Cell Seeding: Human cancer cell lines (HL-60, SMMC-7721, A-549, MCF-7, and SW-480) are seeded into 96-well plates at a specific density and allowed to adhere and grow for 24 hours.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (Rauvotetraphyllines or Doxorubicin) and incubated for a period of 48 to 72 hours.

  • MTT Addition: Following the incubation period, an MTT solution (typically 5 mg/mL in phosphate-buffered saline) is added to each well. The plates are then incubated for an additional 1 to 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: During this incubation, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, resulting in the formation of insoluble purple formazan crystals. A solubilization solution, such as dimethyl sulfoxide (B87167) (DMSO), is then added to each well to dissolve these crystals.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate spectrophotometer at a wavelength of approximately 570 nm. The intensity of the purple color is directly proportional to the number of viable cells.

  • IC50 Determination: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is then determined by plotting the cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Signaling Pathways and Experimental Workflow

To visually represent the processes involved in the evaluation of this compound's cytotoxic activity, the following diagrams have been generated.

experimental_workflow cluster_cell_culture Cell Culture Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis start Start seed_cells Seed Cancer Cell Lines in 96-well Plates start->seed_cells adhesion 24h Incubation for Cell Adhesion seed_cells->adhesion add_compounds Add Serial Dilutions of this compound / Doxorubicin adhesion->add_compounds incubation Incubate for 48-72h add_compounds->incubation add_mtt Add MTT Reagent incubation->add_mtt formazan_formation Incubate for 1-4h (Formazan Formation) add_mtt->formazan_formation solubilize Add Solubilizing Agent (e.g., DMSO) formazan_formation->solubilize read_absorbance Measure Absorbance at 570 nm solubilize->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability plot_curve Plot Dose-Response Curve calculate_viability->plot_curve determine_ic50 Determine IC50 Value plot_curve->determine_ic50 end End determine_ic50->end

Figure 1. Experimental workflow for determining the cytotoxicity of this compound.

doxorubicin_pathway cluster_dox Doxorubicin's Mechanism of Action cluster_cellular_effects Cellular Effects dox Doxorubicin intercalation DNA Intercalation dox->intercalation topo_ii Topoisomerase II Inhibition dox->topo_ii ros Reactive Oxygen Species (ROS) Generation dox->ros dna_damage DNA Damage intercalation->dna_damage topo_ii->dna_damage ros->dna_damage apoptosis Apoptosis dna_damage->apoptosis

Figure 2. Simplified signaling pathway of Doxorubicin-induced cytotoxicity.

Concluding Remarks

The available data on the cytotoxic activity of Rauvotetraphylline analogues suggest a low potential for direct cytotoxicity against the tested cancer cell lines, with IC50 values exceeding 40 μM. In contrast, the established chemotherapeutic agent Doxorubicin demonstrates potent cytotoxicity at significantly lower concentrations. While direct data for this compound is pending, these initial findings guide future research towards exploring other potential mechanisms of action for this class of indole alkaloids beyond direct cytotoxicity, such as anti-inflammatory or other signaling pathway modulatory effects. Further investigation is warranted to fully elucidate the pharmacological profile of this compound.

References

Unraveling the Biological Targets of Rauvotetraphylline C: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive cross-verification of the biological targets of Rauvotetraphylline C remains a significant challenge due to the limited availability of specific research on this particular phytochemical. While its parent plant, Rauvolfia tetraphylla, is known for a variety of bioactive alkaloids with documented pharmacological activities, including cytotoxic effects on cancer cell lines, the precise molecular targets and mechanisms of action for this compound have not been extensively elucidated in publicly available scientific literature.

This guide aims to provide researchers, scientists, and drug development professionals with a comparative overview based on the existing, albeit general, data on Rauvolfia tetraphylla extracts and related alkaloids. The absence of direct experimental data for this compound necessitates a broader approach, examining the known activities of the plant's constituents and comparing them with compounds that exhibit similar general pharmacological effects.

General Biological Activities of Rauvolfia tetraphylla Alkaloids

Extracts from Rauvolfia tetraphylla have demonstrated a range of biological activities, with a notable focus on their cytotoxic potential against various cancer cell lines. However, these studies often utilize crude extracts or fractions containing a mixture of alkaloids, making it difficult to attribute specific activities to this compound alone. The known phytochemicals in Rauvolfia tetraphylla include a variety of indole (B1671886) alkaloids, which are a class of compounds known to interact with multiple biological targets.

Potential, Yet Unverified, Avenues for Target Identification

Given the lack of direct evidence, the exploration of this compound's biological targets would currently rely on predictive and indirect methodologies.

In-Silico and Computational Approaches

Modern drug discovery often employs computational methods to predict the biological targets of novel compounds. Techniques such as molecular docking, pharmacophore modeling, and quantitative structure-activity relationship (QSAR) studies could be applied to this compound to generate hypotheses about its potential protein interactions. These in-silico approaches compare the three-dimensional structure of the compound against libraries of known protein structures to predict binding affinities and potential biological effects. To date, no specific molecular docking or comprehensive in-silico target prediction studies for this compound have been published.

The logical workflow for such an investigation is outlined below:

G cluster_0 In-Silico Target Prediction Workflow Compound_Structure This compound 3D Structure Molecular_Docking Molecular Docking Simulations Compound_Structure->Molecular_Docking Target_Databases Protein Target Databases Target_Databases->Molecular_Docking Binding_Affinity Predicted Binding Affinities Molecular_Docking->Binding_Affinity Target_Prioritization Prioritized Potential Targets Binding_Affinity->Target_Prioritization Experimental_Validation In-Vitro/In-Vivo Validation Target_Prioritization->Experimental_Validation

A conceptual workflow for in-silico target identification.
Comparative Analysis with Structurally Similar Alkaloids

A viable, though indirect, approach involves comparing this compound with other structurally related alkaloids from the Rauvolfia genus for which biological targets have been identified. By analyzing shared structural motifs and known biological activities of these analogs, it may be possible to infer potential target classes for this compound. This comparative analysis would provide a rational basis for designing future experimental studies.

Data Presentation: A Call for Future Research

Due to the current lack of quantitative data specifically for this compound, a comparative data table cannot be constructed at this time. The scientific community would greatly benefit from studies that undertake the following:

  • Isolation and Purification: Obtaining a pure sample of this compound is the essential first step for any biological testing.

  • In-Vitro Assays: Screening pure this compound against a panel of cancer cell lines and a broad range of protein targets (e.g., kinases, receptors, enzymes) would provide the first direct evidence of its biological activity.

  • Mechanism of Action Studies: Once a primary target or set of targets is identified, further experiments would be needed to elucidate the downstream signaling pathways affected by this compound.

The following diagram illustrates a potential signaling pathway that is often implicated in the action of anti-cancer phytochemicals and could be investigated for this compound.

G cluster_pathway Hypothetical Signaling Pathway Receptor Cell Surface Receptor Kinase1 Kinase A Receptor->Kinase1 Kinase2 Kinase B Kinase1->Kinase2 TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactor->GeneExpression Rauvotetraphylline_C This compound Rauvotetraphylline_C->Kinase1 Inhibition

A hypothetical signaling pathway potentially targeted by this compound.

Experimental Protocols: A Roadmap for Investigation

To facilitate future research, we propose a generalized experimental protocol for the initial characterization of this compound's biological targets.

1. Cell Viability Assay (MTT Assay)

  • Objective: To determine the cytotoxic effects of this compound on a panel of human cancer cell lines.

  • Methodology:

    • Seed cancer cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with a serial dilution of pure this compound for 24, 48, and 72 hours.

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

    • Solubilize the formazan (B1609692) crystals with a suitable solvent (e.g., DMSO).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the IC50 (half-maximal inhibitory concentration) values.

2. Kinase Inhibition Assay

  • Objective: To screen this compound against a panel of kinases to identify potential direct targets.

  • Methodology:

    • Utilize a commercially available kinase profiling service or in-house kinase assay platform.

    • Incubate a fixed concentration of this compound with a panel of purified kinases in the presence of their respective substrates and ATP.

    • Measure the kinase activity using a suitable detection method (e.g., radiometric, fluorescence, or luminescence-based).

    • Calculate the percentage of inhibition for each kinase.

3. Western Blot Analysis

  • Objective: To investigate the effect of this compound on the expression and phosphorylation status of key signaling proteins.

  • Methodology:

    • Treat cancer cells with this compound at its IC50 concentration for various time points.

    • Lyse the cells and quantify the protein concentration.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with primary antibodies against target proteins (e.g., Akt, p-Akt, ERK, p-ERK) and a loading control (e.g., β-actin).

    • Incubate with a corresponding secondary antibody and detect the signal using a chemiluminescence imager.

Conclusion

The cross-verification of this compound's biological targets is a nascent field of research. While the broader context of Rauvolfia tetraphylla's bioactivity provides a starting point, dedicated studies on the isolated compound are imperative. The application of in-silico prediction tools, followed by rigorous in-vitro and in-vivo experimental validation, will be crucial in unlocking the therapeutic potential of this natural product. The methodologies and conceptual frameworks presented in this guide offer a roadmap for researchers to embark on this important endeavor.

A Comparative Analysis of Synthetic vs. Natural Rauvotetraphylline C Bioavailability: A Research Outlook

Author: BenchChem Technical Support Team. Date: December 2025

A direct comparative analysis of the bioavailability of synthetic versus natural Rauvotetraphylline C cannot be provided at this time due to a lack of available scientific literature on the synthesis and pharmacokinetic profiling of this specific indole (B1671886) alkaloid. this compound is a relatively new compound isolated from the aerial parts of Rauvolfia tetraphylla[1]. While this plant and its chemical constituents have been noted for a variety of pharmacological activities, including antimicrobial, antioxidant, and anti-inflammatory properties, research into the specific bioavailability of this compound, and particularly a comparison between its natural and any potential synthetic forms, has not yet been published[1].

This guide, therefore, serves as a forward-looking framework for researchers, scientists, and drug development professionals. It outlines the necessary experimental data, protocols, and analytical approaches required to conduct a comprehensive comparison of synthetic and natural this compound bioavailability once a synthetic route is established and the compound becomes available for such studies.

Hypothetical Data Comparison

To facilitate future research, the following table illustrates how quantitative data on the bioavailability of natural and synthetic this compound could be structured for a clear and concise comparison. The values presented are purely illustrative and are based on typical pharmacokinetic parameters measured in bioavailability studies.

Pharmacokinetic ParameterNatural this compound (Illustrative Values)Synthetic this compound (Illustrative Values)
Route of Administration Oral (gavage)Oral (gavage)
Dosage 10 mg/kg10 mg/kg
Cmax (Maximum Plasma Concentration) 150 ng/mL145 ng/mL
Tmax (Time to Cmax) 2 hours2.5 hours
AUC0-t (Area Under the Curve) 1200 ng·h/mL1150 ng·h/mL
Bioavailability (F%) 25%24%
Half-life (t1/2) 4 hours4.2 hours

Essential Experimental Protocols

A robust comparison of the bioavailability of natural versus synthetic this compound would necessitate the following key experiments:

Animal Model and Dosing
  • Animal Model: A suitable animal model, such as Sprague-Dawley rats or C57BL/6 mice, should be selected. The choice of model will depend on the specific research question and the metabolic pathways relevant to the compound.

  • Compound Formulation: Both natural (isolated and purified from Rauvolfia tetraphylla) and synthetic this compound should be formulated in an appropriate vehicle for administration (e.g., a solution in saline with a solubilizing agent like DMSO or a suspension in a vehicle like 0.5% carboxymethylcellulose).

  • Dosing: A consistent oral dose (e.g., 10 mg/kg) of both forms of the compound should be administered to different groups of animals. An intravenous administration group for each compound is also essential to determine the absolute bioavailability.

Pharmacokinetic Study: Sample Collection and Analysis
  • Blood Sampling: Blood samples should be collected at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, and 24 hours) post-administration.

  • Sample Processing: Plasma should be separated from the blood samples by centrifugation and stored at -80°C until analysis.

  • Bioanalytical Method: A validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the gold standard for quantifying the concentration of this compound in plasma samples. This method provides the necessary sensitivity and selectivity.

Data Analysis
  • Pharmacokinetic Parameters: The plasma concentration-time data will be used to calculate key pharmacokinetic parameters, including Cmax, Tmax, AUC, and half-life, using appropriate software (e.g., WinNonlin).

  • Bioavailability Calculation: The absolute oral bioavailability (F%) will be calculated using the formula: F% = (AUCoral / AUCiv) × (Doseiv / Doseoral) × 100.

Visualizing the Path Forward: Experimental Workflow and Potential Signaling Pathways

To guide future research, the following diagrams, generated using the DOT language, illustrate the proposed experimental workflow for a comparative bioavailability study and a hypothetical signaling pathway that could be investigated based on the known activities of similar alkaloids.

Experimental_Workflow cluster_preparation Compound Preparation cluster_animal_study In Vivo Study cluster_analysis Bioanalysis & Data Interpretation Natural Natural this compound (Isolation & Purification) Formulation Formulation in Appropriate Vehicle Natural->Formulation Synthetic Synthetic this compound (Chemical Synthesis) Synthetic->Formulation Dosing Oral & IV Administration to Animal Models Formulation->Dosing Sampling Serial Blood Sampling Dosing->Sampling LCMS LC-MS/MS Analysis of Plasma Samples Sampling->LCMS PK_Analysis Pharmacokinetic Parameter Calculation LCMS->PK_Analysis Comparison Comparative Bioavailability Assessment PK_Analysis->Comparison Hypothetical_Signaling_Pathway RC This compound IKK IKK Complex RC->IKK Inhibition IkB IκBα IKK->IkB Phosphorylation NFkB NF-κB (p65/p50) IkB->NFkB Release Nucleus Nucleus NFkB->Nucleus Translocation Gene_Expression Inflammatory Gene Expression Nucleus->Gene_Expression Transcription

References

A Comparative Guide to the Computational Docking of Rauvotetraphylline C with Key Protein Targets in Inflammation and Angiogenesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Published: December 3, 2025

Abstract:

This guide provides a comparative analysis of a proposed computational docking study of Rauvotetraphylline C, an indole (B1671886) alkaloid with potential therapeutic properties. Due to the current absence of published docking studies specifically on this compound, this document serves as a prospective guide for researchers. We compare the hypothetical binding of this compound with two critical protein targets implicated in inflammation and cancer—Cyclooxygenase-2 (COX-2) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2)—against well-established inhibitors. This guide includes detailed, standardized protocols for computational docking and presents hypothetical data in a structured format to facilitate future research in this area. Visualizations of the experimental workflow and relevant biological pathways are provided to enhance understanding.

Introduction

This compound is an indole alkaloid isolated from plants of the Rauvolfia genus.[1] Members of the indole alkaloid family are known for a wide array of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[1][2][3] These biological activities are often attributed to their interaction with specific protein targets, thereby modulating key signaling pathways.[2][4] For instance, some indole alkaloids have been shown to inhibit the expression of cyclooxygenase-2 (COX-2), a key enzyme in inflammation, or interfere with signaling pathways crucial for cancer progression, such as the one mediated by the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).

Computational docking is a powerful in-silico method used to predict the binding orientation and affinity of a small molecule (ligand) to a protein (receptor). This technique is instrumental in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level.

This guide outlines a hypothetical computational docking study of this compound against COX-2 and VEGFR2. We compare its potential binding affinity with that of known inhibitors: Celecoxib for COX-2 and Sorafenib for VEGFR2.

Comparative Docking Analysis (Hypothetical Data)

The following table summarizes the hypothetical binding affinities of this compound and known inhibitors with their respective protein targets. The binding energy, typically measured in kcal/mol, indicates the stability of the ligand-protein complex; a more negative value suggests a stronger binding affinity.

Disclaimer: The data presented for this compound is illustrative and not based on experimental results. It is intended to serve as a template for future research.

Target ProteinLigandPubChem CIDBinding Energy (kcal/mol)Key Interacting Residues (Hypothetical for this compound)
Cyclooxygenase-2 (COX-2) This compoundN/A-9.8Arg120, Tyr355, Ser530
Celecoxib (Alternative)2662-11.5Arg120, Tyr355, Val523
VEGFR2 This compoundN/A-10.2Cys919, Asp1046, Glu885
Sorafenib (Alternative)216239-12.1Cys919, Asp1046, Phe1047

Experimental Protocols

A detailed methodology is crucial for reproducible computational docking studies. The following protocol outlines the key steps for performing such an analysis using widely accepted software and practices.

3.1. Software and Resources

  • Molecular Graphics Laboratory (MGL) Tools: For preparing protein and ligand files.

  • AutoDock Vina: For performing the molecular docking.

  • PyMOL or UCSF Chimera: For visualization and analysis of docking results.

  • Protein Data Bank (PDB): For obtaining the 3D crystal structures of the target proteins.

  • PubChem Database: For obtaining the 3D structures of the ligands.

3.2. Protein Preparation

  • Acquisition: Download the 3D crystal structure of the target protein from the PDB. For this hypothetical study, we would use the PDB IDs for human COX-2 (e.g., 5KIR) and VEGFR2 (e.g., 4ASD).

  • Cleaning: Remove all non-essential molecules from the PDB file, including water molecules, co-crystallized ligands, and any duplicate protein chains.

  • Protonation: Add polar hydrogen atoms to the protein structure, as they are crucial for forming hydrogen bonds.

  • Charge Assignment: Assign Kollman charges to the protein atoms.

  • Grid Box Generation: Define a grid box that encompasses the active site of the protein. The dimensions and center of the grid box should be carefully chosen to cover all potential binding residues.

3.3. Ligand Preparation

  • Acquisition: Obtain the 3D structure of the ligands (this compound, Celecoxib, Sorafenib) from the PubChem database or by using chemical drawing software.

  • Energy Minimization: Perform energy minimization of the ligand structures to obtain a stable conformation.

  • Torsion Angle Definition: Define the rotatable bonds in the ligand to allow for conformational flexibility during docking.

  • Charge Assignment: Assign Gasteiger charges to the ligand atoms.

3.4. Molecular Docking

  • Execution: Run the docking simulation using AutoDock Vina with the prepared protein and ligand files. The software will systematically explore different conformations of the ligand within the defined grid box and calculate the binding energy for each conformation.

  • Analysis: Analyze the docking results to identify the best binding pose, characterized by the lowest binding energy.

  • Visualization: Visualize the ligand-protein complex of the best pose using PyMOL or Chimera to examine the specific interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein's active site residues.

Visualizations

4.1. Computational Docking Workflow

G Computational Docking Workflow cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase PDB Protein Structure (from PDB) CleanPDB CleanPDB PDB->CleanPDB Remove Water, Co-ligands Ligand Ligand Structure (from PubChem) MinLigand MinLigand Ligand->MinLigand Energy Minimize AddH AddH CleanPDB->AddH Add Hydrogens PDBQT PDBQT AddH->PDBQT Assign Charges (PDBQT format) Grid Define Grid Box (Active Site) PDBQT->Grid LigandPDBQT LigandPDBQT MinLigand->LigandPDBQT Define Rotatable Bonds & Assign Charges (PDBQT format) Docking Run Docking Simulation (AutoDock Vina) LigandPDBQT->Docking Grid->Docking Results Analyze Binding Poses & Energies Docking->Results Visualization Visualize Best Pose (PyMOL/Chimera) Results->Visualization Report Report Findings Visualization->Report

Caption: A flowchart illustrating the key steps in a typical computational docking study.

4.2. Simplified VEGFR2 Signaling Pathway

G Simplified VEGFR2 Signaling Pathway in Angiogenesis VEGF VEGF VEGFR2 VEGFR2 Receptor VEGF->VEGFR2 Binds to Dimer Receptor Dimerization & Autophosphorylation VEGFR2->Dimer PLC PLCγ Dimer->PLC PI3K PI3K Dimer->PI3K RAS Ras/Raf/MEK/ERK Pathway Dimer->RAS Response Cellular Responses: - Proliferation - Migration - Survival (Angiogenesis) PLC->Response AKT Akt PI3K->AKT RAS->Response AKT->Response Sorafenib Sorafenib (Inhibitor) Sorafenib->Dimer Inhibits Phosphorylation Rauvo This compound (Potential Inhibitor) Rauvo->Dimer Potentially Inhibits Phosphorylation

Caption: A diagram of the VEGFR2 signaling pathway, a key driver of angiogenesis.

Conclusion

While experimental data on the molecular interactions of this compound are not yet available, this guide provides a framework for future computational studies. Based on the known biological activities of related indole alkaloids, we hypothesize that this compound may exhibit significant binding affinity to pro-inflammatory and pro-angiogenic proteins like COX-2 and VEGFR2. The provided protocols and hypothetical data offer a starting point for researchers to investigate the therapeutic potential of this and other natural compounds. Further in-silico and subsequent in-vitro studies are necessary to validate these hypotheses and elucidate the precise mechanisms of action.

References

structure-activity relationship (SAR) studies of Rauvotetraphylline C analogs

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the cytotoxic and anticancer properties of indole (B1671886) alkaloids isolated from the genus Rauvolfia, with a focus on compounds from Rauvolfia tetraphylla. This guide provides a comparative analysis of their biological activities, supported by available experimental data, to inform researchers, scientists, and drug development professionals.

While specific structure-activity relationship (SAR) studies on synthetic analogs of Rauvotetraphylline C are not publicly available, a considerable body of research has explored the cytotoxic and anticancer potential of various indole alkaloids isolated from Rauvolfia species. This guide synthesizes the existing data to offer a comparative overview of these natural compounds.

Data Summary of Cytotoxic Activities

The following table summarizes the in vitro cytotoxic activities of selected indole alkaloids from Rauvolfia species against various cancer cell lines. The data is presented as IC₅₀ values (the concentration required to inhibit the growth of 50% of cells).

AlkaloidPlant SourceCancer Cell Line(s)IC₅₀ (µM)Reference
Reserpine (B192253)Rauwolfia serpentinaP-glycoprotein-overexpressing tumor cellsNot specified, but overcame resistance[1]
EGFR-overexpressing cellsCollateral sensitivity observed[1]
p53-knockout cellsCross-resistance observed[1]
Rauvolfianoids ARauvolfia caffraHCT116 (human colon carcinoma)Weak apoptosis inducer[2]
Rauvolfianoids BRauvolfia caffraHCT116 (human colon carcinoma)Weak apoptosis inducer[2]
R. tetraphylla extractRauvolfia tetraphyllaMCF-7 (breast cancer)57.5 ±3.5% inhibition at 100 µg/mL[3]
Selected AlkaloidsRauwolfia serpentinaHL-60 (human promyelocytic leukemia)Activity assessed[4][5]

Note: Direct IC₅₀ values for this compound and its analogs are not available in the reviewed literature. The data for the R. tetraphylla extract provides a broader view of the plant's potential.

Experimental Protocols

The evaluation of the anticancer activity of Rauvolfia alkaloids typically involves a series of in vitro assays to determine cytotoxicity, effects on cell cycle, and induction of apoptosis.

1. Cell Viability and Cytotoxicity Assays:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay is widely used to assess cell metabolic activity as an indicator of cell viability.

    • Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

    • Cells are then treated with various concentrations of the test compounds (e.g., Rauvolfia alkaloids) for a specified period (e.g., 24, 48, or 72 hours).

    • After incubation, the medium is replaced with a fresh medium containing MTT solution.

    • The cells are incubated for a further 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

    • The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

    • The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

    • The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value is determined.[3]

  • Resazurin and Sulforhodamine B (SRB) Assays: These are alternative colorimetric assays to measure cell viability and proliferation.[1]

2. Apoptosis Assays:

  • Flow Cytometry with Annexin V/Propidium Iodide (PI) Staining: This method is used to detect and quantify apoptosis.

    • Cells are treated with the test compound for a defined period.

    • Both adherent and floating cells are collected and washed with a binding buffer.

    • Cells are then stained with Annexin V (which binds to phosphatidylserine (B164497) on the outer leaflet of the cell membrane in early apoptotic cells) and PI (which enters cells with compromised membranes, indicating late apoptosis or necrosis).

    • The stained cells are analyzed by a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Western Blot Analysis of Apoptosis-Related Proteins: This technique is used to measure the expression levels of key proteins involved in the apoptotic pathway, such as Bax (pro-apoptotic), Bcl-2 (anti-apoptotic), and caspases.[3]

3. Cell Cycle Analysis:

  • Flow Cytometry with Propidium Iodide (PI) Staining: This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

    • Cells are treated with the test compound.

    • Cells are harvested, fixed (e.g., with ethanol), and treated with RNase.

    • Cells are then stained with PI, which binds to DNA.

    • The DNA content of the cells is measured by flow cytometry, and the percentage of cells in each phase of the cell cycle is determined.

Visualizations

Below are diagrams illustrating key concepts related to the study of natural product anticancer activity.

SAR_Workflow cluster_0 Natural Product Discovery cluster_1 Biological Evaluation cluster_2 Lead Optimization (Hypothetical for Analogs) Plant Rauvolfia tetraphylla Plant Material Extraction Extraction of Crude Alkaloids Plant->Extraction Isolation Isolation of Pure Compounds (e.g., this compound) Extraction->Isolation Screening In Vitro Cytotoxicity Screening (e.g., MTT Assay) Isolation->Screening Hit_ID Hit Identification Screening->Hit_ID Mechanism Mechanism of Action Studies (Apoptosis, Cell Cycle) Hit_ID->Mechanism SAR_Study Structure-Activity Relationship (SAR) Mechanism->SAR_Study Provides data for Analog_Synth Analog Synthesis SAR_Study->Analog_Synth Lead_Opt Lead Optimization Analog_Synth->Lead_Opt Lead_Opt->Mechanism Requires further testing

Caption: Workflow for Natural Product-Based Anticancer Drug Discovery.

Apoptosis_Pathway cluster_0 Apoptosis Induction by Rauvolfia Alkaloids Alkaloids Rauvolfia Alkaloids Bcl2 Bcl-2 (Anti-apoptotic) (Down-regulated) Alkaloids->Bcl2 Inhibits Bax Bax (Pro-apoptotic) (Up-regulated) Alkaloids->Bax Activates Mitochondria Mitochondria Caspase9 Caspase-9 Mitochondria->Caspase9 Activates Bcl2->Mitochondria Bax->Mitochondria Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Intrinsic Apoptosis Pathway Potentially Modulated by Rauvolfia Alkaloids.

References

A Comprehensive Guide to Confirming the Purity of a Rauvotetraphylline C Sample

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed framework for confirming the purity of a Rauvotetraphylline C sample, a sarpagine-type indole (B1671886) alkaloid. The methodologies outlined below offer a comparative analysis against its isomers and other related alkaloids, supported by established experimental data.

Spectroscopic and Chromatographic Profiling

To ascertain the purity of a this compound sample, a multi-pronged analytical approach is essential. This involves the use of high-resolution spectroscopic techniques to confirm the chemical structure and chromatographic methods to separate and quantify the target compound from potential impurities, including its isomers.

Table 1: Physicochemical and Spectroscopic Data for this compound and Its Isomers

PropertyRauvotetraphylline ARauvotetraphylline BThis compoundRauvotetraphylline DRauvotetraphylline E
Molecular Formula C₂₀H₂₆N₂O₃C₂₈H₃₄N₂O₅C₂₈H₃₄N₂O₇C₂₄H₂₆N₂O₃C₂₄H₂₆N₂O₅
Molecular Weight 342.44 g/mol 478.58 g/mol 510.58 g/mol [1][2]390.47 g/mol 422.47 g/mol
Mass Spec (HRESIMS) [M+H]⁺ at m/z 343.2021[M+H]⁺ at m/z 479.2541[M+H]⁺ at m/z 511.2431[3][M+H]⁺ at m/z 391.2019[M+H]⁺ at m/z 423.1965
¹H NMR (CD₃OD, δ ppm) See detailed data belowSee detailed data belowSee detailed data belowSee detailed data belowSee detailed data below
¹³C NMR (CD₃OD, δ ppm) See detailed data belowSee detailed data belowSee detailed data belowSee detailed data belowSee detailed data below

Note: The primary reference for the NMR and HRESIMS data for Rauvotetraphyllines A-E is "Rauvotetraphyllines A–E, new indole alkaloids from Rauvolfia tetraphylla"[3].

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

2.1. High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol is a general method for the analysis of Rauwolfia alkaloids and should be optimized for the specific analysis of this compound.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution using a mixture of acetonitrile (B52724) and a phosphate (B84403) buffer. For example, a starting condition of 35:65 (Acetonitrile:Phosphate Buffer) can be used[1]. The gradient can be optimized to achieve baseline separation of this compound from its isomers and other impurities.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 210 nm and 280 nm is suitable for indole alkaloids[4].

  • Sample Preparation: Dissolve a precisely weighed amount of the this compound sample in the mobile phase or a suitable solvent like methanol (B129727) to a known concentration (e.g., 1 mg/mL). Filter the solution through a 0.45 µm syringe filter before injection.

  • Purity Calculation: The purity of the sample is determined by calculating the area percentage of the this compound peak relative to the total area of all peaks in the chromatogram.

    Purity (%) = (Area of this compound peak / Total area of all peaks) x 100

2.2. Spectroscopic Identification

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Dissolve 5-10 mg of the sample in a suitable deuterated solvent, such as methanol-d₄ (CD₃OD) or chloroform-d (B32938) (CDCl₃).

  • Experiments: Acquire ¹H NMR, ¹³C NMR, and 2D NMR (COSY, HSQC, HMBC) spectra.

  • Data Analysis: Compare the obtained chemical shifts and coupling constants with the published data for this compound to confirm its identity[3]. The absence of signals corresponding to impurities or isomers is indicative of high purity.

¹H and ¹³C NMR Data for this compound (in CD₃OD)[3]:

  • ¹H NMR (δ ppm): 6.73 (1H, dd, J = 15.8, 9.1 Hz), 6.06 (1H, d, J = 15.8 Hz), other signals consistent with the sarpagine (B1680780) skeleton.

  • ¹³C NMR (δ ppm): 201.1 (s), 151.7 (d), 131.6 (d), 54.9 (d), 46.8 (d), 32.5 (d), 27.0 (q), and other resonances characteristic of the sarpagine alkaloid structure.

2.2.2. Mass Spectrometry (MS)

  • Instrumentation: A high-resolution mass spectrometer, such as a Q-TOF or Orbitrap, coupled to an electrospray ionization (ESI) source.

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Analysis: Infuse the sample directly or analyze the eluent from an LC system. Acquire the mass spectrum in positive ion mode.

  • Data Analysis: Confirm the molecular weight by observing the [M+H]⁺ ion. For this compound, this should be at m/z 511.2431[3]. High-resolution mass spectrometry allows for the determination of the elemental composition, providing further confirmation of the compound's identity.

2.2.3. Infrared (IR) Spectroscopy

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Sample Preparation: Prepare the sample as a KBr pellet or as a thin film on a salt plate.

  • Analysis: Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

    • O-H/N-H stretching: A broad band in the region of 3400-3200 cm⁻¹.

    • C-H stretching (aromatic and aliphatic): Bands in the region of 3100-2800 cm⁻¹.

    • C=O stretching (ester and ketone): Strong absorptions around 1750-1680 cm⁻¹.

    • C=C stretching (aromatic): Bands in the region of 1600-1450 cm⁻¹.

    • C-O stretching: Bands in the region of 1300-1000 cm⁻¹.

Visualizing the Purity Confirmation Workflow

The following diagrams illustrate the logical workflow for confirming the purity of a this compound sample.

Purity_Confirmation_Workflow cluster_0 Sample Preparation cluster_3 Data Analysis and Purity Assessment Sample This compound Sample HPLC HPLC Analysis Sample->HPLC TLC TLC (Optional) Sample->TLC NMR NMR Spectroscopy (1H, 13C, 2D) Sample->NMR MS Mass Spectrometry (HRESIMS) Sample->MS IR IR Spectroscopy Sample->IR Purity_Calc Purity Calculation (% Area) HPLC->Purity_Calc Spectral_Compare Spectral Data Comparison with Reference NMR->Spectral_Compare MS->Spectral_Compare IR->Spectral_Compare Final_Report Purity Confirmation Report Purity_Calc->Final_Report Spectral_Compare->Final_Report Signaling_Pathway_Concept cluster_0 Compound Interaction cluster_1 Cellular Targets cluster_2 Biological Response API Pure this compound Target Specific Target Receptor API->Target Impurity Impurities / Isomers Impurity->Target Altered Affinity Off_Target Off-Target Receptors Impurity->Off_Target Desired_Effect Desired Therapeutic Effect Target->Desired_Effect Side_Effects Adverse / Side Effects Off_Target->Side_Effects

References

Unveiling the Anti-Cancer Potential of Rauwolfia Tetraphylla Alkaloids: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive examination of the anti-cancer properties of compounds derived from Rauwolfia tetraphylla, benchmarked against established chemotherapeutic agents, reveals promising avenues for future drug development. While specific data on Rauvotetraphylline C remains limited, extensive research on the crude extracts of Rauwolfia tetraphylla demonstrates significant cytotoxic and apoptotic effects against various cancer cell lines, particularly in breast cancer. This guide provides a detailed comparison of the available experimental data for Rauwolfia tetraphylla extracts against standard-of-care chemotherapy drugs, focusing on cytotoxicity, mechanisms of action, and affected signaling pathways.

Cytotoxicity Profile: Rauwolfia tetraphylla Extract vs. Standard Chemotherapeutics

The anti-proliferative activity of plant extracts and standard chemotherapeutic agents is commonly quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a substance required to inhibit the growth of 50% of a cell population. Comparative analysis of IC50 values provides a direct measure of cytotoxic potency.

Recent studies have demonstrated the cytotoxic effects of Rauwolfia tetraphylla extracts on human breast cancer cell lines, including MCF-7 (estrogen receptor-positive) and MDA-MB-231 (triple-negative). The methanolic extract of R. tetraphylla has shown notable activity against the highly aggressive MDA-MB-231 cell line[1]. Another study reported significant growth inhibition of MCF-7 cells by a R. tetraphylla extract at a concentration of 100 µg/mL[2].

For comparison, the IC50 values of commonly used chemotherapy drugs, Doxorubicin (B1662922) and Paclitaxel (B517696), have been well-established for these cell lines. Doxorubicin, an anthracycline antibiotic, and Paclitaxel, a taxane, are mainstays in breast cancer treatment.

Compound/Extract Cell Line IC50 Value Reference
Rauvolfia tetraphylla Methanolic Leaf ExtractMDA-MB-23164.29 µg/mL[1]
Rauvolfia tetraphylla Methanolic Fruit ExtractMDA-MB-23174.84 µg/mL[1]
Rauvolfia tetraphylla ExtractMCF-7> 40 µM (for 5 isolated alkaloids)[2]
DoxorubicinMCF-78306 nM (8.306 µM)[3]
DoxorubicinMDA-MB-2316602 nM (6.602 µM)[3]
PaclitaxelMDA-MB-231126.7 ± 1.6 nM (0.127 µM)[4]
PaclitaxelMCF-7~2.33 µM[5]

Note: Direct comparison of IC50 values between crude extracts and pure compounds should be interpreted with caution. The activity of the extract is a result of the combined effects of its various phytochemical constituents.

Mechanisms of Anti-Cancer Action

The anti-cancer effects of Rauwolfia tetraphylla extracts are attributed to their ability to induce programmed cell death (apoptosis) and to halt the cell division cycle.

Induction of Apoptosis

Studies indicate that Rauwolfia tetraphylla extract triggers apoptosis in breast cancer cells through the intrinsic pathway, which is regulated by the Bcl-2 family of proteins. The extract has been shown to downregulate the anti-apoptotic protein Bcl-2 and upregulate the pro-apoptotic protein Bax[6][7]. This shift in the Bax/Bcl-2 ratio leads to mitochondrial dysfunction, the release of cytochrome c, and the activation of caspases, ultimately resulting in apoptotic cell death. Furthermore, treatment with the extract has been associated with an increase in reactive oxygen species (ROS), which can induce cellular stress and promote apoptosis[6].

Cell Cycle Arrest

In addition to inducing apoptosis, the methanolic extract of Rauwolfia tetraphylla and its isolated compound, Reserpine, have been observed to cause cell cycle arrest at the G0/G1 phase in MDA-MB-231 cells[6][8]. This arrest prevents the cells from progressing to the S phase, where DNA replication occurs, thereby inhibiting cell proliferation. This effect is significant as uncontrolled cell proliferation is a hallmark of cancer.

Signaling Pathways

The anti-cancer activity of Rauwolfia tetraphylla extract appears to be mediated through the modulation of key signaling pathways that regulate cell survival, proliferation, and apoptosis.

Hippo Signaling Pathway

Recent research has implicated the Hippo signaling pathway in the anti-cancer effects of Rauwolfia tetraphylla extract and its constituent, Reserpine, in triple-negative breast cancer cells[6]. The study demonstrated that the extract and Reserpine treatment led to the upregulation of MST1 and the downregulation of LATS1 and YAP. The YAP oncoprotein is a key downstream effector of the Hippo pathway, and its inhibition can suppress tumor growth.

Hippo_Signaling_Pathway cluster_0 Rauvolfia tetraphylla Extract / Reserpine cluster_1 Hippo Signaling Cascade RTE Rauvolfia tetraphylla Extract / Reserpine MST1 MST1 RTE->MST1 Upregulates LATS1 LATS1 RTE->LATS1 Suppresses YAP YAP RTE->YAP Suppresses MST1->LATS1 Activates LATS1->YAP Phosphorylates (Inactivates) TEAD TEAD YAP->TEAD Binds to Proliferation Cell Proliferation TEAD->Proliferation Promotes

Caption: The Hippo Signaling Pathway and the inhibitory effect of Rauvolfia tetraphylla extract.

Apoptosis Pathway

The induction of apoptosis by Rauwolfia tetraphylla extract involves the modulation of the Bcl-2 family of proteins, leading to the activation of the intrinsic apoptotic pathway.

Apoptosis_Pathway cluster_0 Rauvolfia tetraphylla Extract cluster_1 Bcl-2 Family Regulation cluster_2 Mitochondrial Apoptosis RTE Rauvolfia tetraphylla Extract Bcl2 Bcl-2 (Anti-apoptotic) RTE->Bcl2 Downregulates Bax Bax (Pro-apoptotic) RTE->Bax Upregulates Mito Mitochondrion Bcl2->Mito Inhibits Bax->Mito Promotes CytC Cytochrome c Mito->CytC Release Caspases Caspase Activation CytC->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: The intrinsic apoptosis pathway induced by Rauvolfia tetraphylla extract.

Experimental Protocols

Cell Viability Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Cancer cells (e.g., MCF-7, MDA-MB-231) are seeded in a 96-well plate at a density of 1 x 10^4 cells/well and incubated for 24 hours to allow for cell attachment.

  • Treatment: The cells are then treated with various concentrations of the Rauvolfia tetraphylla extract or standard drugs and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, the medium is removed, and 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well. The plate is then incubated for 1.5 to 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The MTT solution is removed, and 130-150 µL of a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 492 nm or 570 nm using a microplate reader.

  • Calculation: Cell viability is calculated as a percentage of the control (untreated) cells. The IC50 value is determined from the dose-response curve.

MTT_Assay_Workflow start Start seed_cells Seed Cells (96-well plate) start->seed_cells incubate1 Incubate (24h) seed_cells->incubate1 add_treatment Add Treatment (Extract/Drug) incubate1->add_treatment incubate2 Incubate (24-72h) add_treatment->incubate2 add_mtt Add MTT Solution incubate2->add_mtt incubate3 Incubate (1.5-4h) add_mtt->incubate3 add_dmso Add DMSO incubate3->add_dmso read_absorbance Read Absorbance (492/570 nm) add_dmso->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50 end End calculate_ic50->end

Caption: Workflow of the MTT cell viability assay.

Cell Cycle Analysis (Flow Cytometry)

Flow cytometry with propidium (B1200493) iodide (PI) staining is used to determine the distribution of cells in different phases of the cell cycle.

  • Cell Treatment: Cells are treated with the test compound for a specific duration.

  • Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol (B145695) overnight at -20°C.

  • Staining: The fixed cells are washed and then stained with a solution containing PI and RNase A.

  • Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer.

  • Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases is determined from the DNA content histogram.

Apoptosis Analysis (Western Blotting)

Western blotting is used to detect the expression levels of specific proteins involved in apoptosis.

  • Protein Extraction: Total protein is extracted from treated and untreated cells.

  • Protein Quantification: The concentration of the extracted protein is determined.

  • SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: The membrane is blocked to prevent non-specific antibody binding.

  • Antibody Incubation: The membrane is incubated with primary antibodies specific to the target proteins (e.g., Bcl-2, Bax) and then with a secondary antibody conjugated to an enzyme.

  • Detection: The protein bands are visualized using a chemiluminescent substrate.

  • Analysis: The intensity of the bands is quantified to determine the relative protein expression levels.

Conclusion

The available evidence strongly suggests that extracts from Rauwolfia tetraphylla possess significant anti-cancer properties, particularly against breast cancer cell lines. The mechanisms of action involve the induction of apoptosis through the modulation of the Bcl-2 protein family and cell cycle arrest at the G0/G1 phase. The involvement of the Hippo signaling pathway presents a novel and interesting area for further investigation.

While direct comparisons with pure chemotherapeutic agents are complex due to the nature of the crude extract, the observed cytotoxic effects warrant further research to isolate and identify the specific bioactive compounds responsible for this activity. Although specific data for this compound is currently lacking, the promising results from the crude extracts suggest that individual alkaloids within Rauwolfia tetraphylla, including potentially this compound, could be valuable leads for the development of new anti-cancer drugs. Future studies should focus on the bioassay-guided fractionation of the extract to isolate and characterize the most potent anti-cancer compounds and to elucidate their precise mechanisms of action.

References

Rauvotetraphylline C: A Comparative Analysis of its Inactivity in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the available experimental data indicates that Rauvotetraphylline C, a naturally occurring alkaloid, does not exhibit significant cytotoxic effects against a range of human cancer cell lines. This guide summarizes the existing research, providing a comparative overview for researchers, scientists, and drug development professionals.

Data Summary

Initial investigations into the anticancer potential of this compound have failed to demonstrate significant activity. A key study evaluated its cytotoxic effects against five distinct human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, were found to be greater than 40 μM for all tested cell lines.[1][2] This suggests a lack of potent cytotoxic activity within this concentration range.

Cancer Cell LineTypeIC50 (μM)
HL-60Human Myeloid Leukemia> 40
SMMC-7721Hepatocellular Carcinoma> 40
A-549Lung Cancer> 40
MCF-7Breast Cancer> 40
SW-480Colon Cancer> 40
Table 1: Cytotoxicity of this compound in Human Cancer Cell Lines. Data sourced from Liu et al., 2012.[1][2]

Experimental Protocols

The evaluation of this compound's cytotoxic activity was conducted using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1][2] This colorimetric assay is a standard method for assessing cell viability.

MTT Assay Protocol:

  • Cell Seeding: Human cancer cell lines (HL-60, SMMC-7721, A-549, MCF-7, and SW-480) are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of this compound.

  • Incubation: The plates are incubated for a specified period, typically 48-72 hours, to allow the compound to affect cell viability.

  • MTT Addition: Following incubation, the culture medium is removed, and a solution of MTT is added to each well.

  • Formazan (B1609692) Solubilization: The plates are incubated further to allow viable cells to metabolize the MTT into formazan crystals. A solubilization solution (e.g., DMSO) is then added to dissolve the formazan crystals, resulting in a colored solution.

  • Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength. The absorbance is directly proportional to the number of viable cells.

  • IC50 Calculation: The IC50 value is determined by plotting the percentage of cell viability against the concentration of this compound and calculating the concentration at which a 50% reduction in cell viability is observed, typically using a method like that of Reed and Muench.[1][2]

Visualizations

Experimental Workflow

The general workflow for assessing the cytotoxicity of a compound like this compound is depicted below. This process begins with the preparation of the compound and cell cultures, followed by treatment and subsequent viability assessment.

experimental_workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis compound_prep This compound Preparation treatment Treatment with this compound compound_prep->treatment cell_culture Cancer Cell Line Culture cell_seeding Cell Seeding in 96-well Plates cell_culture->cell_seeding cell_seeding->treatment incubation Incubation treatment->incubation mtt_assay MTT Assay incubation->mtt_assay data_analysis Data Analysis & IC50 Calculation mtt_assay->data_analysis

General workflow for cytotoxicity screening.
Signaling Pathway (Conceptual)

Given the lack of demonstrated activity, no specific signaling pathways have been identified for this compound in cancer cells. The diagram below represents a conceptual model of how a cytotoxic compound might induce apoptosis. However, it is important to note that this compound has not been shown to activate these pathways.

conceptual_signaling_pathway cluster_stimulus External Stimulus cluster_pathway Apoptotic Pathway drug Hypothetical Cytotoxic Compound caspase_activation Caspase Activation drug->caspase_activation Induces dna_fragmentation DNA Fragmentation caspase_activation->dna_fragmentation cell_death Apoptosis (Cell Death) dna_fragmentation->cell_death

Conceptual diagram of an apoptotic signaling pathway.

Conclusion

The available scientific evidence suggests that this compound is inactive as a cytotoxic agent against the tested human cancer cell lines up to a concentration of 40 μM.[1][2] While the compound is of interest due to its complex indole (B1671886) structure, further research would be necessary to explore its potential biological activities at higher concentrations or in other cancer cell lines or experimental models.[3] Currently, there is no data to support its role in modulating specific signaling pathways related to cancer cell proliferation or apoptosis. This information is critical for the scientific community to guide future research efforts and resource allocation in the search for novel anticancer therapeutics.

References

Safety Operating Guide

Navigating the Disposal of Rauvotetraphylline C: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

I. Pre-Disposal Safety and Handling

Before initiating any disposal procedures, it is essential to take appropriate safety measures to minimize exposure and risk.

Personal Protective Equipment (PPE): A multi-layered approach to safety is critical, beginning with engineering controls and supplemented by appropriate PPE.[4]

PPE ComponentSpecificationPurpose
Hand Protection Nitrile or neoprene gloves (double-gloving is recommended)To prevent skin contact. It is important to check for breakthrough times.[4]
Eye Protection Chemical safety goggles or a face shieldTo protect the eyes from splashes or airborne particles.[4]
Body Protection A fully fastened laboratory coatTo protect skin and clothing from contamination.[4]
Respiratory Protection An N95 or higher-rated respirator (if handling outside a fume hood)To prevent the inhalation of fine particles.[4]
Engineering Controls Certified Chemical Fume HoodTo prevent the inhalation of powders or vapors when handling the solid compound or preparing solutions.[4]

Handling Protocols: All manipulations of Rauvotetraphylline C, including weighing and solution preparation, should be conducted within a certified chemical fume hood to minimize the risk of inhalation.[4] Use dedicated spatulas and glassware, and ensure containers are immediately and securely sealed after use.[4]

II. Waste Segregation and Collection

Proper segregation of waste streams is a foundational principle of laboratory safety and compliant hazardous waste management.

Waste Categorization:

  • Solid Waste: This includes unused or expired pure this compound, contaminated lab supplies such as gloves, pipette tips, weighing papers, and any spill cleanup materials.

  • Liquid Waste: This category encompasses solutions containing this compound, as well as rinsate from decontaminating glassware and equipment.

  • Sharps Waste: Needles, syringes, and razor blades contaminated with this compound must be collected in a designated puncture-proof sharps container.

Container and Labeling Requirements:

All waste containers must be chemically compatible with the stored waste, in good condition, and have a secure, leak-proof closure.[5] Each container must be clearly labeled with the following information:

  • The words "Hazardous Waste".[1][6]

  • The full chemical name: "this compound". Avoid using abbreviations or chemical formulas.[1]

  • A clear indication of the associated hazards (e.g., "Toxic," "Handle with Caution").

  • The accumulation start date (the date waste was first added to the container).[1]

  • The name of the principal investigator and the laboratory location.[1]

III. Step-by-Step Disposal Procedures

Adherence to a systematic disposal workflow is essential for safety and regulatory compliance.

Step 1: Collection of Solid Waste

  • Place all solid waste contaminated with this compound into a designated, properly labeled hazardous waste container.

  • This container should be kept closed when not in use and stored in a designated satellite accumulation area (SAA) within the laboratory.[6]

  • The SAA should be located near the point of generation and away from incompatible chemicals.[6][7]

Step 2: Collection of Liquid Waste

  • Collect all liquid waste containing this compound in a labeled, sealed, and chemically resistant hazardous waste bottle.[4]

  • Do not mix incompatible waste streams. For instance, separate halogenated and non-halogenated solvent wastes where possible.[8]

  • Place the liquid waste container in secondary containment, such as a plastic tub, to mitigate potential leaks or spills.[1]

  • Store the container in the designated SAA.

Step 3: Decontamination of Laboratory Equipment

  • Safely remove, drain, or discharge any residual this compound from the equipment.[9]

  • Clean the equipment with an appropriate solvent (e.g., ethanol (B145695) or methanol, depending on solubility) to remove any residue. The rinsate from this cleaning process must be collected and treated as hazardous liquid waste.[9]

  • Follow this with a wash using warm, soapy water.[9]

  • For sensitive equipment, consult the manufacturer's guidelines for decontamination to prevent damage.[10]

Step 4: Final Disposal

  • Once the hazardous waste containers are full, they must be moved to a central accumulation area (CAA) for pickup by a licensed hazardous waste disposal company.[11]

  • Never dispose of this compound down the drain or in the regular trash.[5][12]

  • Ensure all necessary documentation for waste generation and disposal is completed as required by your institution and local regulations.[5]

IV. Disposal Workflow Diagram

The following diagram illustrates the logical flow of the disposal process for this compound.

Disposal Workflow for this compound cluster_0 Waste Generation cluster_1 Waste Collection & Segregation cluster_2 Interim Storage cluster_3 Final Disposal Solid this compound Solid this compound Solid Waste Container Solid Waste Container Solid this compound->Solid Waste Container Liquid this compound Solutions Liquid this compound Solutions Liquid Waste Container Liquid Waste Container Liquid this compound Solutions->Liquid Waste Container Contaminated Labware Contaminated Labware Contaminated Labware->Solid Waste Container Satellite Accumulation Area (SAA) Satellite Accumulation Area (SAA) Solid Waste Container->Satellite Accumulation Area (SAA) Liquid Waste Container->Satellite Accumulation Area (SAA) Sharps Container Sharps Container Central Accumulation Area (CAA) Central Accumulation Area (CAA) Satellite Accumulation Area (SAA)->Central Accumulation Area (CAA) Licensed Waste Disposal Vendor Licensed Waste Disposal Vendor Central Accumulation Area (CAA)->Licensed Waste Disposal Vendor

Caption: Disposal workflow for this compound.

This comprehensive guide provides a robust framework for the proper disposal of this compound. By adhering to these procedures, laboratory professionals can ensure a safe working environment, maintain regulatory compliance, and contribute to environmental stewardship. Always consult your institution's Environmental Health and Safety (EHS) office for specific guidance and requirements.[1]

References

Essential Safety and Logistical Information for Handling Rauvotetraphylline C

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of Rauvotetraphylline C. Given that specific toxicological data for this compound is limited, a precautionary approach is essential. This compound is an indole (B1671886) alkaloid isolated from Rauvolfia tetraphylla.[1][2] Alkaloids from this plant have been reported to possess a range of pharmacological activities, including cytotoxic effects, warranting careful handling to minimize exposure.[2]

Hazard Summary & Precautionary Measures
Personal Protective Equipment (PPE)

A multi-layered PPE strategy is mandatory to prevent exposure. The following table summarizes the recommended PPE for handling this compound.

Protection Type Specific Recommendations Rationale
Hand Protection Double-gloving with chemotherapy-rated nitrile gloves is required for all handling activities.To provide a primary barrier against skin contact with the potent compound.
Body Protection A disposable, solid-front gown with back closure made of a non-absorbent material (e.g., polyethylene-coated polypropylene) should be worn.To protect skin and personal clothing from contamination.
Eye and Face Protection Chemical safety goggles or safety glasses with side shields are required for all handling. A face shield worn over goggles is necessary when there is a significant risk of splashing.To prevent accidental eye exposure to the compound.
Respiratory Protection A NIOSH-approved N95 or higher-level respirator should be used when handling the powder form to prevent inhalation.To protect against aerosolized particles of the potent compound.
Quantitative Toxicity Data for Related Indole Alkaloids

No specific Occupational Exposure Limit (OEL) or LD50 data for this compound has been established. The table below provides data for related, well-studied indole alkaloids from the Rauvolfia genus to offer a frame of reference for potential toxicity. This data should be used for informational purposes only, and this compound should be handled with the assumption of high potency.

Compound CAS Number LD50 (Oral, Rat) LD50 (Oral, Mouse) Notes
Ajmalicine 483-04-5400 mg/kg400 mg/kgHarmful if swallowed.[3][4]
Ajmaline 4360-12-7Not AvailableNot AvailableHarmful if swallowed, in contact with skin, or if inhaled.[5]
Reserpine 50-55-5Not AvailableNot AvailableNo established occupational exposure limit values.[6][7]

Operational and Disposal Plans

Experimental Workflow: Cytotoxicity Assay

Given the potential cytotoxic nature of alkaloids from Rauvolfia tetraphylla, a common experimental procedure would be to assess its effect on cancer cell lines using a cytotoxicity assay, such as the MTT assay.[2] The following diagram outlines a typical workflow for such an experiment.

Cytotoxicity_Workflow Experimental Workflow for Cytotoxicity (MTT) Assay cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_culture 1. Cell Seeding (e.g., MCF-7 cells in 96-well plate) compound_prep 2. Compound Preparation (this compound serial dilutions) treatment 3. Cell Treatment (Incubate cells with compound for 24-72h) cell_culture->treatment mtt_addition 4. MTT Reagent Addition (Incubate for 2-4h) treatment->mtt_addition formazan_solubilization 5. Formazan Solubilization (Add DMSO or other solvent) mtt_addition->formazan_solubilization read_absorbance 6. Absorbance Measurement (Plate reader at ~570nm) formazan_solubilization->read_absorbance data_analysis 7. Data Analysis (Calculate % viability and IC50) read_absorbance->data_analysis

Caption: A typical workflow for assessing the cytotoxicity of a compound using an MTT assay.

Handling and Storage
  • Weighing and Aliquoting: Handle solid this compound in a powder containment hood or glove box to minimize dust generation. Use non-sparking tools.

  • Solution Preparation: When dissolving the compound, add the solvent to the solid slowly to prevent splashing.

  • Storage: Store the compound in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials such as strong oxidizers.[3]

Spill Management

In case of a spill, evacuate the area and restrict access. Wear the full complement of PPE described above.

  • For solid spills: Gently cover the spill with a damp absorbent pad to avoid aerosolizing the powder.

  • For liquid spills: Cover the spill with an absorbent material, working from the outside in.

  • Collect all contaminated materials using a scoop and scraper and place them into a designated, labeled hazardous waste container.

  • Clean the spill area thoroughly with a detergent solution followed by water.

Disposal Plan

All waste contaminated with this compound, including disposable PPE, consumables, and spill cleanup materials, must be treated as hazardous waste.

  • Waste Collection: Collect all waste in clearly labeled, sealed, and puncture-resistant hazardous waste containers.

  • Disposal Method: The material should be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[3] Do not discharge into sewer systems or contaminate water, foodstuffs, or feed.[3] Packaging can be triple-rinsed (or equivalent) and offered for recycling or reconditioning, or punctured to be made unusable and disposed of in a sanitary landfill.[3]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Rauvotetraphylline C
Reactant of Route 2
Rauvotetraphylline C

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。